Technical Documentation Center

2-Chloro-5-nitrobenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Chloro-5-nitrobenzamide
  • CAS: 16588-15-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-nitrobenzamide is a substituted aromatic compound with the chemical formula C₇H₅ClN₂O₃.[1][2][3] Its structure, featuring a benzamide (B126) core with both a chloro and a nitro functional group, makes it a valuable intermediate in organic synthesis.[3] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and a discussion of its potential applications, particularly in the context of medicinal chemistry and drug development. The presence of the nitro group and the chlorine atom on the benzene (B151609) ring significantly influences the molecule's reactivity and potential biological activity.[3][4]

Chemical and Physical Properties

A summary of the key physicochemical properties of 2-Chloro-5-nitrobenzamide is provided in the table below. These properties are essential for its handling, characterization, and application in a laboratory setting.

PropertyValueSource(s)
Molecular Formula C₇H₅ClN₂O₃[1][2][3]
Molecular Weight 200.58 g/mol [2]
CAS Number 16588-15-1[1][2][5]
Melting Point 178 °C[6]
Boiling Point Not available (decomposes)[6]
Appearance Solid, crystalline powderN/A
Solubility Soluble in polar organic solvents; low solubility in water.N/A
pKa (Predicted) 14.23 ± 0.50[3]

Spectroscopic Data

The structural elucidation of 2-Chloro-5-nitrobenzamide is accomplished through various spectroscopic techniques. Below is a summary of the expected spectral characteristics.

¹H NMR Spectroscopy

The proton NMR spectrum of 2-Chloro-5-nitrobenzamide is expected to show distinct signals for the aromatic protons and the amide protons. The electron-withdrawing nature of the nitro and chloro groups will cause the aromatic protons to appear in the downfield region of the spectrum. The amide protons will likely appear as a broad singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of 165-175 ppm. The aromatic carbons will appear in the typical aromatic region (120-150 ppm), with their specific shifts influenced by the attached chloro and nitro groups.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Chloro-5-nitrobenzamide will exhibit characteristic absorption bands for its functional groups. Key expected peaks include:

  • N-H stretch (amide): ~3400-3200 cm⁻¹ (likely two bands for a primary amide)

  • C=O stretch (amide): ~1680-1630 cm⁻¹

  • N-O stretch (nitro): ~1550-1475 cm⁻¹ (asymmetric) and ~1360-1290 cm⁻¹ (symmetric)[7]

  • C-Cl stretch: ~850-550 cm⁻¹[7]

  • Aromatic C-H and C=C stretches: In their characteristic regions.

Experimental Protocols

Synthesis of 2-Chloro-5-nitrobenzamide from 2-Chloro-5-nitrobenzoic Acid

This protocol describes a general method for the synthesis of 2-Chloro-5-nitrobenzamide from its corresponding carboxylic acid.

Materials:

  • 2-Chloro-5-nitrobenzoic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

  • Ammonia (B1221849) (aqueous solution or gas)

  • Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-chloro-5-nitrobenzoic acid (1.0 equivalent) in an excess of thionyl chloride (e.g., 5-10 equivalents).

    • Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).

    • Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).

    • Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure using a rotary evaporator. This will yield the crude 2-chloro-5-nitrobenzoyl chloride.

  • Amidation:

    • Dissolve the crude 2-chloro-5-nitrobenzoyl chloride in an anhydrous solvent such as DCM or THF.

    • Cool the solution in an ice bath (0 °C).

    • Slowly add a concentrated aqueous solution of ammonia (e.g., 28-30%) or bubble ammonia gas through the solution with vigorous stirring. An excess of ammonia should be used.

    • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • If DCM was used as the solvent, separate the organic layer. Wash the organic layer sequentially with dilute sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Chloro-5-nitrobenzamide.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Workflow for Assessing Antibacterial Activity

Based on the known antimicrobial activities of related nitroaromatic compounds, the following workflow can be employed to evaluate the antibacterial potential of 2-Chloro-5-nitrobenzamide.[4][8][9]

Antibacterial_Activity_Workflow cluster_prep Preparation cluster_screening Screening & Evaluation cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of 2-Chloro-5-nitrobenzamide (in DMSO) MIC_Determination Determine Minimum Inhibitory Concentration (MIC) (Broth Microdilution) Compound_Prep->MIC_Determination Bacterial_Culture Culture Bacterial Strains (e.g., S. aureus, E. coli) Bacterial_Culture->MIC_Determination MBC_Determination Determine Minimum Bactericidal Concentration (MBC) MIC_Determination->MBC_Determination Based on MIC results Time_Kill_Assay Time-Kill Kinetic Assay MIC_Determination->Time_Kill_Assay Data_Analysis Analyze and Interpret Data MBC_Determination->Data_Analysis Time_Kill_Assay->Data_Analysis Conclusion Draw Conclusions on Antibacterial Efficacy Data_Analysis->Conclusion

Caption: Experimental workflow for the evaluation of antibacterial activity.

Potential Applications in Drug Development

Derivatives of nitrobenzamide have been investigated for their potential as antimicrobial and antitubercular agents.[8][9] The nitro group is a key pharmacophore in some antimicrobial drugs, where its reduction within the microbial cell can lead to the formation of reactive nitrogen species that are toxic to the microorganism.[4] The presence of the chloro substituent can further modulate the electronic properties and lipophilicity of the molecule, potentially influencing its target binding and cell permeability. Therefore, 2-Chloro-5-nitrobenzamide serves as a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to explore the biological activity of this compound and its derivatives against a range of pathogens.

Safety and Handling

2-Chloro-5-nitrobenzamide should be handled with appropriate safety precautions in a well-ventilated laboratory environment. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

References

Exploratory

A Technical Guide to 2-Chloro-5-nitrobenzamide (CAS: 16588-15-1) for Drug Discovery and Development

Audience: Researchers, Scientists, and Drug Development Professionals Introduction 2-Chloro-5-nitrobenzamide, identified by CAS number 16588-15-1, is a substituted aromatic compound featuring a benzamide (B126) backbone...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-nitrobenzamide, identified by CAS number 16588-15-1, is a substituted aromatic compound featuring a benzamide (B126) backbone with both a chlorine atom and a nitro group. Its chemical structure makes it a versatile intermediate in organic synthesis. While direct biological applications of the compound itself are not extensively documented, its structural motifs are present in molecules of significant interest in medicinal chemistry. This compound serves as a valuable building block for creating more complex molecular architectures, particularly in the development of novel therapeutic agents, agrochemicals, and dyes. This guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, potential applications in drug discovery, and essential safety information.

Physicochemical and Computed Properties

The key properties of 2-Chloro-5-nitrobenzamide are summarized below. This data is essential for planning synthetic routes, purification, and analytical characterization.

PropertyValueSource(s)
Identifiers
CAS Number16588-15-1
IUPAC Name2-chloro-5-nitrobenzamide
Molecular FormulaC₇H₅ClN₂O₃
Molecular Weight
Average Mass200.58 g/mol
Monoisotopic Mass199.9988697 Da
Physical Properties
Melting Point178 °C
Boiling Point (Predicted)299.0 ± 25.0 °C
Density (Predicted)1.520 ± 0.06 g/cm³
pKa (Predicted)14.23 ± 0.50
Computed Properties
Topological Polar Surface Area88.9 Ų
Hydrogen Bond Acceptor Count3
Complexity228
Heavy Atom Count13

Synthesis and Reactivity

Reactivity Profile

2-Chloro-5-nitrobenzamide possesses three key functional groups that dictate its reactivity:

  • Amide Group: The primary amide can participate in hydrolysis, dehydration to a nitrile, or N-alkylation/arylation reactions.

  • Nitro Group: The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but can be reduced to an amine, providing a key functional handle for further derivatization.

  • Chloro Group: The chlorine atom, positioned ortho to the amide, can be susceptible to nucleophilic aromatic substitution, particularly when the ring is activated by the nitro group.

Representative Synthesis Protocol

Step 1: Synthesis of 2-Chloro-5-nitrobenzoic Acid (Intermediate) This protocol is based on established methods for the nitration of o-chlorobenzoic acid.

  • Materials: o-chlorobenzoic acid (32g), 100% sulfuric acid (160g), 80% nitric acid (16g), ice (400g).

  • Procedure:

    • A solution is prepared by stirring 32g of o-chlorobenzoic acid with 160g of 100% sulfuric acid. This mixture is cooled to below 0°C in an ice-salt bath.

    • A nitrating mixture of 16g of 80% nitric acid and 40g of 100% sulfuric acid is added dropwise over approximately 1 hour, ensuring the reaction temperature is maintained below 0°C.

    • The reaction mixture is held at room temperature for 10-12 hours, then slowly heated to 6

Foundational

An In-depth Technical Guide to 2-Chloro-5-nitrobenzamide: From Molecular Structure to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 2-chloro-5-nitrobenzamide, a key chemical intermediate in the synthesis of pharmaceuticals, agroch...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-chloro-5-nitrobenzamide, a key chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. This document details its molecular structure, physicochemical properties, synthesis, and spectral characteristics. Furthermore, it explores the biological activities of its derivatives and outlines relevant experimental protocols, offering valuable insights for professionals in research and drug development.

Molecular Structure and Physicochemical Properties

2-Chloro-5-nitrobenzamide, with the CAS number 16588-15-1, is a substituted aromatic compound.[1][2] Its structure is characterized by a benzene (B151609) ring substituted with a chloro group at position 2, a nitro group at position 5, and a carboxamide group at position 1. This unique arrangement of functional groups imparts versatile reactivity, making it a valuable building block in organic synthesis.[2]

Table 1: Physicochemical Properties of 2-Chloro-5-nitrobenzamide
PropertyValueReference
Molecular Formula C₇H₅ClN₂O₃[1][2]
Molecular Weight 200.58 g/mol [1]
IUPAC Name 2-chloro-5-nitrobenzamide[1]
CAS Number 16588-15-1[1]
Melting Point 178 °C
Boiling Point 299 °C at 760 mmHg
Density 1.52 g/cm³
Appearance White to pale yellow crystalline powder[3]
Solubility Limited solubility in water; soluble in polar organic solvents.[3]
Table 2: Computed Molecular Descriptors
DescriptorValueReference
Topological Polar Surface Area 88.9 Ų[1][2]
Hydrogen Bond Donor Count 1[1][2]
Hydrogen Bond Acceptor Count 3[1][2]
Complexity 228[1][2]

Synthesis of 2-Chloro-5-nitrobenzamide

The synthesis of 2-chloro-5-nitrobenzamide is typically achieved through a two-step process starting from 2-chlorobenzoic acid. The first step involves the nitration of 2-chlorobenzoic acid to yield 2-chloro-5-nitrobenzoic acid. The subsequent step is the amidation of the carboxylic acid to the corresponding benzamide.

G A 2-Chlorobenzoic Acid B Nitration (HNO₃, H₂SO₄) A->B C 2-Chloro-5-nitrobenzoic Acid B->C D Amidation (e.g., SOCl₂, NH₄OH) C->D E 2-Chloro-5-nitrobenzamide D->E

Figure 1: Synthetic workflow for 2-Chloro-5-nitrobenzamide.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-5-nitrobenzoic Acid

This protocol is adapted from established nitration procedures for chlorobenzoic acids.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0-5 °C using an ice-salt bath.

  • Dissolution: Slowly add 10.0 g of 2-chlorobenzoic acid to the cold sulfuric acid while stirring. Ensure the temperature is maintained below 10 °C.

  • Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by adding 5.0 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Addition: Add the nitrating mixture dropwise to the 2-chlorobenzoic acid solution over 30-45 minutes, maintaining the reaction temperature below 10 °C to minimize side product formation.[4]

  • Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2 hours.

  • Workup: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring to precipitate the crude product.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral. The crude 2-chloro-5-nitrobenzoic acid can be further purified by recrystallization from boiling water.[4]

Protocol 2: General Procedure for Amidation of 2-Chloro-5-nitrobenzoic Acid

This is a general protocol for the conversion of a carboxylic acid to a primary amide.

  • Acid Chloride Formation: In a round-bottom flask, suspend 2-chloro-5-nitrobenzoic acid in an excess of thionyl chloride (SOCl₂). Gently reflux the mixture for 1-2 hours until the solid dissolves and gas evolution ceases. Remove the excess thionyl chloride under reduced pressure to obtain the crude 2-chloro-5-nitrobenzoyl chloride.

  • Amidation: Carefully add the crude acid chloride dropwise to a cooled (0-5 °C) concentrated solution of ammonium (B1175870) hydroxide (B78521) with vigorous stirring.

  • Isolation: Collect the precipitated solid, which is the crude 2-chloro-5-nitrobenzamide, by vacuum filtration.

  • Purification: Wash the solid with cold water and recrystallize from a suitable solvent, such as ethanol, to obtain the purified product.

Spectroscopic Characterization

The structure of 2-chloro-5-nitrobenzamide can be confirmed using various spectroscopic techniques.

Table 3: Spectroscopic Data for 2-Chloro-5-nitrobenzamide
TechniqueExpected Features
¹H NMR Aromatic protons will appear in the downfield region (typically 7.5-8.5 ppm). The amide protons will appear as a broad singlet. The exact chemical shifts and coupling constants will depend on the solvent used.
¹³C NMR The carbonyl carbon of the amide will be significantly downfield (around 165-170 ppm). Aromatic carbons will appear in the range of 120-150 ppm.
FT-IR (cm⁻¹) - N-H stretching of the amide: ~3400 and ~3200 cm⁻¹ (two bands for primary amide).- C=O stretching of the amide: ~1660 cm⁻¹.- N-O stretching of the nitro group: ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).- C-Cl stretching: ~740 cm⁻¹.
Mass Spectrometry The molecular ion peak [M]⁺ is expected at m/z 200. Fragmentation patterns would likely involve the loss of the amide and nitro groups.

Applications in Drug Development and Biological Activity of Derivatives

2-Chloro-5-nitrobenzamide is primarily used as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[2] While the compound itself is not known for significant biological activity, its derivatives have been the subject of considerable research.

Derivatives of the closely related 2-chloro-5-nitrobenzoic acid have demonstrated potential as antibacterial agents. These compounds are being explored for their efficacy against drug-resistant bacteria.

Furthermore, derivatives synthesized from the related 2-chloro-5-nitrobenzaldehyde (B167295) have shown promise as anticancer agents. Some of these compounds are believed to exert their cytotoxic effects by inducing apoptosis, or programmed cell death.

Mechanism of Action: The Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism by which many anticancer drugs induce cell death. This pathway is initiated by intracellular stress signals, such as DNA damage, which leads to the activation of a cascade of proteins that ultimately results in cell dismantling. A simplified representation of this pathway is shown below.

G cluster_stress Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade A DNA Damage B Bax/Bak Activation A->B C Bcl-2/Bcl-xL Inhibition D Mitochondrial Outer Membrane Permeabilization B->D E Cytochrome c Release D->E F Apoptosome Formation (Apaf-1, Cytochrome c) E->F G Caspase-9 Activation F->G H Caspase-3 Activation G->H I Apoptosis H->I

Figure 2: The intrinsic apoptosis signaling pathway.

Safety and Handling

2-Chloro-5-nitrobenzamide is classified as an irritant. It may cause skin and serious eye irritation, and potentially an allergic skin reaction or respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

2-Chloro-5-nitrobenzamide is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and other fine chemicals. Its unique molecular structure allows for a wide range of chemical transformations, leading to the development of novel compounds with potential therapeutic applications, including antibacterial and anticancer activities. This guide provides essential technical information to support researchers and scientists in leveraging the potential of 2-chloro-5-nitrobenzamide in their drug discovery and development endeavors.

References

Exploratory

An In-depth Technical Guide to the Precursors for the Synthesis of 2-Chloro-5-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the primary and alternative synthetic precursors for 2-chloro-5-nitrobenzamide, a key intermediate...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary and alternative synthetic precursors for 2-chloro-5-nitrobenzamide, a key intermediate in the pharmaceutical and fine chemical industries. This document details the established synthetic pathways, providing in-depth experimental protocols and quantitative data to aid researchers in the selection and implementation of the most suitable manufacturing route.

Primary Synthesis Route: From o-Chlorobenzoic Acid

The most common and industrially significant route to 2-chloro-5-nitrobenzamide begins with the nitration of o-chlorobenzoic acid to produce the key intermediate, 2-chloro-5-nitrobenzoic acid. This is followed by the conversion of the carboxylic acid to the corresponding amide.

Step 1: Nitration of o-Chlorobenzoic Acid

The electrophilic nitration of o-chlorobenzoic acid using a mixture of nitric acid and sulfuric acid is a well-established method for the synthesis of 2-chloro-5-nitrobenzoic acid.[1][2][3][4] The reaction proceeds with good yield and selectivity, although the formation of the isomeric byproduct, 2-chloro-3-nitrobenzoic acid, is a common consideration that necessitates careful control of reaction conditions and subsequent purification.[5]

Experimental Protocol: Synthesis of 2-Chloro-5-nitrobenzoic Acid

  • Materials:

    • o-Chlorobenzoic acid (pure)

    • Concentrated sulfuric acid (100%)

    • Nitric acid (80%)

    • Ice

  • Procedure:

    • In a suitable reaction vessel equipped with a stirrer and cooling bath, dissolve 32 grams of pure o-chlorobenzoic acid in 160 grams of 100% sulfuric acid.[2]

    • Cool the mixture to below 0°C using an ice-salt bath.[2]

    • Prepare a nitrating mixture by carefully adding 16 grams of 80% nitric acid to 40 grams of 100% sulfuric acid, keeping the mixture cool.[2]

    • Add the nitrating mixture dropwise to the solution of o-chlorobenzoic acid over approximately 1 hour, ensuring the temperature is maintained below 0°C to minimize the formation of byproducts.[2]

    • After the addition is complete, allow the reaction mixture to stand at room temperature for 10-12 hours.[2]

    • Slowly heat the mixture to 60°C.[2]

    • Pour the reaction mixture onto 400 grams of crushed ice to precipitate the product.[2]

    • Filter the crude 2-chloro-5-nitrobenzoic acid and wash with cold water.[2]

    • For purification, recrystallize the product from boiling water. This step is crucial to remove unreacted o-chlorobenzoic acid and the 2-chloro-3-nitrobenzoic acid isomer.[2]

Quantitative Data for Nitration of o-Chlorobenzoic Acid

ParameterValueReference
Starting Material o-Chlorobenzoic Acid[2]
Key Reagents Nitric Acid, Sulfuric Acid[2]
Reaction Temperature < 0°C[2]
Yield (after recrystallization) ~92%[2]
Purity (Chromatographic) >99.5%[3]
Melting Point 164-165°C[2]
Step 2: Amidation of 2-Chloro-5-nitrobenzoic Acid

The conversion of 2-chloro-5-nitrobenzoic acid to 2-chloro-5-nitrobenzamide is typically achieved in a two-step sequence involving the formation of an acid chloride intermediate, followed by amination with ammonia (B1221849).[6]

Experimental Protocol: Synthesis of 2-Chloro-5-nitrobenzamide

  • Materials:

    • 2-Chloro-5-nitrobenzoic acid

    • Thionyl chloride (SOCl₂)

    • Concentrated ammonia solution

  • Procedure:

    • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 2-chloro-5-nitrobenzoic acid in an excess of thionyl chloride.

    • Gently reflux the mixture until the solid dissolves and the evolution of hydrogen chloride and sulfur dioxide ceases. This indicates the formation of 2-chloro-5-nitrobenzoyl chloride.

    • Remove the excess thionyl chloride by distillation under reduced pressure.

    • Amidation: Carefully add the crude 2-chloro-5-nitrobenzoyl chloride to a stirred, cooled solution of concentrated ammonia. An exothermic reaction will occur, and the amide will precipitate.

    • Stir the mixture for a period to ensure complete reaction.

    • Collect the solid 2-chloro-5-nitrobenzamide by filtration.

    • Wash the product with cold water to remove any ammonium (B1175870) chloride.

    • Dry the purified product.

Quantitative Data for Amidation of 2-Chloro-5-nitrobenzoic Acid

ParameterValueReference
Starting Material 2-Chloro-5-nitrobenzoic Acid[6]
Key Reagents Thionyl Chloride, Ammonia[6]
Yield Good[6]
Purity High[6]

Alternative Synthesis Route: From 2-Chloro-5-nitrobenzonitrile (B92243)

An alternative pathway to 2-chloro-5-nitrobenzamide involves the hydrolysis of 2-chloro-5-nitrobenzonitrile. This method can be particularly useful if the nitrile is a more readily available starting material. The hydrolysis can be performed under alkaline conditions.[7]

Hydrolysis of 2-Chloro-5-nitrobenzonitrile

The nitrile group can be selectively hydrolyzed to a primary amide under controlled alkaline conditions.[7]

Experimental Protocol: Hydrolysis of 2-Chloro-5-nitrobenzonitrile

  • Materials:

  • Procedure:

    • Prepare a solution of 4N NaOH in methanol.[8]

    • In a reaction flask, dissolve the 2-chloro-5-nitrobenzonitrile in a 9:1 mixture of dioxane and methanol (or dichloromethane and methanol).[7]

    • Add the methanolic NaOH solution to the nitrile solution.[8]

    • Reflux the mixture for approximately 4-5 hours. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) to ensure the selective formation of the amide without significant hydrolysis to the carboxylic acid.[7]

    • After the reaction is complete, cool the mixture and evaporate the solvent.

    • The residue can be taken up in a suitable organic solvent and washed with water to remove any remaining NaOH.

    • The organic layer is then dried and the solvent evaporated to yield the crude 2-chloro-5-nitrobenzamide.

    • Further purification can be achieved by recrystallization.

Quantitative Data for Hydrolysis of 2-Chloro-5-nitrobenzonitrile

ParameterValueReference
Starting Material 2-Chloro-5-nitrobenzonitrile[7]
Key Reagents Sodium Hydroxide, Methanol, Dioxane/Dichloromethane[7][8]
Reaction Condition Reflux[7]
Selectivity Selective to primary amide[7]

Synthesis Pathway Diagrams

The following diagrams illustrate the logical flow of the described synthetic routes.

Synthesis_Pathway_1 A o-Chlorobenzoic Acid B 2-Chloro-5-nitrobenzoic Acid A->B Nitration (HNO₃, H₂SO₄) C 2-Chloro-5-nitrobenzoyl Chloride B->C Chlorination (SOCl₂) D 2-Chloro-5-nitrobenzamide C->D Amination (NH₃)

Diagram 1: Primary synthesis route to 2-Chloro-5-nitrobenzamide.

Synthesis_Pathway_2 A 2-Chloro-5-nitrobenzonitrile B 2-Chloro-5-nitrobenzamide A->B Alkaline Hydrolysis (NaOH, MeOH)

Diagram 2: Alternative synthesis from 2-Chloro-5-nitrobenzonitrile.

Experimental Workflow

The following diagram outlines a typical laboratory workflow for the primary synthesis route.

Experimental_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Amidation A Dissolve o-Chlorobenzoic Acid in H₂SO₄ B Cool to < 0°C A->B C Prepare Nitrating Mixture (HNO₃/H₂SO₄) B->C D Dropwise Addition of Nitrating Mixture C->D E Reaction at Room Temp (10-12h) D->E F Heat to 60°C E->F G Precipitate on Ice F->G H Filter and Wash G->H I Recrystallize from Water H->I J React 2-Chloro-5-nitrobenzoic Acid with SOCl₂ I->J Purified Intermediate K Remove Excess SOCl₂ J->K L React Acid Chloride with conc. NH₃ K->L M Filter and Wash Product L->M N Dry Final Product M->N

Diagram 3: Experimental workflow for the primary synthesis route.

References

Foundational

physical and chemical properties of 2-Chloro-5-nitrobenzamide

An In-depth Technical Guide on 2-Chloro-5-nitrobenzamide This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and drug development professionals. The information cove...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2-Chloro-5-nitrobenzamide

This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and drug development professionals. The information covers its structural and physicochemical characteristics, reactivity, and established protocols for its synthesis and analysis.

Core Physical and Chemical Properties

2-Chloro-5-nitrobenzamide is a substituted benzamide (B126) compound featuring both a chloro and a nitro functional group on the aromatic ring.[1] These substitutions are critical to its reactivity and utility as a building block in organic synthesis.[1][2]

Data Presentation: Physicochemical Properties

The quantitative properties of 2-Chloro-5-nitrobenzamide are summarized in the table below for clear reference and comparison.

PropertyValueSource(s)
Molecular Formula C₇H₅ClN₂O₃[1][3][4]
Molecular Weight 200.58 g/mol [1][3][4]
CAS Number 16588-15-1[1][3][4]
Melting Point 178 °C[3]
Boiling Point 299 °C at 760 mmHg[3]
Density 1.52 g/cm³[3]
Flash Point 134.6 °C[3]
pKa (Predicted) 14.23 ± 0.50[1]
Topological Polar Surface Area 88.9 Ų[1][4]
IUPAC Name 2-chloro-5-nitrobenzamide[4]

Chemical Profile and Reactivity

Stability and Storage: The stability of 2-Chloro-5-nitrobenzamide under standard conditions is not fully detailed, but it should be stored in a cool, dry place within a tightly sealed container.[3]

Reactivity and Incompatibilities: The compound is incompatible with acids, bases, oxidizing agents, and reducing agents.[3] Contact with these substances should be avoided to prevent unintended reactions.[3]

Hazardous Decomposition: Upon decomposition, it can produce hazardous substances including hydrogen chloride, chlorine, nitrogen oxides, carbon monoxide, and carbon dioxide.[3]

Synthetic Utility: 2-Chloro-5-nitrobenzamide serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1] The electron-withdrawing properties of the nitro and chloro groups activate the molecule for various organic transformations, making it a valuable precursor in medicinal chemistry.[1][5] Its structural features are foundational for creating diverse and complex molecular structures.[1]

Experimental Protocols

While a direct, single-step synthesis protocol for 2-Chloro-5-nitrobenzamide is not detailed in the provided literature, a logical and common synthetic pathway involves the nitration of a precursor followed by amidation. The following protocols are based on established methods for analogous compounds.

Synthesis of Precursor: 2-Chloro-5-nitrobenzoic Acid

This synthesis involves the nitration of o-chlorobenzoic acid.

Materials:

  • o-Chlorobenzoic acid[6][7]

  • Concentrated Sulfuric Acid (100%)[7]

  • Concentrated Nitric Acid[6]

  • Ice[7]

Procedure:

  • Prepare a solution by dissolving pure o-chlorobenzoic acid in 100% sulfuric acid (e.g., 32g in 160g).[7]

  • Cool the mixture to below 0°C using an ice-salt bath.[7]

  • Prepare a nitrating mixture of nitric acid and sulfuric acid.[7]

  • Add the nitrating mixture dropwise to the o-chlorobenzoic acid solution over approximately one hour, ensuring the temperature is maintained below 0°C.[7]

  • Allow the reaction mixture to sit at room temperature for 10-12 hours.[7]

  • Pour the mixture onto crushed ice to precipitate the crude product, 2-chloro-5-nitrobenzoic acid.[7]

  • Filter the solid and wash it with cold water.[8]

Purification:

  • The crude product can be purified by recrystallization, for instance, from boiling water, to remove unreacted starting material.[7]

Logical Next Step: Amidation of 2-Chloro-5-nitrobenzoic Acid

The conversion of the synthesized carboxylic acid to the target benzamide is a standard synthetic step. A common method involves converting the carboxylic acid to an acid chloride, followed by a reaction with ammonia (B1221849).

Step 2a: Formation of the Acid Chloride (General Protocol)

  • The dried 2-Chloro-5-nitrobenzoic acid is refluxed with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent.

  • The reaction is monitored until the carboxylic acid is fully consumed.

  • The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 2-chloro-5-nitrobenzoyl chloride.

Step 2b: Formation of the Amide (General Protocol)

  • The crude acid chloride is dissolved in an appropriate inert solvent.

  • The solution is cooled in an ice bath and treated with an excess of concentrated aqueous ammonia or by bubbling ammonia gas through the solution.

  • The resulting precipitate, 2-Chloro-5-nitrobenzamide, is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[8]

Spectroscopic Analysis Protocols

To confirm the structure and purity of the synthesized 2-Chloro-5-nitrobenzamide, the following standard analytical methods would be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed in an NMR spectrometer.[9] ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure.[4][10]

  • Infrared (IR) Spectroscopy: A small amount of the solid sample is analyzed using an FTIR spectrometer with an ATR accessory to identify characteristic functional group vibrations.[9]

  • Mass Spectrometry (MS): The sample is introduced into a mass spectrometer, typically via Gas Chromatography (GC-MS), using electron ionization (EI) to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.[9]

Mandatory Visualizations

The following diagrams illustrate the key logical and experimental relationships for 2-Chloro-5-nitrobenzamide.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Final Product & Analysis start1 o-Chlorobenzoic Acid nitration Step 1: Nitration start1->nitration start2 Nitrating Agent (HNO₃ / H₂SO₄) start2->nitration intermediate Intermediate: 2-Chloro-5-nitrobenzoic Acid nitration->intermediate amidation Step 2: Amidation purification Purification (Recrystallization) amidation->purification intermediate->amidation product 2-Chloro-5-nitrobenzamide analysis Structural Analysis (NMR, IR, MS) product->analysis purification->product

Caption: Logical workflow for the synthesis and analysis of 2-Chloro-5-nitrobenzamide.

Chemical_Relationships cluster_precursor Precursor cluster_reactivity Reactivity / Incompatibilities cluster_decomposition Hazardous Decomposition Products main 2-Chloro-5-nitrobenzamide (C₇H₅ClN₂O₃) acids Acids main->acids Incompatible With bases Bases main->bases Incompatible With oxidizing Oxidizing Agents main->oxidizing Incompatible With reducing Reducing Agents main->reducing Incompatible With hcl HCl main->hcl Forms Upon Decomposition nox NOx main->nox Forms Upon Decomposition co CO, CO₂ main->co Forms Upon Decomposition cl2 Cl₂ main->cl2 Forms Upon Decomposition precursor 2-Chloro-5-nitrobenzoic Acid precursor->main Amidation

Caption: Reactivity and chemical relationships of 2-Chloro-5-nitrobenzamide.

Biological Activity and Drug Development Context

While no specific signaling pathways for 2-Chloro-5-nitrobenzamide are documented, its precursor, 2-chloro-5-nitrobenzoic acid, is a versatile compound used in the synthesis of pharmaceuticals.[2] Derivatives of 2-chloro-5-nitrobenzoic acid have been synthesized and evaluated for antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[11]

Furthermore, the broader class of nitrobenzamide derivatives has been investigated for several potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.[12] This suggests that 2-Chloro-5-nitrobenzamide is a compound of interest and a valuable building block for developing novel therapeutic agents in drug discovery programs.[1]

References

Exploratory

In-Depth Technical Guide on the Structural Elucidation of 2-Chloro-5-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 2-Chloro-5-nitrobenzamide. Gi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 2-Chloro-5-nitrobenzamide. Given the limited availability of public domain raw spectral data for this specific compound, this guide leverages data from the closely related precursor, 2-chloro-5-nitrobenzoic acid, and its derivatives to illustrate the analytical workflows and expected spectroscopic characteristics.

Compound Identity and Physicochemical Properties

2-Chloro-5-nitrobenzamide is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and organic synthesis.[1] Its structural confirmation relies on a combination of spectroscopic and analytical techniques.

PropertyValueSource
Molecular Formula C₇H₅ClN₂O₃[1][2]
Molecular Weight 200.58 g/mol [2]
IUPAC Name 2-chloro-5-nitrobenzamide[2]
CAS Number 16588-15-1[1]
Canonical SMILES C1=CC(=C(C=C1--INVALID-LINK--[O-])C(=O)N)Cl[2]
InChI Key SDHXWAPVLOGAJR-UHFFFAOYSA-N[2]

Synthesis and Purification Workflow

The synthesis of 2-chloro-5-nitrobenzamide typically proceeds via a two-step process starting from o-chlorobenzoic acid. The first step involves the nitration of the aromatic ring, followed by the conversion of the resulting carboxylic acid to the primary amide.

Diagram: Synthetic Pathway of 2-Chloro-5-nitrobenzamide

G Synthetic Pathway of 2-Chloro-5-nitrobenzamide A o-Chlorobenzoic Acid B Nitration (HNO3, H2SO4) A->B Step 1 C 2-Chloro-5-nitrobenzoic Acid B->C D Amidation (e.g., SOCl2 then NH3) C->D Step 2 E 2-Chloro-5-nitrobenzamide D->E F Purification (Recrystallization) E->F G Purified Product F->G

Caption: A general two-step synthesis route for 2-chloro-5-nitrobenzamide.

Experimental Protocols

Synthesis of 2-Chloro-5-nitrobenzoic Acid

This protocol is adapted from established methods for the nitration of o-chlorobenzoic acid.[3]

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool 160g of 100% sulfuric acid to below 0°C in an ice-salt bath.

  • Addition of Starting Material: Slowly add 32g of pure o-chlorobenzoic acid to the cooled sulfuric acid while maintaining the temperature below 0°C.

  • Nitration: Prepare a nitrating mixture of 16g of 80% nitric acid and 40g of 100% sulfuric acid. Add this mixture dropwise to the reaction flask over approximately one hour, ensuring the temperature remains below 0°C.[3]

  • Reaction Completion: Stir the mixture at room temperature for 10-12 hours, then slowly heat to 60°C.

  • Work-up: Pour the reaction mixture onto 400g of ice to precipitate the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Recrystallize the crude product from boiling water to yield pure 2-chloro-5-nitrobenzoic acid.[3]

Conversion to 2-Chloro-5-nitrobenzamide (General Procedure)

The conversion of a carboxylic acid to a primary amide can be achieved through several standard methods. A common approach involves the formation of an acyl chloride intermediate.

  • Acyl Chloride Formation: Reflux a solution of 2-chloro-5-nitrobenzoic acid in thionyl chloride (SOCl₂) until the reaction is complete (monitored by the cessation of gas evolution).

  • Removal of Excess Reagent: Remove the excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the resulting crude acyl chloride in an anhydrous aprotic solvent (e.g., THF or DCM) and cool in an ice bath. Bubble ammonia (B1221849) gas through the solution or add a solution of aqueous ammonia dropwise with vigorous stirring.

  • Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Purification: If necessary, the crude 2-chloro-5-nitrobenzamide can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or an ethanol/water mixture.

Spectroscopic Analysis Workflow

The structural verification of the synthesized 2-chloro-5-nitrobenzamide would follow a standard analytical workflow.

Diagram: Analytical Workflow for Structural Elucidation

G Analytical Workflow for Structural Elucidation A Purified Sample of 2-Chloro-5-nitrobenzamide B Mass Spectrometry (MS) A->B C Infrared (IR) Spectroscopy A->C D Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) A->D E X-ray Crystallography (if single crystals available) A->E F Molecular Weight and Elemental Formula B->F G Functional Group Identification C->G H Connectivity and Molecular Skeleton D->H I 3D Structure and Solid-State Conformation E->I J Final Structural Confirmation F->J G->J H->J I->J

Caption: A typical workflow for the structural analysis of a synthesized compound.

Spectroscopic Data and Interpretation

While specific, authenticated spectra for 2-Chloro-5-nitrobenzamide are not publicly available, the expected data can be inferred from its structure and comparison with related compounds.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 2-Chloro-5-nitrobenzamide, the molecular ion peak [M]⁺ would be expected around m/z 200 and 202 in an approximate 3:1 ratio, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl.

Predicted Mass Spectrometry Data

The following table shows predicted collision cross-section (CCS) values for various adducts of 2-chloro-5-nitrobenzamide, which can be useful in advanced mass spectrometry techniques like ion mobility-mass spectrometry.[4]

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 201.00615136.4
[M+Na]⁺ 222.98809144.8
[M-H]⁻ 198.99159140.0
[M+NH₄]⁺ 218.03269155.1
[M]⁺ 199.99832135.6
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 2-Chloro-5-nitrobenzamide is expected to show characteristic absorption bands for the amide and nitro groups, as well as the substituted aromatic ring.

Expected IR Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amide (N-H) Stretch (asymmetric)~3400
Amide (N-H) Stretch (symmetric)~3200
Amide (C=O) Stretch (Amide I)~1680-1650
Amide (N-H) Bend (Amide II)~1640-1600
Aromatic (C=C) Stretch~1600, ~1475
Nitro (NO₂) Asymmetric Stretch~1530
Nitro (NO₂) Symmetric Stretch~1350
C-Cl Stretch~750
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the benzene (B151609) ring, in addition to a broad signal for the two amide protons. The chemical shifts (δ) will be influenced by the electron-withdrawing effects of the chloro, nitro, and amide groups.

¹³C NMR The carbon NMR spectrum will show seven distinct signals: one for the carbonyl carbon of the amide and six for the aromatic carbons. The carbonyl carbon is expected to be the most downfield signal.

Note: Specific chemical shift and coupling constant data for 2-Chloro-5-nitrobenzamide can be found in commercial spectral databases.

Conclusion

The structural elucidation of 2-Chloro-5-nitrobenzamide is a systematic process involving synthesis followed by a suite of spectroscopic analyses. While a complete public dataset is not available, the established methodologies and data from related compounds provide a robust framework for its characterization. The combination of Mass Spectrometry, IR, and NMR spectroscopy is essential for the unambiguous confirmation of its molecular structure. This guide provides the necessary theoretical and practical framework for researchers and professionals working with this and similar compounds.

References

Foundational

An In-depth Technical Guide on the Solubility of 2-Chloro-5-nitrobenzamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Chloro-5-nitrobenzamide

2-Chloro-5-nitrobenzamide (C₇H₅ClN₂O₃, CAS No: 16588-15-1) is a chemical intermediate utilized in the synthesis of pharmaceuticals and other fine chemicals.[1] Its molecular structure, featuring a chloro group, a nitro group, and an amide group on a benzene (B151609) ring, dictates its physicochemical properties, including its solubility in different solvent systems. Understanding its solubility is crucial for reaction optimization, purification, formulation development, and assessing its potential bioavailability in drug discovery contexts.

Expected Solubility Profile

Based on the solubility of structurally similar compounds like 2-chloro-4-nitrobenzamide, 2-Chloro-5-nitrobenzamide is expected to exhibit the following solubility characteristics:

  • Polar Organic Solvents: The presence of the polar amide and nitro functional groups suggests that 2-Chloro-5-nitrobenzamide will likely have moderate to good solubility in polar organic solvents.[2] These solvents can engage in hydrogen bonding and dipole-dipole interactions with the solute.

  • Aqueous Solubility: The hydrophobic nature of the benzene ring and the chloro group is expected to limit its solubility in water.[2]

  • Temperature Dependence: The solubility of 2-Chloro-5-nitrobenzamide in most solvents is expected to be temperature-dependent, with solubility increasing at higher temperatures.[2]

A summary of expected solubility in common organic solvents is presented in Table 1. It is important to note that these are qualitative predictions and must be confirmed by experimental data.

Table 1: Predicted Qualitative Solubility of 2-Chloro-5-nitrobenzamide in Common Organic Solvents

Solvent ClassExamplesPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)HighStrong dipole-dipole interactions and potential for hydrogen bond acceptance by the solvent.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighSolvents can act as both hydrogen bond donors and acceptors, facilitating interaction with the amide group.
Non-polar Toluene, Hexane, CyclohexaneLowThe polar nature of 2-Chloro-5-nitrobenzamide is incompatible with non-polar solvents.
Halogenated Dichloromethane, ChloroformLow to ModerateCan engage in dipole-dipole interactions, but lack strong hydrogen bonding capabilities.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods must be employed. The following protocols are widely accepted for determining the solubility of crystalline compounds.

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.

Methodology:

  • Sample Preparation: An excess amount of solid 2-Chloro-5-nitrobenzamide is added to a series of vials, each containing a known volume of the selected organic solvent.

  • Equilibration: The vials are sealed and agitated in a constant temperature water bath or shaker for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the suspension is allowed to settle. The undissolved solid is then separated from the saturated solution by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm PTFE).

  • Quantification: The concentration of 2-Chloro-5-nitrobenzamide in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

  • Data Reporting: Solubility is typically reported in units of mg/mL, g/100g of solvent, or as a mole fraction at the specified temperature.

Kinetic solubility is often measured in early drug discovery to quickly assess the solubility of a compound from a concentrated stock solution upon dilution into an aqueous or organic medium.

Methodology:

  • Stock Solution Preparation: A concentrated stock solution of 2-Chloro-5-nitrobenzamide is prepared in a highly solubilizing solvent, typically DMSO.

  • Dilution: A small aliquot of the stock solution is added to the test solvent in a multi-well plate.

  • Incubation and Measurement: The plate is shaken for a short period (e.g., 1-2 hours) at a constant temperature. The concentration of the dissolved compound is then measured, often by turbidimetry or UV-Vis spectroscopy, to identify the point of precipitation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of equilibrium solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add excess 2-Chloro- 5-nitrobenzamide to solvent start->add_excess seal_vials Seal vials add_excess->seal_vials agitate Agitate at constant temperature (24-72h) seal_vials->agitate centrifuge Centrifuge sample agitate->centrifuge filter_supernatant Filter supernatant centrifuge->filter_supernatant quantify Quantify concentration (e.g., HPLC, UV-Vis) filter_supernatant->quantify end End quantify->end

Caption: Experimental workflow for equilibrium solubility determination.

Conclusion

While specific quantitative data on the solubility of 2-Chloro-5-nitrobenzamide is not currently available in published literature, its molecular structure allows for informed predictions of its solubility behavior in various organic solvents. For researchers and drug development professionals, the experimental protocols detailed in this guide provide a robust framework for generating the necessary solubility data. This information is a critical prerequisite for the successful application of 2-Chloro-5-nitrobenzamide in synthesis, formulation, and further research endeavors.

References

Exploratory

2-Chloro-5-nitrobenzamide: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended as a technical guide for trained professionals in research and development. It is not a substitute for a formal Safety...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. It is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS provided by the supplier before handling this chemical.

Introduction

2-Chloro-5-nitrobenzamide is a chemical intermediate used in the synthesis of various compounds. Due to its reactive nature and the presence of nitro and chloro functional groups, it is imperative that this compound is handled with strict adherence to safety protocols to minimize risk to personnel and the environment. This guide provides a comprehensive overview of the known safety and handling precautions for 2-Chloro-5-nitrobenzamide.

Hazard Identification and Classification

2-Chloro-5-nitrobenzamide is classified as a hazardous substance. The primary hazards associated with this compound are skin and eye irritation, potential for allergic skin reaction, and respiratory irritation. It is also harmful if swallowed.[1][2]

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classification for 2-Chloro-5-nitrobenzamide[2]:

Hazard ClassCategory
Skin Irritation2
Skin Sensitization1
Serious Eye Damage/Eye Irritation2A
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory tract irritation)

Signal Word: Warning[2]

Hazard Statements: [2]

  • H315: Causes skin irritation.

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-Chloro-5-nitrobenzamide is provided below.

PropertyValue
Molecular Formula C₇H₅ClN₂O₃[2][3]
Molecular Weight 200.58 g/mol [2]
Appearance Not Available
CAS Number 16588-15-1[2][3]

Toxicological Information

Toxicity EndpointValueSpeciesRoute
Acute Oral Toxicity (LD50) Data not available--
Acute Dermal Toxicity (LD50) Data not available--
Acute Inhalation Toxicity (LC50) Data not available--

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential for the safe handling of 2-Chloro-5-nitrobenzamide.

Engineering Controls
  • Ventilation: Work with 2-Chloro-5-nitrobenzamide should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling 2-Chloro-5-nitrobenzamide[1]:

PPE TypeSpecification
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended, especially when handling the powder outside of a fume hood or if dust is generated.

Handling and Storage

Handling
  • Avoid all personal contact with the substance.[1]

  • Do not breathe dust, vapor, mist, or gas.[1]

  • Wash hands thoroughly after handling.

  • Use only in a well-ventilated area or a chemical fume hood.[1]

Storage
  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly closed.[1]

  • Store away from incompatible materials.

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention[1]:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent the spill from spreading and entering drains.

  • Cleanup: Wear appropriate PPE. For solid spills, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Emergency Spill Response Workflow

Spill_Response_Workflow Workflow for Handling a 2-Chloro-5-nitrobenzamide Spill spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) evacuate->ppe ventilate Ensure Adequate Ventilation (Fume Hood) ppe->ventilate contain Contain the Spill (Use absorbent pads for liquids) ventilate->contain cleanup_solid Carefully Sweep/Scoop Solid Material contain->cleanup_solid If Solid cleanup_liquid Absorb Liquid with Inert Material contain->cleanup_liquid If Liquid containerize Place Spilled Material in a Labeled, Sealed Container for Hazardous Waste cleanup_solid->containerize cleanup_liquid->containerize decontaminate Decontaminate Spill Area (Suitable solvent followed by soap and water) containerize->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose report Report the Incident dispose->report

Caption: Logical workflow for responding to a chemical spill of 2-Chloro-5-nitrobenzamide.

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.

  • Incompatible Materials: Strong acids, strong bases, oxidizing agents, and reducing agents.[1]

  • Hazardous Decomposition Products: Under fire conditions, may produce toxic fumes of hydrogen chloride, chlorine, nitrogen oxides, carbon monoxide, and carbon dioxide.[1]

Disposal Considerations

Dispose of 2-Chloro-5-nitrobenzamide and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

Experimental Protocols

Due to the hazardous nature of 2-Chloro-5-nitrobenzamide, all experimental procedures should be conducted within a chemical fume hood while wearing appropriate personal protective equipment.

General Experimental Workflow

Experimental_Workflow General Experimental Workflow prep Preparation (Assemble glassware, prepare reagents) weigh Weighing (In fume hood, use appropriate balance) prep->weigh reaction Reaction Setup (In fume hood, add reagents under controlled conditions) weigh->reaction monitoring Reaction Monitoring (TLC, LC-MS, etc.) reaction->monitoring workup Work-up (Quenching, extraction, washing) monitoring->workup purification Purification (Crystallization, chromatography) workup->purification analysis Analysis (NMR, IR, etc.) purification->analysis storage Product Storage (Properly labeled, sealed container) analysis->storage

References

Foundational

The Multifaceted Biological Activities of 2-Chloro-5-nitrobenzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction The 2-chloro-5-nitrobenzamide scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to the d...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-chloro-5-nitrobenzamide scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The presence of a chloro group, a nitro group, and an amide linkage provides a unique electronic and structural framework for designing novel therapeutic agents. These derivatives have demonstrated a broad spectrum of activities, including antidiabetic, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 2-chloro-5-nitrobenzamide derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.

Synthesis of 2-Chloro-5-nitrobenzamide Derivatives

The synthesis of 2-chloro-5-nitrobenzamide derivatives typically begins with the nitration of o-chlorobenzoic acid to produce 2-chloro-5-nitrobenzoic acid. This key intermediate is then converted to its acid chloride, which subsequently reacts with a variety of amines to yield the desired N-substituted 2-chloro-5-nitrobenzamide derivatives.

General Synthetic Workflow

Synthesis Workflow start o-Chlorobenzoic Acid step1 Nitration (H2SO4, HNO3) start->step1 intermediate1 2-Chloro-5-nitrobenzoic Acid step1->intermediate1 step2 Activation (e.g., SOCl2) intermediate1->step2 intermediate2 2-Chloro-5-nitrobenzoyl Chloride step2->intermediate2 step3 Amidation (Primary/Secondary Amine) intermediate2->step3 product N-Substituted 2-Chloro-5-nitrobenzamide Derivatives step3->product

Caption: General synthetic route for N-substituted 2-chloro-5-nitrobenzamide derivatives.

Antidiabetic Activity: α-Glucosidase and α-Amylase Inhibition

A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have been synthesized and evaluated for their potential to manage type 2 diabetes by inhibiting key carbohydrate-metabolizing enzymes, α-glucosidase and α-amylase.

Quantitative Data: Enzyme Inhibition
Compound IDR Groupα-Glucosidase IC50 (µM)α-Amylase IC50 (µM)
5o 2-CH3-5-NO210.75 ± 0.52Data not available in snippet
Acarbose (Standard) -39.48 ± 0.80Data not available in snippet
Note: The provided search results mention that compound 5o was also a potent α-amylase inhibitor, but the specific IC50 value was not available in the snippet.
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This colorimetric assay measures the inhibition of α-glucosidase activity using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

  • Reagent Preparation:

    • 0.1 M Sodium phosphate (B84403) buffer (pH 6.8).

    • α-Glucosidase solution (0.5 U/mL in phosphate buffer).

    • 5 mM pNPG solution in phosphate buffer.

    • Test compounds and standard (acarbose) dissolved in DMSO and diluted with buffer.

    • 0.1 M Sodium carbonate (Na2CO3) solution to stop the reaction.

  • Assay Procedure (96-well plate):

    • Add 50 µL of phosphate buffer to each well.

    • Add 20 µL of various concentrations of the test compounds or standard to the respective wells.

    • Add 20 µL of the α-glucosidase solution to all wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG solution.

    • Incubate at 37°C for 20 minutes.

    • Terminate the reaction by adding 50 µL of Na2CO3 solution.

  • Data Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the enzyme reaction without an inhibitor and A_sample is the absorbance with the test compound.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Anticancer Activity

Derivatives of the 2-chloro-5-nitrobenzamide scaffold have been investigated for their cytotoxic effects against various cancer cell lines. A notable mechanism of action for some related nitroaromatic compounds is the inhibition of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.

Quantitative Data: Cytotoxicity (GI50)

The following data is for 4-thiazolidinone (B1220212) derivatives synthesized from a related precursor, 2-chloro-3-(4-nitrophenyl)prop-2-enal, highlighting the potential of the chloro-nitro-phenyl moiety in anticancer drug design.

Compound IDLeukemia (MOLT-4) GI50 (µM)Colon Cancer (SW-620) GI50 (µM)CNS Cancer (SF-539) GI50 (µM)Melanoma (SK-MEL-5) GI50 (µM)
2h Data not available in snippet1.57 (Mean GI50)Data not available in snippetData not available in snippet
Note: The search result provides a mean GI50 value for compound 2h across a panel of cell lines, with specific activity noted against the listed cancer types.
Signaling Pathway: PARP Inhibition and Synthetic Lethality

PARP inhibitors exploit a vulnerability in cancer cells with deficiencies in other DNA repair pathways, such as those involving BRCA1 and BRCA2. This concept is known as synthetic lethality.

PARP_Inhibition_Pathway cluster_normal_cell Normal Cell (Functional BRCA) cluster_cancer_cell BRCA-Deficient Cancer Cell ssb1 Single-Strand Break (SSB) parp1 PARP ssb1->parp1 activates dsb1 Double-Strand Break (DSB) ssb1->dsb1 can lead to ssb_repair1 SSB Repair parp1->ssb_repair1 cell_survival1 Cell Survival ssb_repair1->cell_survival1 maintains genome integrity brca1 BRCA1/2 dsb1->brca1 activates hr1 Homologous Recombination brca1->hr1 hr1->cell_survival1 repairs DSBs ssb2 Single-Strand Break (SSB) parp2 PARP ssb2->parp2 activates dsb2 Double-Strand Break (DSB) ssb2->dsb2 accumulate ssb_repair2 SSB Repair parp2->ssb_repair2 parp_inhibitor 2-Chloro-5-nitrobenzamide Derivative (PARP Inhibitor) parp_inhibitor->parp2 inhibits brca2 BRCA1/2 (Deficient) dsb2->brca2 cell_death Apoptosis (Cell Death) dsb2->cell_death unrepaired DSBs lead to hr2 Homologous Recombination (Defective) brca2->hr2

Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method to assess cell viability.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the 2-chloro-5-nitrobenzamide derivatives.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium.

    • Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the GI50 (concentration that inhibits cell growth by 50%) from the dose-response curve.

Antimicrobial Activity

Nitroaromatic compounds, including derivatives of 2-chloro-5-nitrobenzamide, are known for their antimicrobial properties. Their mechanism of action is often attributed to the reductive activation of the nitro group within microbial cells.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following data is for related nitro-substituted Schiff bases, demonstrating the potential antimicrobial efficacy of this class of compounds.

Derivative ClassTest Compound/DerivativeBacterial/Fungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Nitro-substituted Schiff BasesCompound 3e (from 4-nitrobenzaldehyde)S. aureus (MRSA)24-49--
Nitro-substituted Schiff BasesCompound 3c (from 4-hydroxybenzaldehyde)C. albicans24--
Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of nitroaromatic compounds is believed to involve the generation of reactive nitrogen species that induce cellular damage.

Antimicrobial_Mechanism compound 2-Chloro-5-nitrobenzamide Derivative bacterial_cell Bacterial Cell compound->bacterial_cell enters nitroreductase Bacterial Nitroreductase bacterial_cell->nitroreductase ros_rns Reactive Oxygen/Nitrogen Species (ROS/RNS) nitroreductase->ros_rns reduces nitro group to dna_damage DNA Damage ros_rns->dna_damage protein_damage Protein Damage ros_rns->protein_damage lipid_damage Lipid Peroxidation ros_rns->lipid_damage cell_death Bacterial Cell Death dna_damage->cell_death protein_damage->cell_death lipid_damage->cell_death

Caption: Proposed antimicrobial mechanism of action for nitroaromatic compounds.

Anti-inflammatory Activity

Certain benzamide (B126) derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines.

Signaling Pathway: Inhibition of NF-κB

NFkB_Inhibition lps LPS (Lipopolysaccharide) tlr4 TLR4 lps->tlr4 binds to nfkb_complex NF-κB/IκB Complex tlr4->nfkb_complex activates signaling cascade ikb_phosphorylation IκB Phosphorylation and Degradation nfkb_complex->ikb_phosphorylation nfkb_translocation NF-κB Translocation to Nucleus ikb_phosphorylation->nfkb_translocation gene_transcription Pro-inflammatory Gene Transcription nfkb_translocation->gene_transcription cytokines TNF-α, IL-1β, IL-6 gene_transcription->cytokines inflammation Inflammation cytokines->inflammation benzamide Benzamide Derivative benzamide->ikb_phosphorylation inhibits

Caption: Inhibition of the NF-κB signaling pathway by benzamide derivatives.

Neuroprotective Activity

Recent studies have explored the neuroprotective potential of benzamide derivatives. One proposed mechanism involves the disruption of the interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS), which can mitigate excitotoxicity.

Logical Relationship: Neuroprotection via PSD95-nNOS Disruption

Neuroprotection_Pathway glutamate Excess Glutamate nmda_receptor NMDA Receptor Activation glutamate->nmda_receptor calcium_influx Ca2+ Influx nmda_receptor->calcium_influx psd95_nNOS PSD95-nNOS Complex calcium_influx->psd95_nNOS activates no_production Excess Nitric Oxide (NO) Production psd95_nNOS->no_production neuroprotection Neuroprotection psd95_nNOS->neuroprotection excitotoxicity Excitotoxicity and Neuronal Damage no_production->excitotoxicity benzamide Benzamide Derivative benzamide->psd95_nNOS disrupts interaction

Caption: Proposed neuroprotective mechanism of benzamide derivatives by disrupting the PSD95-nNOS interaction.

Conclusion

2-Chloro-5-nitrobenzamide derivatives represent a promising and versatile class of compounds with a wide array of biological activities. Their potential as antidiabetic, anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents makes them attractive candidates for further drug discovery and development efforts. The synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries for structure-activity relationship studies. Future research should focus on optimizing the potency and selectivity of these derivatives for their respective biological targets, as well as conducting in vivo studies to validate their therapeutic potential. The detailed methodologies and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing these promising compounds in the field of medicinal chemistry.

Exploratory

An In-depth Technical Guide to 2-Chloro-5-nitrobenzamide as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 2-Chloro-5-nitrobenzamide, a key chemical intermediate in the synthesis of pharmaceuticals and oth...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-nitrobenzamide, a key chemical intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document outlines its chemical and physical properties, detailed synthesis protocols, and analytical data to support research and development activities.

Chemical and Physical Properties

2-Chloro-5-nitrobenzamide is a stable, solid organic compound. A summary of its key chemical and physical properties, along with those of its immediate precursor, 2-chloro-5-nitrobenzoic acid, is presented in Table 1 for comparative analysis.

Table 1: Chemical and Physical Properties

Property2-Chloro-5-nitrobenzamide2-Chloro-5-nitrobenzoic acid
IUPAC Name 2-chloro-5-nitrobenzamide[1]2-chloro-5-nitrobenzoic acid[2]
CAS Number 16588-15-1[1]2516-96-3[2]
Molecular Formula C₇H₅ClN₂O₃[1]C₇H₄ClNO₄[2]
Molecular Weight 200.58 g/mol [1]201.56 g/mol [2]
Appearance Pale yellow solidPale yellow odorless powder[2]
Melting Point 178 °C[3]164-165 °C[4]
Boiling Point 299 °C at 760 mmHg[3]Not available
Solubility Not availableSoluble in hot water[4]

Synthesis of 2-Chloro-5-nitrobenzamide

The synthesis of 2-Chloro-5-nitrobenzamide is typically achieved through a two-step process starting from o-chlorobenzoic acid. The first step involves the nitration of o-chlorobenzoic acid to yield 2-chloro-5-nitrobenzoic acid. The subsequent step is the amidation of the carboxylic acid to the desired benzamide.

Synthesis_Pathway A o-Chlorobenzoic Acid C 2-Chloro-5-nitrobenzoic Acid A->C Nitration B Nitrating Mixture (HNO₃, H₂SO₄) E 2-Chloro-5-nitrobenzamide C->E Amidation D 1. Thionyl Chloride (SOCl₂) 2. Ammonia (B1221849) (NH₃)

Caption: Synthesis pathway of 2-Chloro-5-nitrobenzamide.

Experimental Protocol: Synthesis of 2-Chloro-5-nitrobenzoic Acid

This protocol is adapted from a known procedure for the nitration of o-chlorobenzoic acid.[4]

Materials:

  • o-Chlorobenzoic acid (32 g)

  • 100% Sulfuric acid (160 g)

  • 80% Nitric acid (16 g)

  • Ice

Equipment:

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Ice-salt bath

  • Beaker

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a round-bottom flask equipped with a stirrer, dissolve 32 g of pure o-chlorobenzoic acid in 160 g of 100% sulfuric acid.

  • Cool the solution to below 0 °C using an ice-salt bath.

  • Prepare a nitrating mixture by carefully adding 16 g of 80% nitric acid to 40 g of 100% sulfuric acid.

  • Add the nitrating mixture dropwise to the cooled o-chlorobenzoic acid solution over approximately 1 hour, ensuring the temperature remains below 0 °C.

  • After the addition is complete, allow the reaction mixture to stand at room temperature for 10-12 hours.

  • Slowly heat the mixture to 60 °C.

  • Pour the reaction mixture onto 400 g of ice with stirring.

  • Collect the precipitated 2-chloro-5-nitrobenzoic acid by filtration.

  • Recrystallize the crude product from boiling water (approximately 1 L) to yield the purified product. A second recrystallization may be necessary to achieve high purity.

  • Dry the purified crystals to a constant weight. The expected yield is approximately 37.5 g (92% of the theoretical amount), with a melting point of 164-165 °C.[4]

Experimental Protocol: Synthesis of 2-Chloro-5-nitrobenzamide

This protocol is based on a general method for the synthesis of benzamides from benzoic acids using thionyl chloride and an amine.[5]

Materials:

  • 2-Chloro-5-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Aqueous ammonia (NH₃)

  • Anhydrous diethyl ether

  • Ice

Equipment:

  • Round-bottom flask with a reflux condenser and a gas trap

  • Stirring apparatus

  • Heating mantle

  • Dropping funnel

  • Beaker

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, suspend 2-chloro-5-nitrobenzoic acid in a minimal amount of a suitable inert solvent (e.g., toluene).

  • Add an excess of thionyl chloride to the suspension.

  • Gently reflux the mixture until the reaction is complete, as indicated by the cessation of gas evolution (HCl and SO₂). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, distill off the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude 2-chloro-5-nitrobenzoyl chloride in an anhydrous solvent like diethyl ether.

  • Cool the solution in an ice bath and slowly add an excess of concentrated aqueous ammonia with vigorous stirring.

  • A precipitate of 2-Chloro-5-nitrobenzamide will form. Continue stirring for an additional 30 minutes at room temperature.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or an ethanol-water mixture.

  • Dry the purified 2-Chloro-5-nitrobenzamide to a constant weight.

Analytical Data

The structural confirmation and purity assessment of 2-Chloro-5-nitrobenzamide are typically performed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectral Data of 2-Chloro-5-nitrobenzaldehyde (B167295) [6][7]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aldehyde-H10.497Singlet-
H-68.736Doublet2.8
H-48.387Doublet of Doublets8.8, 2.8
H-37.709Doublet8.8

For 2-Chloro-5-nitrobenzamide, the amide protons (-CONH₂) would be expected to appear as a broad singlet in the ¹H NMR spectrum, typically in the range of 5.5-8.5 ppm. The aromatic protons would exhibit a similar splitting pattern to the aldehyde, with slight shifts due to the different electronic effects of the amide group.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Chloro-5-nitrobenzamide would show characteristic absorption bands for its functional groups.

Table 3: Expected IR Absorption Bands for 2-Chloro-5-nitrobenzamide

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amide (N-H)Stretch~3400 and ~3200 (two bands for primary amide)
Amide (C=O)Stretch~1650
Nitro (NO₂)Asymmetric Stretch~1530
Nitro (NO₂)Symmetric Stretch~1350
Aromatic (C=C)Stretch~1600, ~1475
C-ClStretch~740
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 2-Chloro-5-nitrobenzamide, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (200.58 g/mol ).

Experimental Workflow and Logic

The following diagram illustrates a general workflow for the synthesis and purification of a chemical intermediate like 2-Chloro-5-nitrobenzamide.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Reactant A C Reaction Setup (Solvent, Temperature) A->C B Reactant B B->C D Reaction Monitoring (TLC) C->D E Work-up (Quenching, Extraction) D->E F Crude Product E->F G Recrystallization or Column Chromatography F->G H Pure Product G->H I Characterization (NMR, IR, MS) H->I J Purity Assessment (HPLC) H->J

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-Chloro-5-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed protocol for the synthesis of 2-chloro-5-nitrobenzamide, a key intermediate in the development of various pharmaceuticals...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-chloro-5-nitrobenzamide, a key intermediate in the development of various pharmaceuticals and agrochemicals.[1][2] The synthesis starts from 2-chloro-5-nitrobenzoic acid and proceeds via an acyl chloride intermediate.

Introduction

2-Chloro-5-nitrobenzamide is a versatile chemical building block utilized in organic synthesis.[2] Its structural features, including a chlorinated and a nitrated aromatic ring, make it a valuable precursor for the synthesis of more complex molecules with potential biological activity.[1][2] The conversion of 2-chloro-5-nitrobenzoic acid to its corresponding amide is a fundamental transformation in medicinal chemistry. The most common and efficient method involves the activation of the carboxylic acid with a chlorinating agent, such as thionyl chloride, followed by amidation.[3][4][5] This one-pot procedure is widely adopted for its high yields and operational simplicity.[3][4]

Overall Reaction Scheme

The synthesis of 2-chloro-5-nitrobenzamide from 2-chloro-5-nitrobenzoic acid is typically achieved in a two-step, one-pot reaction as illustrated below:

Step 1: Formation of the Acyl Chloride

2-chloro-5-nitrobenzoic acid reacts with thionyl chloride (SOCl₂) to form the highly reactive 2-chloro-5-nitrobenzoyl chloride intermediate.

Step 2: Amidation

The acyl chloride intermediate is then reacted with an ammonia (B1221849) source, such as aqueous ammonia, to yield the final product, 2-chloro-5-nitrobenzamide.

Experimental Protocol

This protocol is adapted from established methods for the conversion of carboxylic acids to amides using thionyl chloride.[3][4][5]

Materials:

  • 2-chloro-5-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene (B28343) (or another suitable inert solvent like Dichloromethane)

  • Aqueous ammonia (28-30%)

  • Ice

  • Deionized water

  • Ethanol (B145695) (for recrystallization)

Equipment:

  • Round-bottom flask with a reflux condenser and a gas outlet

  • Stirring plate with a magnetic stirrer bar

  • Dropping funnel

  • Heating mantle or oil bath

  • Ice bath

  • Büchner funnel and flask for vacuum filtration

  • Standard laboratory glassware

  • pH paper

Procedure:

  • Preparation of the Acyl Chloride:

    • In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂ byproducts), add 2-chloro-5-nitrobenzoic acid.

    • Add anhydrous toluene to the flask to suspend the acid.

    • Slowly add an excess of thionyl chloride (approximately 2-3 equivalents) to the suspension at room temperature with stirring. A catalytic amount of pyridine (B92270) can be added to accelerate the reaction.[5]

    • Heat the reaction mixture to reflux (around 70-80°C) and maintain for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases and the reaction mixture becomes a clear solution.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • Amidation:

    • Cool the flask containing the crude 2-chloro-5-nitrobenzoyl chloride in an ice bath.

    • Slowly and carefully add the crude acyl chloride to a beaker containing a stirred, chilled excess of aqueous ammonia. This reaction is highly exothermic and should be performed with caution in a well-ventilated fume hood.

    • Continue stirring the mixture in the ice bath for 30-60 minutes. A precipitate of 2-chloro-5-nitrobenzamide will form.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the crude product with cold deionized water to remove any ammonium (B1175870) salts.

    • Further wash the product with a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified 2-chloro-5-nitrobenzamide.

    • Dry the purified product in a vacuum oven.

  • Characterization:

    • Determine the melting point of the purified product.

    • Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 2-chloro-5-nitrobenzamide.

ParameterValue
Reactants
2-chloro-5-nitrobenzoic acid1.0 eq
Thionyl chloride2.0 - 3.0 eq
Aqueous ammonia (28-30%)Excess
Reaction Conditions
Acyl chloride formation temperature70 - 80 °C
Acyl chloride formation time2 - 3 hours
Amidation temperature0 - 5 °C
Amidation time30 - 60 minutes
Product
Theoretical YieldCalculated based on the starting amount of 2-chloro-5-nitrobenzoic acid
Actual YieldTo be determined experimentally
Melting PointTo be determined experimentally

Visualizations

Workflow for the Synthesis of 2-Chloro-5-nitrobenzamide

Synthesis_Workflow Start Start: 2-Chloro-5-nitrobenzoic Acid Reaction1 Acyl Chloride Formation (Reflux, 2-3h) Start->Reaction1 Reagents1 SOCl2 Toluene Reagents1->Reaction1 Intermediate 2-Chloro-5-nitrobenzoyl Chloride (Crude) Reaction1->Intermediate Cool & Evaporate Reaction2 Amidation (0-5°C, 30-60 min) Intermediate->Reaction2 Reagents2 Aqueous NH3 (excess) Ice Bath Reagents2->Reaction2 Filtration Vacuum Filtration & Washing Reaction2->Filtration Precipitate Formation Purification Recrystallization (Ethanol) Filtration->Purification Product End: 2-Chloro-5-nitrobenzamide Purification->Product

Caption: Overall workflow for the synthesis of 2-chloro-5-nitrobenzamide.

Signaling Pathway Analogy for the Reaction Mechanism

Reaction_Mechanism CarboxylicAcid 2-Chloro-5-nitrobenzoic Acid Activation Nucleophilic Acyl Substitution (Activation) CarboxylicAcid->Activation ThionylChloride SOCl2 ThionylChloride->Activation AcylChloride 2-Chloro-5-nitrobenzoyl Chloride Activation->AcylChloride Byproducts1 SO2 + HCl Activation->Byproducts1 Amidation Nucleophilic Acyl Substitution (Amidation) AcylChloride->Amidation Ammonia NH3 Ammonia->Amidation Product 2-Chloro-5-nitrobenzamide Amidation->Product Byproducts2 HCl Amidation->Byproducts2

Caption: Simplified reaction mechanism for the two-step synthesis.

References

Application

Application Notes and Protocols for the Amination of 2-Chloro-5-nitrobenzoic Acid to 2-Chloro-5-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the synthesis of 2-chloro-5-nitrobenzamide, a valuable intermediate in pharmaceutical and fine chemi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-chloro-5-nitrobenzamide, a valuable intermediate in pharmaceutical and fine chemical synthesis, from 2-chloro-5-nitrobenzoic acid. The described methodology is a robust two-step process involving the initial conversion of the carboxylic acid to its corresponding acyl chloride, followed by amination with an ammonia (B1221849) source. This protocol includes reaction parameters, purification methods, and characterization data.

Introduction

2-Chloro-5-nitrobenzamide serves as a key building block in the synthesis of a variety of biologically active molecules. The efficient conversion of 2-chloro-5-nitrobenzoic acid to its primary amide is a critical transformation in multi-step synthetic pathways. The protocol outlined herein is a well-established and reliable method that proceeds in high yield. The reaction involves the activation of the carboxylic acid moiety by conversion to a more reactive acyl chloride using thionyl chloride, which is then readily displaced by nucleophilic attack from ammonia to form the desired amide.

Chemical Properties and Safety

A summary of the physical and chemical properties of the starting material and the final product is provided below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceCAS Number
2-Chloro-5-nitrobenzoic acidC₇H₄ClNO₄201.56165-168Light yellow to light yellow-green crystalline solid2516-96-3
2-Chloro-5-nitrobenzamideC₇H₅ClN₂O₃200.58Not AvailableSolid16588-15-1

Safety Precautions:

  • Thionyl chloride is corrosive and toxic. It reacts violently with water to release toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Ammonia solutions are corrosive and have a pungent odor. Work in a well-ventilated area and avoid inhalation of vapors.

  • The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

Experimental Protocol

Step 1: Synthesis of 2-Chloro-5-nitrobenzoyl chloride

This procedure is adapted from a general method for the conversion of carboxylic acids to acyl chlorides.[1]

Materials:

  • 2-Chloro-5-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Pyridine (B92270) (catalytic amount)

  • Dry reaction flask with a reflux condenser and a gas outlet to a trap (e.g., a bubbler with a sodium hydroxide (B78521) solution)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry reaction flask under an inert atmosphere, add 2-chloro-5-nitrobenzoic acid (1.0 eq).

  • Carefully add an excess of thionyl chloride (e.g., 5.0 eq) to the flask.

  • Add a catalytic amount of pyridine (e.g., 0.1 eq) to the reaction mixture.

  • Equip the flask with a reflux condenser connected to a gas trap to neutralize the HCl and SO₂ gases produced.

  • Heat the reaction mixture to reflux (approximately 50°C) and maintain for 3 hours, or until the evolution of gas ceases.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-chloro-5-nitrobenzoyl chloride is a yellow oil or solid and can be used in the next step without further purification.

Step 2: Synthesis of 2-Chloro-5-nitrobenzamide

This procedure is a standard method for the amination of acyl chlorides.

Materials:

  • Crude 2-chloro-5-nitrobenzoyl chloride from Step 1

  • Concentrated aqueous ammonia (NH₄OH)

  • Ice bath

  • Stirring apparatus

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Cool a concentrated aqueous ammonia solution in an ice bath.

  • Slowly and carefully add the crude 2-chloro-5-nitrobenzoyl chloride dropwise to the cold, stirred ammonia solution. A precipitate will form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes after the addition is complete.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold water to remove any ammonium (B1175870) salts.

  • Dry the product in a vacuum oven at a low temperature (e.g., 50-60°C) to a constant weight.

Characterization

The final product, 2-chloro-5-nitrobenzamide, can be characterized by standard analytical techniques:

TechniqueExpected Results
¹H NMR Aromatic protons will appear in the range of 7.5-8.5 ppm. The two amide protons will appear as a broad singlet.
¹³C NMR Aromatic carbons will appear in the range of 120-150 ppm. The carbonyl carbon of the amide will appear around 165-170 ppm.
IR Spectroscopy Characteristic peaks for the N-H stretch of the primary amide (two bands around 3100-3500 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and the N-O stretches of the nitro group (around 1530 and 1350 cm⁻¹).
Mass Spectrometry The molecular ion peak corresponding to the mass of 2-chloro-5-nitrobenzamide.
Melting Point Determination of the melting point and comparison with literature values (if available) to assess purity.

Experimental Workflow

Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amination start 2-Chloro-5-nitrobenzoic Acid reagents1 Thionyl Chloride (SOCl₂) Pyridine (cat.) reaction1 Reflux at 50°C, 3h start->reaction1 reagents1->reaction1 workup1 Distillation of excess SOCl₂ reaction1->workup1 product1 2-Chloro-5-nitrobenzoyl Chloride (Crude) workup1->product1 reagents2 Conc. Aqueous Ammonia (NH₄OH) Ice Bath product1->reagents2 reaction2 Stir at 0°C, 30 min reagents2->reaction2 workup2 Filtration and Washing reaction2->workup2 product2 2-Chloro-5-nitrobenzamide (Pure) workup2->product2

Caption: Synthetic workflow for the amination of 2-chloro-5-nitrobenzoic acid.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction.Ensure the reaction goes to completion by monitoring gas evolution. Extend the reaction time if necessary. Use freshly distilled thionyl chloride.
Hydrolysis of the acyl chloride.Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere.
Low yield in Step 2 Hydrolysis of the acyl chloride before amination.Add the acyl chloride to the ammonia solution immediately after its preparation.
Product loss during workup.Ensure thorough precipitation and careful filtration. Wash with minimal amounts of cold solvent.
Impure product Presence of starting material.Ensure the first step goes to completion. Purify the final product by recrystallization from a suitable solvent (e.g., ethanol/water).
Presence of by-products.Optimize reaction conditions (temperature, reaction time). Purify by recrystallization or column chromatography if necessary.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of 2-chloro-5-nitrobenzamide from 2-chloro-5-nitrobenzoic acid. This two-step, one-pot amenable procedure is suitable for laboratory-scale synthesis and can be adapted for larger-scale production with appropriate safety considerations. The resulting product is a key intermediate for further synthetic transformations in drug discovery and development.

References

Method

The Strategic Role of 2-Chloro-5-nitrobenzamide in the Assembly of Bioactive Heterocyclic Scaffolds

For Immediate Release [City, State] – [Date] – 2-Chloro-5-nitrobenzamide, a versatile chemical intermediate, is gaining prominence as a key starting material in the synthesis of a variety of heterocyclic compounds. These...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 2-Chloro-5-nitrobenzamide, a versatile chemical intermediate, is gaining prominence as a key starting material in the synthesis of a variety of heterocyclic compounds. These compounds are of significant interest to researchers, scientists, and drug development professionals due to their diverse pharmacological activities. This document provides detailed application notes and protocols for the utilization of 2-chloro-5-nitrobenzamide in the construction of valuable heterocyclic systems, with a focus on quinazoline (B50416) derivatives.

2-Chloro-5-nitrobenzamide (C7H5ClN2O3) is a compound featuring a benzamide (B126) backbone substituted with both a chloro and a nitro group.[1] This unique substitution pattern imparts versatile reactivity, making it a valuable building block for complex molecular architectures.[1] Its application as an intermediate in the production of pharmaceuticals, agrochemicals, and dyes is well-established.[1] The presence of the reactive chloro group and the electron-withdrawing nitro group makes it a suitable precursor for various cyclization reactions to form nitrogen-containing heterocycles.

Synthesis of 6-Nitro-4-substituted amino quinazoline Derivatives

One of the key applications of 2-chloro-5-nitrobenzamide is in the synthesis of quinazoline derivatives. Quinazolines are a class of bicyclic heteroaromatic compounds that form the core structure of numerous therapeutic agents. A patented method describes the preparation of 6-nitro-4-substituted amino quinazoline derivatives, which are valuable intermediates for kinase inhibitors.[2] The synthesis involves a two-step process starting with an amidation reaction followed by a substitution and condensation reaction.

Experimental Protocols

Step 1: Synthesis of N-[4-(thiazol-2-yl)methoxy-3-chlorophenyl]-2-chloro-5-nitrobenzamide [2]

This initial step involves the amidation of a substituted aniline (B41778) with a derivative of 2-chloro-5-nitrobenzoic acid, which can also be performed starting from 2-chloro-5-nitrobenzamide. The following protocol is adapted from the reaction of the corresponding ethyl ester.

  • Materials:

    • Ethyl 2-chloro-5-nitrobenzoate

    • 4-(thiazol-2-yl)methoxy-3-chloroaniline

    • Ammonium (B1175870) chloride

    • Xylene

    • Methyl tert-butyl ether

  • Procedure:

    • To a 500 ml four-necked flask equipped with a stirrer, a thermometer, and a reflux condenser, add 250 g of xylene, 23.0 g (0.1 mol) of ethyl 2-chloro-5-nitrobenzoate, 24.1 g (0.1 mol) of 4-(thiazol-2-yl)methoxy-3-chloroaniline, and 3.0 g of ammonium chloride.

    • Stir the reaction mixture at 105 to 110 °C for 4 hours.

    • Cool the mixture to 20-25 °C and add 20 g of water.

    • Separate the layers and distill the organic phase to recover the xylene solvent.

    • Recrystallize the residue with methyl tert-butyl ether to obtain N-[4-(thiazol-2-yl)methoxy-3-chlorophenyl]-2-chloro-5-nitrobenzamide.

Step 2: Synthesis of 6-nitro-4-[4-(thiazole-2-yl)methoxy-3-chlorophenyl]aminoquinazoline [2]

The second step involves the cyclization of the previously synthesized amide with a formamidine (B1211174) salt.

  • Materials:

    • N-[4-(thiazol-2-yl)methoxy-3-chlorophenyl]-2-chloro-5-nitrobenzamide

    • Formamidine salt

    • Acid binding agent

  • Procedure:

    • Perform a substitution and condensation reaction of N-[4-(thiazol-2-yl)methoxy-3-chlorophenyl]-2-chloro-5-nitrobenzamide with a formamidine salt in the presence of an acid binding agent.

    • The reaction is carried out as a one-pot method to yield the final 6-nitro-4-[4-(thiazole-2-yl)methoxy-3-chlorophenyl]aminoquinazoline.

Quantitative Data
Starting MaterialReagentsSolventReaction Time (h)Temperature (°C)Yield (%)Purity (%)
Ethyl 2-chloro-5-nitrobenzoate4-(thiazol-2-yl)methoxy-3-chloroaniline, Ammonium chlorideXylene4105-11096.999.5

Potential for Synthesis of Other Heterocyclic Compounds

The reactivity of 2-chloro-5-nitrobenzamide suggests its potential for the synthesis of other important heterocyclic systems.

  • Benzodiazepines: While the synthesis of the well-known drug Nitrazepam (a 1,4-benzodiazepine) typically starts from 2-chloro-5-nitrobenzoic acid, the structural similarity of the benzamide suggests that with appropriate reagents, it could be a viable precursor for related benzodiazepine (B76468) structures.[3]

  • Benzimidazoles: The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid derivative. By first reducing the nitro group of 2-chloro-5-nitrobenzamide to an amine and then reacting it with a suitable cyclizing agent, it could potentially be used to generate substituted benzimidazoles.

Visualizing the Synthesis

To better illustrate the synthetic pathway, the following diagrams outline the reaction and workflow.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product start1 Ethyl 2-chloro-5-nitrobenzoate intermediate N-[4-(thiazol-2-yl)methoxy-3-chlorophenyl]- 2-chloro-5-nitrobenzamide start1->intermediate Amidation (Xylene, 105-110°C) start2 4-(thiazol-2-yl)methoxy-3-chloroaniline start2->intermediate final 6-nitro-4-[4-(thiazole-2-yl)methoxy-3-chlorophenyl]aminoquinazoline intermediate->final Cyclization with formamidine salt

Caption: Reaction pathway for the synthesis of a 6-nitroquinazoline (B1619102) derivative.

G start Combine Reactants and Solvent in Reaction Vessel heat Heat and Stir Reaction Mixture start->heat monitor Monitor Reaction Progress (e.g., TLC) heat->monitor cool Cool Reaction Mixture monitor->cool workup Aqueous Workup and Layer Separation cool->workup isolate Isolate Crude Product (Solvent Evaporation) workup->isolate purify Purify by Recrystallization isolate->purify

Caption: General experimental workflow for the synthesis.

Conclusion

2-Chloro-5-nitrobenzamide is a valuable and reactive starting material for the synthesis of complex heterocyclic compounds. The detailed protocol for the preparation of 6-nitro-4-substituted amino quinazoline derivatives highlights its utility in medicinal chemistry and drug discovery. Further exploration of its reactivity is likely to uncover novel synthetic routes to other important bioactive molecules.

Disclaimer: The provided protocols are for informational purposes only and should be adapted and optimized by qualified professionals. All chemical syntheses should be conducted with appropriate safety precautions in a controlled laboratory setting.

References

Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 2-Chloro-5-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Chloro-5-nitrobenzamide is a versatile chemical intermediate characterized by the presence of a benzamide, a chloro, and a nitro group on a b...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-nitrobenzamide is a versatile chemical intermediate characterized by the presence of a benzamide, a chloro, and a nitro group on a benzene (B151609) ring.[1] This unique combination of functional groups makes it a valuable precursor in the synthesis of a variety of complex organic molecules, particularly heterocyclic compounds that form the backbone of many pharmaceutical agents. The electron-withdrawing nature of the nitro group activates the chloro substituent for nucleophilic aromatic substitution, while the nitro group itself can be reduced to a primary amine, providing a key functional group for further derivatization and cyclization reactions. These reactive sites allow for a diverse range of chemical transformations, making 2-Chloro-5-nitrobenzamide a crucial building block in medicinal chemistry and drug discovery.[1]

This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates starting from 2-Chloro-5-nitrobenzamide.

Application 1: Synthesis of 2-Amino-5-nitrobenzamide (B117972) via Nucleophilic Aromatic Substitution

The substitution of the chloro group in 2-Chloro-5-nitrobenzamide with an amino group is a fundamental transformation for the synthesis of various pharmaceutical intermediates. The resulting 2-amino-5-nitrobenzamide is a precursor for the synthesis of benzimidazole (B57391) and other heterocyclic systems. This reaction is a nucleophilic aromatic substitution (SNAr), where an amine displaces the chloride, facilitated by the activating effect of the ortho- and para-directing nitro group.

Experimental Protocol: Amination of 2-Chloro-5-nitrobenzamide

Materials and Equipment:

  • 2-Chloro-5-nitrobenzamide

  • Ammonia (B1221849) (aqueous solution, e.g., 28-30%)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-Chloro-5-nitrobenzamide (1.0 eq) in DMF.

  • Add an excess of aqueous ammonia (e.g., 5-10 eq) to the solution.

  • Heat the reaction mixture to 80-100°C and stir for 4-8 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the crude product with cold water and then a small amount of cold ethanol (B145695).

  • Dry the purified 2-amino-5-nitrobenzamide in a vacuum oven.

Quantitative Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Molar Eq.
2-Chloro-5-nitrobenzamideC₇H₅ClN₂O₃200.581.0
Ammonia (as NH₃)NH₃17.035.0 - 10.0
2-Amino-5-nitrobenzamideC₇H₇N₃O₃181.15-
Expected Yield: 85-95%

Visualization: Workflow for Amination

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation A Dissolve 2-Chloro-5-nitrobenzamide in DMF B Add aqueous Ammonia A->B C Heat to 80-100°C (4-8 hours) B->C D Cool and pour into ice-water C->D E Vacuum Filtration D->E F Wash with water and ethanol E->F G Dry the product F->G H H G->H 2-Amino-5-nitrobenzamide

Caption: Workflow for the synthesis of 2-amino-5-nitrobenzamide.

Application 2: Synthesis of 2-Chloro-5-aminobenzamide via Nitro Group Reduction

The reduction of the nitro group to a primary amine is a critical step in the synthesis of many pharmaceutical intermediates, as the resulting amino group is a versatile handle for further functionalization. Various reducing agents can be employed for this transformation, with tin(II) chloride (SnCl₂) in an acidic medium being a common and effective method.[2]

Experimental Protocol: Reduction of the Nitro Group

Materials and Equipment:

  • 2-Chloro-5-nitrobenzamide

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 50%)

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser

  • Separatory funnel

Procedure:

  • In a round-bottom flask, prepare a solution of tin(II) chloride dihydrate (e.g., 4-5 eq) in concentrated hydrochloric acid.

  • Cool the solution in an ice bath with stirring.

  • Dissolve 2-Chloro-5-nitrobenzamide (1.0 eq) in a suitable solvent like ethanol and add it dropwise to the cold tin(II) chloride solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Gently heat the mixture to reflux and maintain for 4 hours to ensure the completion of the reaction.

  • Cool the reaction mixture and neutralize it with a 50% NaOH solution to precipitate the tin salts.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization if necessary.

Quantitative Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Molar Eq.
2-Chloro-5-nitrobenzamideC₇H₅ClN₂O₃200.581.0
Tin(II) chloride dihydrateSnCl₂·2H₂O225.634.0 - 5.0
2-Chloro-5-aminobenzamideC₇H₇ClN₂O170.60-
Expected Yield: 80-90%

Visualization: Nitro Group Reduction Pathway

G Start 2-Chloro-5-nitrobenzamide Reagents SnCl₂·2H₂O, HCl, Ethanol Start->Reagents Reaction Reflux for 4h Reagents->Reaction Workup Neutralization (NaOH), Extraction (Ethyl Acetate), Drying (Na₂SO₄) Reaction->Workup Product 2-Chloro-5-aminobenzamide Workup->Product

Caption: Synthetic pathway for the reduction of 2-Chloro-5-nitrobenzamide.

Application 3: Synthesis of Bi-aryl Benzamides via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[3] It is widely used in pharmaceutical synthesis to create bi-aryl structures, which are common motifs in kinase inhibitors and other drug molecules.[4][5] The chloro group of 2-Chloro-5-nitrobenzamide can be coupled with various arylboronic acids to generate a library of substituted benzamides.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials and Equipment:

  • 2-Chloro-5-nitrobenzamide

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, or DMF, often with water)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography)

Procedure:

  • To a Schlenk tube, add 2-Chloro-5-nitrobenzamide (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (e.g., 1-5 mol%), and the base (2.0-3.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the degassed solvent(s).

  • Heat the reaction mixture to 80-120°C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Molar Eq. / mol%
2-Chloro-5-nitrobenzamideC₇H₅ClN₂O₃200.581.0 eq
Phenylboronic acidC₆H₇BO₂121.931.2 eq
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.563 mol%
K₂CO₃K₂CO₃138.212.0 eq
5-Nitro-[1,1'-biphenyl]-2-carboxamideC₁₃H₁₀N₂O₃242.23-
Expected Yield: 70-90%

Visualization: Suzuki-Miyaura Coupling Reaction Scheme

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A 2-Chloro-5-nitrobenzamide C Pd Catalyst Base Solvent, Heat B Arylboronic Acid D Bi-aryl Benzamide C->D

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Application 4: Synthesis of Benzimidazole Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmaceutical applications, including anticancer, antiulcer, and antihypertensive activities.[6] A common route to benzimidazoles involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. 2-Chloro-5-nitrobenzamide can be converted to the corresponding o-phenylenediamine through a two-step process: amination followed by nitro reduction.

Synthetic Pathway Overview

The synthesis begins with the nucleophilic aromatic substitution of the chloride in 2-Chloro-5-nitrobenzamide with an amine (e.g., methylamine), followed by the reduction of the nitro group to yield a substituted o-phenylenediamine. This intermediate can then be cyclized to form the benzimidazole ring. For instance, the synthesis of an intermediate for bendamustine (B91647) hydrochloride involves these key transformations.[7]

Experimental Protocol: Synthesis of a Benzimidazole Precursor

Step 1: Amination with Methylamine (B109427)

  • Suspend 2-Chloro-5-nitrobenzamide (1.0 eq) in an aqueous solution of methylamine (e.g., 40%).[7]

  • Heat the mixture to 50°C for 3 hours.[7]

  • Cool to room temperature and adjust the pH to 4-5 with HCl to precipitate the product.[7]

  • Filter, wash with a suitable solvent (e.g., toluene), and dry to obtain 2-(methylamino)-5-nitrobenzamide.[7]

Step 2: Reduction of the Nitro Group

  • Reduce the nitro group of 2-(methylamino)-5-nitrobenzamide using a standard reduction method, such as with SnCl₂/HCl or catalytic hydrogenation (e.g., H₂, Pd/C), to yield 5-amino-2-(methylamino)benzamide.

Step 3: Cyclization to form the Benzimidazole

  • The resulting o-phenylenediamine can be cyclized with various reagents (e.g., formic acid, orthoesters) to form the desired benzimidazole.

Quantitative Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (Step 1)
2-Chloro-5-nitrobenzamideC₇H₅ClN₂O₃200.58-
2-(Methylamino)-5-nitrobenzamideC₈H₉N₃O₃195.18~90%[7]

Visualization: Pathway to Benzimidazole Synthesis

G A 2-Chloro-5-nitrobenzamide B 2-(Methylamino)-5-nitrobenzamide A->B 1. Methylamine, 50°C C 5-Amino-2-(methylamino)benzamide (o-phenylenediamine intermediate) B->C 2. Nitro Group Reduction (e.g., SnCl₂, HCl) D Substituted Benzimidazole C->D 3. Cyclization (e.g., with R-COOH)

Caption: Synthetic pathway from 2-Chloro-5-nitrobenzamide to benzimidazoles.

References

Method

Application Notes and Protocols: Reaction of 2-Chloro-5-nitrobenzamide with Primary Amines in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction The reaction of 2-chloro-5-nitrobenzamide with primary amines represents a crucial synthetic transformation in medicinal chemistry and drug dis...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 2-chloro-5-nitrobenzamide with primary amines represents a crucial synthetic transformation in medicinal chemistry and drug discovery. This nucleophilic aromatic substitution (SNAr) reaction serves as a versatile platform for the generation of diverse libraries of 2-(alkylamino)- and 2-(arylamino)-5-nitrobenzamide derivatives. The inherent bioactivity associated with both the benzamide (B126) and nitroaromatic scaffolds makes these products promising candidates for the development of novel therapeutic agents.[1] Benzamides are recognized as "privileged structures" in medicinal chemistry due to their frequent occurrence in biologically active compounds.[1] The nitro group, while sometimes associated with toxicity, is a key pharmacophore in many antimicrobial and anticancer drugs, often acting through bioreductive activation in hypoxic environments, such as those found in solid tumors and certain microbial infections.[2]

This document provides detailed application notes and experimental protocols for the synthesis of 2-(substituted-amino)-5-nitrobenzamides and explores their potential applications in drug discovery, with a focus on their emerging role as kinase inhibitors.

Reaction Overview: Nucleophilic Aromatic Substitution (SNAr)

The core reaction involves the displacement of the chlorine atom at the C2 position of the 2-chloro-5-nitrobenzamide ring by a primary amine. The reaction is facilitated by the presence of the strongly electron-withdrawing nitro group at the para-position to the chlorine, which activates the aromatic ring towards nucleophilic attack. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which subsequently eliminates the chloride ion to yield the final product.

The general reaction scheme is as follows:

G reactant1 2-Chloro-5-nitrobenzamide plus1 + reactant1->plus1 reactant2 R-NH2 (Primary Amine) product 2-(R-amino)-5-nitrobenzamide reactant2->product S_NAr plus2 + HCl product->plus2 plus1->reactant2

Caption: General reaction scheme for the SNAr of 2-Chloro-5-nitrobenzamide.

Applications in Drug Discovery: Kinase Inhibition

Derivatives of 2-amino-5-nitrobenzamide (B117972) have shown significant potential as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention. The 2-(arylamino)-5-nitrobenzamide scaffold can be designed to fit into the ATP-binding pocket of specific kinases, thereby blocking their catalytic activity and downstream signaling.

For instance, certain substituted benzamides have been investigated as inhibitors of tyrosine kinases, which play a crucial role in cell proliferation, differentiation, and survival.[3] The ability to readily diversify the "R" group from the primary amine allows for systematic structure-activity relationship (SAR) studies to optimize potency and selectivity for a particular kinase target.

Putative Signaling Pathway Inhibition

The diagram below illustrates a generalized signaling pathway that could be targeted by 2-(arylamino)-5-nitrobenzamide kinase inhibitors. By blocking a specific receptor tyrosine kinase (RTK), these compounds can inhibit downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, which is frequently hyperactivated in cancer and promotes cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Ligand Growth Factor Ligand->RTK Binding Inhibitor 2-(Arylamino)-5-nitrobenzamide Derivative Inhibitor->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: Inhibition of a generic RTK signaling pathway.

Experimental Protocols

The following protocols provide a general framework for the synthesis of 2-(alkyl/arylamino)-5-nitrobenzamides. Optimization of reaction conditions may be necessary depending on the specific primary amine used.

Protocol 1: Synthesis of 2-(Benzylamino)-5-nitrobenzamide

Materials and Equipment:

  • 2-Chloro-5-nitrobenzamide

  • Benzylamine

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Potassium carbonate (K2CO3) or Triethylamine (B128534) (Et3N)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-5-nitrobenzamide (1.0 eq) in a suitable polar aprotic solvent such as DMF or DMSO.

  • Add a base, such as potassium carbonate (2.0 eq) or triethylamine (1.5 eq), to the solution.

  • To the stirred mixture, add the primary amine (in this case, benzylamine) (1.2 eq).

  • Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by TLC.

  • Once the reaction is complete (typically within 4-12 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Parallel Synthesis of a 2-(Arylamino)-5-nitrobenzamide Library

This protocol is amenable to adaptation for high-throughput synthesis in a multi-well plate format.

Procedure:

  • Prepare a stock solution of 2-chloro-5-nitrobenzamide in a suitable solvent (e.g., DMSO).

  • Dispense the stock solution into the wells of a reaction block.

  • Add a selection of different primary aromatic amines (1.2 eq per well) to the individual wells.

  • Add a suitable base, such as diisopropylethylamine (DIPEA) (2.0 eq), to each well.

  • Seal the reaction block and heat to 100-140 °C for 12-24 hours.

  • After cooling, the crude products can be precipitated by the addition of water and collected by filtration, or purified directly by preparative HPLC.

Data Presentation: Summary of Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the synthesis of various 2-(substituted-amino)-5-nitrobenzamides. Please note that these are representative examples and actual results may vary.

EntryPrimary Amine (R-NH2)BaseSolventTemperature (°C)Time (h)Yield (%)
1AnilineK2CO3DMF120875-85
24-FluoroanilineEt3NDMSO1301070-80
3BenzylamineK2CO3DMF100680-90
4n-ButylamineDIPEANMP1101265-75
5CyclohexylamineK2CO3DMSO1201270-80

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis, purification, and characterization of 2-(substituted-amino)-5-nitrobenzamides.

G start Start: 2-Chloro-5-nitrobenzamide + Primary Amine reaction S_NAr Reaction (Solvent, Base, Heat) start->reaction workup Work-up (Precipitation/Extraction) reaction->workup purification Purification (Recrystallization or Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Final Product: 2-(R-amino)-5-nitrobenzamide characterization->end

Caption: General synthetic workflow.

Conclusion

The nucleophilic aromatic substitution of 2-chloro-5-nitrobenzamide with primary amines is a robust and efficient method for generating diverse chemical libraries for drug discovery. The resulting 2-(alkyl/arylamino)-5-nitrobenzamide scaffold holds significant promise, particularly in the development of kinase inhibitors for oncology and other therapeutic areas. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and biological activities of this important class of compounds. Further investigation into the specific biological targets and mechanisms of action of these derivatives is warranted to fully realize their therapeutic potential.

References

Application

Characterization of 2-Chloro-5-nitrobenzamide: A Comprehensive Guide to Analytical Methods

For Immediate Release [City, State] – [Date] – In support of ongoing research and development in the pharmaceutical and chemical industries, this document provides detailed application notes and protocols for the analyti...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In support of ongoing research and development in the pharmaceutical and chemical industries, this document provides detailed application notes and protocols for the analytical characterization of 2-Chloro-5-nitrobenzamide. This key chemical intermediate is utilized in the synthesis of various active pharmaceutical ingredients, making its thorough characterization essential for quality control and regulatory compliance.

These notes are intended for researchers, scientists, and drug development professionals, offering a comprehensive guide to chromatographic, spectroscopic, and thermal analysis techniques.

Physicochemical Properties

2-Chloro-5-nitrobenzamide is a solid organic compound with the chemical formula C₇H₅ClN₂O₃. A summary of its key physicochemical properties is presented below.

PropertyValueReference(s)
Molecular FormulaC₇H₅ClN₂O₃[1]
Molecular Weight200.58 g/mol [1]
CAS Number16588-15-1[2][3]
AppearanceOff-white to yellow crystalline powder
Melting PointApproximately 164-168 °C (based on 2-Chloro-5-nitrobenzoic acid)[4][5]

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of 2-Chloro-5-nitrobenzamide and for quantifying it in various matrices. A reverse-phase method is typically employed for this purpose.

Application Note: Reverse-phase HPLC separates compounds based on their polarity. 2-Chloro-5-nitrobenzamide, a moderately polar molecule, can be effectively separated from its impurities using a C18 stationary phase. The mobile phase, a mixture of an organic solvent like acetonitrile (B52724) and an aqueous solution with an acid modifier, allows for the elution and separation of the analyte from related substances. For detection, a UV detector is commonly used, as the aromatic and nitro groups provide strong chromophores.

Quantitative Data Summary: HPLC

ParameterValue
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (70:30, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time ~4-6 minutes (estimated based on similar compounds)

Experimental Protocol: HPLC Purity Determination

  • Mobile Phase Preparation: Prepare the mobile phase by mixing 700 mL of HPLC-grade acetonitrile with 300 mL of HPLC-grade water. Add 1 mL of phosphoric acid and degas the solution using sonication or vacuum filtration.

  • Standard Preparation: Accurately weigh approximately 10 mg of 2-Chloro-5-nitrobenzamide reference standard and dissolve it in 100 mL of the mobile phase to obtain a stock solution of 100 µg/mL. Prepare working standards by serial dilution.

  • Sample Preparation: Dissolve a known amount of the 2-Chloro-5-nitrobenzamide sample in the mobile phase to achieve a concentration within the calibration range of the working standards.

  • Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase for at least 30 minutes. Inject a blank (mobile phase), followed by the standard solutions and then the sample solutions.

  • Data Analysis: Integrate the peak corresponding to 2-Chloro-5-nitrobenzamide. The purity is typically calculated using the area percent method.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Acetonitrile:Water with H3PO4) D Equilibrate HPLC System A->D B Prepare Standard Solution (100 µg/mL) E Inject Blank, Standards, and Samples B->E C Prepare Sample Solution C->E D->E F Acquire Chromatographic Data E->F G Integrate Peaks F->G H Calculate Purity (Area %) G->H

Caption: Workflow for HPLC Purity Analysis of 2-Chloro-5-nitrobenzamide.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and identification of 2-Chloro-5-nitrobenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.

Application Note: The ¹H NMR spectrum of 2-Chloro-5-nitrobenzamide is expected to show characteristic signals for the aromatic protons and the amide protons. The electron-withdrawing nature of the nitro and chloro groups, along with the amide group, will influence the chemical shifts of the aromatic protons, causing them to appear in the downfield region of the spectrum. The amide protons will likely appear as a broad singlet. The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms, with the carbonyl carbon being the most downfield.

Quantitative Data Summary: NMR Spectroscopy (in DMSO-d₆)

¹H NMR

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Aromatic H~8.4 - 7.8Multiplet
Amide (-CONH₂)~7.6 (broad)Singlet

Note: Specific peak assignments for 2-Chloro-5-nitrobenzamide can be found in the literature and spectral databases.[6]

¹³C NMR (Estimated)

Carbon AssignmentChemical Shift (δ, ppm)
C=O (Amide)~165
Aromatic C-NO₂~148
Aromatic C-Cl~138
Aromatic C-H~132, 128, 124
Aromatic C-C(O)NH₂~130

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of 2-Chloro-5-nitrobenzamide in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • Spectral Interpretation: Analyze the chemical shifts, integration (for ¹H NMR), and coupling patterns to confirm the structure of the molecule.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Application Note: The IR spectrum of 2-Chloro-5-nitrobenzamide will exhibit characteristic absorption bands for the amide, nitro, and chloro-aromatic functionalities. The presence of N-H stretching vibrations, a strong carbonyl (C=O) stretch, asymmetric and symmetric stretches for the nitro (NO₂) group, and a C-Cl stretching vibration, in addition to aromatic C-H and C=C bands, provides a unique fingerprint for the compound.

Quantitative Data Summary: IR Spectroscopy (KBr Pellet)

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amide (N-H)Stretch3400 - 3200
Aromatic (C-H)Stretch3100 - 3000
Amide (C=O)Stretch~1660
Aromatic (C=C)Stretch1600 - 1475
Nitro (NO₂)Asymmetric Stretch~1530
Nitro (NO₂)Symmetric Stretch~1350
C-ClStretch~740

Experimental Protocol: FTIR Analysis (KBr Pellet)

  • Sample Preparation: Grind a small amount (1-2 mg) of 2-Chloro-5-nitrobenzamide with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for its identification and structural elucidation.

Application Note: Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a suitable technique for the analysis of 2-Chloro-5-nitrobenzamide. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern will be influenced by the presence of the chloro, nitro, and amide functional groups.

Quantitative Data Summary: Mass Spectrometry (EI)

m/zProposed Fragment
200/202[M]⁺ (isotopic pattern due to ³⁵Cl/³⁷Cl)
184/186[M-NH₂]⁺
154/156[M-NO₂]⁺
126/128[M-NO₂-CO]⁺

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of 2-Chloro-5-nitrobenzamide in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5ms) to separate the analyte from the solvent and any impurities.

  • MS Analysis: The eluent from the GC is introduced into the mass spectrometer. Electron ionization is typically performed at 70 eV. The mass analyzer separates the resulting ions based on their mass-to-charge ratio.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Spectro_Workflow cluster_sample Sample Preparation cluster_techniques Analytical Techniques cluster_data Data Analysis & Interpretation cluster_result Outcome Sample 2-Chloro-5-nitrobenzamide Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FTIR Spectroscopy (KBr Pellet) Sample->IR MS GC-MS Analysis (Electron Ionization) Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Characteristic Absorption Bands IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Result Structural Confirmation NMR_Data->Result IR_Data->Result MS_Data->Result

Caption: Logical relationship between the properties of 2-Chloro-5-nitrobenzamide and the analytical techniques used for their determination.

References

Method

Application Note: HPLC Analysis for Purity Determination of 2-Chloro-5-nitrobenzamide

Introduction 2-Chloro-5-nitrobenzamide is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Ensuring its purity is critical for the quality, safety, and efficacy of the final products....

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-5-nitrobenzamide is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Ensuring its purity is critical for the quality, safety, and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for assessing the purity of non-volatile and thermally labile compounds like 2-Chloro-5-nitrobenzamide.[2] This application note describes a reliable reverse-phase HPLC (RP-HPLC) method for the quantitative determination of 2-Chloro-5-nitrobenzamide purity and the separation of potential process-related impurities and degradation products.

Principle

Reverse-phase HPLC separates chemical compounds based on their hydrophobicity. A C18 stationary phase (non-polar) is used in conjunction with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile. 2-Chloro-5-nitrobenzamide, a moderately polar molecule, is retained on the column and then eluted by the mobile phase.[3] Less polar impurities will have longer retention times, while more polar impurities will elute earlier. The use of a UV detector allows for the sensitive detection of 2-Chloro-5-nitrobenzamide and related aromatic impurities at a wavelength of 254 nm.[2]

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.[2]

Table 1: HPLC Chromatographic Conditions

ParameterValue
HPLC System Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 30% B; 5-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 25 minutes

2. Reagents and Sample Preparation

  • Reagents : Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid (analytical grade).

  • Diluent : A mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Solution Preparation : Accurately weigh approximately 10 mg of 2-Chloro-5-nitrobenzamide reference standard and dissolve it in 100 mL of diluent to obtain a concentration of 100 µg/mL.

  • Sample Solution Preparation : Accurately weigh approximately 10 mg of the 2-Chloro-5-nitrobenzamide sample and dissolve it in 100 mL of diluent to obtain a concentration of 100 µg/mL.

3. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the absence of interfering peaks.

  • Inject the standard solution in triplicate to check for system suitability (e.g., retention time repeatability, peak area precision, and tailing factor).

  • Inject the sample solution.

  • Identify the peak for 2-Chloro-5-nitrobenzamide in the sample chromatogram by comparing its retention time with that of the standard.

  • Integrate the peak areas of all components in the chromatogram.

4. Data Analysis and Purity Calculation

The purity of 2-Chloro-5-nitrobenzamide is calculated using the area percent method, which assumes that all impurities have a similar response factor to the main compound at the detection wavelength.

Purity (%) = (Area of 2-Chloro-5-nitrobenzamide Peak / Total Area of all Peaks) x 100

Data Presentation

Table 2: Potential Impurities and Expected Retention Behavior

Compound NameStructurePotential SourceExpected Retention Time
2-Chloro-5-nitrobenzoic acid ClC₆H₃(NO₂)COOHStarting material or hydrolysis productEarlier than the main peak
2-Chloro-3-nitrobenzamide ClC₆H₃(NO₂)CONH₂Isomeric impurity from synthesisClose to the main peak
Starting Materials/Intermediates Varies based on synthetic routeIncomplete reactionVaries

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting prep_standard Prepare Standard Solution (100 µg/mL) injection Inject Blank, Standard, and Sample prep_standard->injection prep_sample Prepare Sample Solution (100 µg/mL) prep_sample->injection prep_mobile Prepare Mobile Phase equilibration System Equilibration prep_mobile->equilibration equilibration->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection at 254 nm separation->detection integration Peak Integration detection->integration calculation Purity Calculation (Area % Method) integration->calculation report Generate Report calculation->report

Caption: Experimental workflow for the HPLC purity analysis of 2-Chloro-5-nitrobenzamide.

Impurity_Relationship cluster_impurities Potential Impurities main_compound 2-Chloro-5-nitrobenzamide (Analyte) isomer 2-Chloro-3-nitrobenzamide (Isomeric Impurity) main_compound->isomer Structurally Related precursor 2-Chloro-5-nitrobenzoic Acid (Precursor/Hydrolysis Product) main_compound->precursor Potential Degradation/ Precursor Relationship other Other Process-Related Impurities main_compound->other Co-existing

Caption: Logical relationship between 2-Chloro-5-nitrobenzamide and its potential impurities.

References

Application

Application Notes and Protocols for the NMR Spectroscopic Analysis of 2-Chloro-5-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2-Chloro-5-nitrobenzamide. Thi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2-Chloro-5-nitrobenzamide. This document includes representative spectral data, detailed experimental protocols, and a workflow for the structural elucidation of this compound, which is a valuable intermediate in medicinal chemistry and organic synthesis.

Introduction

2-Chloro-5-nitrobenzamide is a substituted aromatic compound whose structural confirmation is crucial for its application in drug discovery and development. NMR spectroscopy is a primary and non-destructive analytical technique for the unambiguous determination of its molecular structure. ¹H NMR provides information about the proton environment, including the number of distinct protons, their chemical shifts, spin-spin coupling, and relative abundance. ¹³C NMR offers insights into the carbon skeleton of the molecule. This document outlines the expected spectral characteristics and provides a standardized protocol for acquiring high-quality NMR data for 2-Chloro-5-nitrobenzamide.

Predicted NMR Spectral Data

The following tables summarize the predicted quantitative ¹H and ¹³C NMR data for 2-Chloro-5-nitrobenzamide. These values are based on established chemical shift ranges for similarly substituted aromatic compounds and serve as a reference for experimental data. The numbering of the atoms for spectral assignment is as follows:

Chemical structure of 2-Chloro-5-nitrobenzamide with atom numbering for NMR assignments
¹H NMR Spectral Data Summary

Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS) at 0.00 ppm

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-38.65d~2.51H
H-48.35dd~8.8, 2.51H
H-67.90d~8.81H
-NH₂8.10 (broad s), 7.80 (broad s)s-2H
¹³C NMR Spectral Data Summary

Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS) at 0.00 ppm

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O165.0
C-1138.5
C-2132.0
C-3128.5
C-4124.0
C-5147.0
C-6130.0

Experimental Protocols

This section details the methodology for the preparation of a sample of 2-Chloro-5-nitrobenzamide and the acquisition of ¹H and ¹³C NMR spectra.

Sample Preparation
  • Compound Purity: Ensure the 2-Chloro-5-nitrobenzamide sample is of high purity (>95%) to avoid spectral interference from impurities.

  • Sample Weighing: Accurately weigh approximately 10-20 mg of 2-Chloro-5-nitrobenzamide for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.

  • Solvent Selection: Use a high-quality deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample. Gently swirl or vortex the vial to ensure complete dissolution.

  • Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade the spectral quality.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition
  • Instrument Setup: The NMR spectra should be acquired on a spectrometer with a proton frequency of 400 MHz or higher to ensure adequate spectral dispersion.

  • Tuning and Matching: Tune and match the probe for the respective nucleus (¹H or ¹³C) to optimize sensitivity and lineshape.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30').

    • Spectral Width: Approximately 250 ppm, centered around 125 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, depending on the sample concentration and desired signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually or automatically.

    • Perform baseline correction.

    • Reference the spectrum to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C) or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H spectrum.

    • Pick and label the peaks in both spectra.

Visualized Workflow

The following diagrams illustrate the logical workflow for the NMR analysis of 2-Chloro-5-nitrobenzamide, from sample preparation to spectral interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tune, Lock, Shim) transfer->setup acq_1H Acquire ¹H NMR setup->acq_1H acq_13C Acquire ¹³C NMR setup->acq_13C ft Fourier Transform acq_1H->ft acq_13C->ft phase_base Phase and Baseline Correction ft->phase_base reference Referencing phase_base->reference peak_pick Peak Picking and Integration reference->peak_pick assign Assign Signals peak_pick->assign structure Structure Confirmation assign->structure

Caption: Experimental workflow for NMR analysis.

Logical_Relationships cluster_1H ¹H NMR Data cluster_13C ¹³C NMR Data cluster_info Structural Information chem_shift_H Chemical Shift (δ) proton_env Proton Environment chem_shift_H->proton_env functional_groups Functional Groups chem_shift_H->functional_groups integration Integration proton_ratio Relative Proton Ratio integration->proton_ratio multiplicity Multiplicity neighbor_H Neighboring Protons multiplicity->neighbor_H coupling Coupling Constant (J) connectivity Connectivity Information coupling->connectivity chem_shift_C Chemical Shift (δ) carbon_skeleton Carbon Skeleton chem_shift_C->carbon_skeleton chem_shift_C->functional_groups Structure Elucidation Structure Elucidation proton_env->Structure Elucidation proton_ratio->Structure Elucidation neighbor_H->Structure Elucidation connectivity->Structure Elucidation carbon_skeleton->Structure Elucidation functional_groups->Structure Elucidation

Method

Application Note: Fourier-Transform Infrared (FTIR) Spectroscopy Analysis of 2-Chloro-5-nitrobenzamide

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed guide to the functional group analysis of 2-Chloro-5-nitrobenzamide using Fourier-Transform Infrared (FTI...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the functional group analysis of 2-Chloro-5-nitrobenzamide using Fourier-Transform Infrared (FTIR) spectroscopy. 2-Chloro-5-nitrobenzamide is an organic compound featuring a primary amide, a nitro group, and a chloro-substituted aromatic ring, making it a valuable intermediate in pharmaceutical and chemical synthesis.[1] FTIR spectroscopy is a rapid, non-destructive analytical technique ideal for identifying the characteristic vibrational modes of the functional groups present in the molecule, thereby confirming its identity and purity. This note outlines the theoretical principles, expected vibrational frequencies, a detailed experimental protocol for sample analysis, and data interpretation guidelines.

Introduction to FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer collects high-spectral-resolution data over a wide spectral range simultaneously by using an interferometer.[2] When infrared radiation is passed through a sample, specific frequencies of energy are absorbed that correspond to the vibrational frequencies of the bonds within the molecule. The resulting spectrum is a plot of absorbance or transmittance against wavenumber (cm⁻¹) and serves as a unique molecular "fingerprint," allowing for the identification of key functional groups.

Functional Group Analysis of 2-Chloro-5-nitrobenzamide

The molecular structure of 2-Chloro-5-nitrobenzamide contains several distinct functional groups that give rise to characteristic absorption bands in the IR spectrum.

  • Primary Amide (-CONH₂): This group is characterized by N-H stretching, C=O (Amide I) stretching, and N-H bending (Amide II) vibrations. Primary amides typically show two N-H stretching bands resulting from asymmetric and symmetric vibrations.[3][4]

  • Aromatic Nitro Group (-NO₂): Aromatic nitro compounds display two strong, characteristic stretching vibrations corresponding to the asymmetric and symmetric stretching of the N-O bonds.[5][6] The positions of these bands are influenced by conjugation with the aromatic ring.[6]

  • Substituted Benzene Ring: The aromatic ring exhibits C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the 1600-1400 cm⁻¹ region. The substitution pattern also influences the out-of-plane C-H bending bands in the fingerprint region.

  • Carbon-Chlorine Bond (C-Cl): The C-Cl stretching vibration typically appears as a strong band in the fingerprint region of the spectrum.

Quantitative Data Summary: Characteristic Vibrational Frequencies

The expected FTIR absorption bands for 2-Chloro-5-nitrobenzamide are summarized in the table below. These values are based on typical ranges for the respective functional groups found in organic molecules.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Primary Amide N-H Asymmetric & Symmetric Stretch3370 - 3170 (two bands)[7]Medium-Strong
C=O Stretch (Amide I)1680 - 1630[3]Strong
N-H Bend (Amide II)1650 - 1620[7]Medium-Strong
Aromatic Nitro N-O Asymmetric Stretch1550 - 1475[5][6]Strong
N-O Symmetric Stretch1360 - 1290[5][6]Strong
Aromatic Ring C-H Stretch~3100 - 3000Weak-Medium
C=C Stretch~1600, ~1475[8]Medium
Haloalkane C-Cl Stretch~740[8]Strong

Experimental Protocol: FTIR Analysis via KBr Pellet Method

This protocol details the steps for preparing a solid sample of 2-Chloro-5-nitrobenzamide for FTIR analysis using the potassium bromide (KBr) pellet technique. This method is suitable for obtaining high-quality transmission spectra of solid compounds.[9]

Equipment and Materials
  • Fourier-Transform Infrared (FTIR) Spectrometer

  • 2-Chloro-5-nitrobenzamide sample

  • Infrared (IR) grade Potassium Bromide (KBr), oven-dried

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Spatula

  • Safety glasses and gloves

Sample Preparation (KBr Pellet)
  • Drying: Ensure the IR-grade KBr powder is completely dry by heating it in an oven at approximately 105°C for at least one hour to remove any moisture, which can interfere with the spectrum.[10]

  • Grinding: Place approximately 1-2 mg of the 2-Chloro-5-nitrobenzamide sample into a clean, dry agate mortar.[9]

  • Mixing: Add about 100-200 mg of the dried KBr powder to the mortar. The sample-to-KBr ratio should be roughly 1:100.[9][10]

  • Homogenization: Gently grind the mixture with the pestle for 3-5 minutes until a fine, homogeneous powder is obtained.[10] Proper grinding is crucial to reduce light scattering and produce a clear pellet.[11]

  • Pellet Pressing: Transfer a portion of the powdered mixture into the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.[9]

  • Pellet Removal: Carefully release the pressure and disassemble the die to retrieve the KBr pellet. A successful pellet will be clear and free of cracks or cloudiness.

Data Acquisition
  • Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan to record the spectrum of the ambient environment (air, CO₂). This background spectrum will be automatically subtracted from the sample spectrum.[2]

  • Sample Spectrum: Place the KBr pellet containing the sample into the sample holder in the spectrometer's beam path.

  • Scanning: Acquire the FTIR spectrum of the sample. Typical acquisition parameters are:

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (to improve signal-to-noise ratio)

  • Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber.

Alternative Method: Attenuated Total Reflectance (ATR) ATR-FTIR is a simpler alternative that requires minimal sample preparation.[12] A small amount of the solid powder is placed directly onto the ATR crystal, and pressure is applied to ensure good contact before analysis.[9]

Data Analysis and Interpretation
  • Peak Identification: Identify the major absorption bands in the acquired spectrum.

  • Functional Group Correlation: Compare the wavenumbers of the observed peaks with the values in the data summary table and standard FTIR correlation charts to assign them to specific vibrational modes of the functional groups in 2-Chloro-5-nitrobenzamide.

  • Confirmation: The presence of the characteristic dual peaks for N-H stretching, a strong C=O stretch, and two strong N-O stretching bands will confirm the identity of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the FTIR analysis of 2-Chloro-5-nitrobenzamide.

FTIR_Workflow cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis start Start grind_sample Weigh & Grind 1-2 mg Sample start->grind_sample mix_kbr Add & Mix with 100-200 mg KBr grind_sample->mix_kbr press_pellet Press Mixture into a Pellet mix_kbr->press_pellet background_scan Acquire Background Spectrum (No Sample) press_pellet->background_scan sample_scan Acquire Sample Spectrum background_scan->sample_scan process_data Process Data (Baseline & Background Correction) sample_scan->process_data identify_peaks Identify Peak Frequencies & Correlate with Functional Groups process_data->identify_peaks end End identify_peaks->end

Caption: Experimental Workflow for FTIR Analysis.

References

Application

Application Note: Identification of 2-Chloro-5-nitrobenzamide using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a detailed protocol for the identification and characterization of 2-Chloro-5-nitrobenzamide using Gas Chromatograph...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the identification and characterization of 2-Chloro-5-nitrobenzamide using Gas Chromatography-Mass Spectrometry (GC-MS). 2-Chloro-5-nitrobenzamide is a key intermediate in the synthesis of various pharmaceutical compounds, making its unambiguous identification crucial for quality control and drug development processes. The described method provides a robust framework for the separation and identification of this compound from complex matrices. This document outlines the necessary sample preparation, instrumental parameters, and data analysis procedures.

Introduction

2-Chloro-5-nitrobenzamide (C7H5ClN2O3, MW: 200.58 g/mol ) is a substituted aromatic amide that serves as a versatile building block in organic synthesis.[1] The purity and structural integrity of this intermediate can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry, making it an ideal method for the analysis of volatile and semi-volatile compounds like 2-Chloro-5-nitrobenzamide.[2] This protocol provides a comprehensive guide for its analysis.

Experimental Protocol

A detailed methodology for the GC-MS analysis of 2-Chloro-5-nitrobenzamide is provided below.

Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC-MS analysis.

Materials:

  • 2-Chloro-5-nitrobenzamide sample

  • GC-grade solvent (e.g., Acetone, Dichloromethane, or Ethyl Acetate)

  • Volumetric flasks

  • Micropipettes

  • Syringe filters (0.22 µm)

  • GC vials with inserts

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 2-Chloro-5-nitrobenzamide standard or sample and dissolve it in 10 mL of a suitable GC-grade solvent in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve if quantitative analysis is desired (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample solution at a concentration that falls within the calibration range.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter into GC vials to remove any particulate matter that could interfere with the analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended. Optimization may be required based on the specific instrument and laboratory conditions.

Gas Chromatograph (GC) Parameters:

ParameterValue
GC System A gas chromatograph coupled to a mass spectrometer.
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).[3]
Injector Temperature 250°C[3]
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium, constant flow rate of 1.0 mL/min.[4]
Oven Temperature Program Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.[3]

Mass Spectrometer (MS) Parameters:

ParameterValue
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV[3]
Source Temperature 230°C
Transfer Line Temperature 280°C
Mass Range 50-300 amu
Scan Mode Full Scan for qualitative analysis. Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Quantitative data for the identification of 2-Chloro-5-nitrobenzamide is summarized in the tables below. The molecular weight of 2-Chloro-5-nitrobenzamide is 200.58 g/mol .[5] The retention time and mass fragments should be confirmed by analyzing a certified reference standard.

Table 1: Predicted Chromatographic and Mass Spectrometric Data

CompoundExpected Retention Time (min)Molecular Ion [M]+ (m/z)
2-Chloro-5-nitrobenzamide12 - 15200/202 (isotope pattern)

Table 2: Proposed Mass Fragmentation Pattern for 2-Chloro-5-nitrobenzamide

m/zProposed FragmentRelative Abundance
200/202[M]+ (Molecular Ion)Moderate
184/186[M-NH2]+Moderate
154/156[M-NO2]+Low
138[M-NH2-NO2]+High
110[C6H3Cl]+Moderate
75[C5H3O]+ or [C6H3]+ fragmentHigh (Base Peak)

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of 2-Chloro-5-nitrobenzamide is depicted in the following diagram.

Caption: Experimental workflow for the GC-MS analysis of 2-Chloro-5-nitrobenzamide.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust approach for the identification of 2-Chloro-5-nitrobenzamide. The comprehensive protocol for sample preparation and the specified instrumental parameters serve as a solid foundation for implementing this method in research and quality control laboratories. For quantitative applications, full method validation should be performed to establish linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

References

Method

Application Notes and Protocols for 2-Chloro-5-nitrobenzamide in Agrochemical Research

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the utility of 2-chloro-5-nitrobenzamide and its closely related analogs as key intermediates in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-chloro-5-nitrobenzamide and its closely related analogs as key intermediates in the synthesis of agrochemicals. While not typically an active ingredient itself, its structural motifs are crucial in the development of potent herbicides, fungicides, and insecticides.

Application as a Herbicide Intermediate

2-Chloro-5-nitrobenzamide and its corresponding acid, 2-chloro-5-nitrobenzoic acid, are valuable precursors for synthesizing commercial herbicides.[1][2] The presence of the chloro and nitro groups on the benzene (B151609) ring provides reactive sites for constructing more complex and biologically active molecules.[1] Notable examples include the synthesis of intermediates for Fomesafen and Saflufenacil.[1]

1.1. Synthesis of a Key Intermediate for Saflufenacil

Saflufenacil is a potent broad-spectrum herbicide used for the burndown of broadleaf weeds.[1] A critical intermediate in its synthesis is 2-chloro-4-fluoro-5-nitrobenzoic acid, which can be synthesized from a related precursor.[1]

Experimental Protocol: Synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid [1]

  • Reaction Setup: In a suitable reactor, cool a mixture of oleum (B3057394) and concentrated sulfuric acid to between -5 and 0 °C.

  • Addition of Starting Material: Gradually add 2-chloro-4-fluorobenzoic acid to the cooled acid mixture under constant stirring.

  • Nitration: Slowly introduce concentrated nitric acid to the reaction mixture, ensuring the temperature is maintained at a low level throughout the addition.

  • Reaction Progression: Once the addition is complete, allow the reaction to proceed at a controlled temperature for a specified period.

  • Product Precipitation: Pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the 2-chloro-4-fluoro-5-nitrobenzoic acid.

  • Isolation and Purification: Filter the resulting solid, wash it extensively with cold water until the filtrate is neutral, and then dry the product to obtain the intermediate.

1.2. Synthesis of a Fomesafen Intermediate

Fomesafen is a selective herbicide used for post-emergence control of broadleaf weeds, particularly in soybean crops.[1] The synthesis involves the creation of a diaryl ether intermediate, which is then nitrated and amidated.[1]

Experimental Protocol: Synthesis of 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid [1]

G cluster_saflufenacil Saflufenacil Intermediate Synthesis cluster_fomesafen Fomesafen Intermediate Synthesis 2-chloro-4-fluorobenzoic acid 2-chloro-4-fluorobenzoic acid Nitration\n(Oleum/HNO3) Nitration (Oleum/HNO3) 2-chloro-4-fluorobenzoic acid->Nitration\n(Oleum/HNO3) 2-chloro-4-fluoro-5-nitrobenzoic acid 2-chloro-4-fluoro-5-nitrobenzoic acid Nitration\n(Oleum/HNO3)->2-chloro-4-fluoro-5-nitrobenzoic acid m-hydroxybenzoic acid m-hydroxybenzoic acid Etherification Etherification m-hydroxybenzoic acid->Etherification 3,4-dichlorobenzotrifluoride 3,4-dichlorobenzotrifluoride 3,4-dichlorobenzotrifluoride->Etherification Diaryl ether intermediate Diaryl ether intermediate Etherification->Diaryl ether intermediate Nitration Nitration Diaryl ether intermediate->Nitration Nitrated diaryl ether Nitrated diaryl ether Nitration->Nitrated diaryl ether Amidation Amidation Nitrated diaryl ether->Amidation Fomesafen Fomesafen Amidation->Fomesafen

Caption: Synthetic pathways for key herbicide intermediates.

Application in Fungicide and Bactericide Research

Derivatives of 2-chloro-5-nitrobenzamide have demonstrated potential as antifungal and antibacterial agents. This suggests that the 2-chloro-5-nitrobenzamide scaffold is a promising starting point for the development of novel antimicrobial agrochemicals.

2.1. Antifungal Activity of 2-Chloro-N-phenylbenzamide

A study on 2-chloro-N-phenylbenzamide, synthesized from 2-chlorobenzoyl chloride, showed significant antifungal activity against common plant pathogens Sclerotinia sclerotiorum and Botrytis cinerea.[3]

CompoundTarget FungusEC50 (mg L-1)
2-Chloro-N-phenylbenzamideSclerotinia sclerotiorum6.4[3]
2-Chloro-N-phenylbenzamideBotrytis cinerea28.3[3]

Experimental Protocol: Antifungal Bioassay [3]

  • Compound Preparation: Dissolve the synthesized 2-chloro-N-phenylbenzamide in a suitable solvent to create a stock solution.

  • Culture Preparation: Prepare potato dextrose agar (B569324) (PDA) plates and inoculate them with the target fungi (Sclerotinia sclerotiorum or Botrytis cinerea).

  • Treatment Application: Apply different concentrations of the test compound to the center of the inoculated PDA plates.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) for a specified period.

  • Data Collection: Measure the diameter of the fungal colony and calculate the percentage of inhibition compared to a control group.

  • EC50 Calculation: Determine the median effective concentration (EC50) value using statistical software based on probit analysis.[3]

2.2. Antibacterial Activity of 2-chloro-5-nitrobenzoic acid Derivatives

Research has shown that derivatives of 2-chloro-5-nitrobenzoic acid exhibit antibacterial properties. For instance, a methylethanolammonium salt of 2-chloro-5-nitrobenzoic acid displayed a broad inhibitory profile against both Gram-positive and Gram-negative bacteria.[4] Another derivative, a 2D coordination polymer, showed selective inhibition against methicillin-resistant Staphylococcus aureus (MRSA).[4]

Experimental Protocol: Synthesis of Methylethanolammonium 2-chloro-5-nitrobenzoate [4]

  • Solution Preparation: Prepare a 15 mL acetone (B3395972) solution of methylethanolamine (MMEA) and a 15 mL acetone solution of 2-chloro-5-nitrobenzoic acid (2Cl5NBH).

  • Reaction: Slowly add the MMEA solution to the 2Cl5NBH solution and stir the resulting clear, pale-yellow solution at room temperature for 1 hour.

  • Crystallization: Allow the solution to evaporate slowly under ambient conditions.

  • Isolation: After several days, collect the formed yellow crystals by vacuum filtration, wash with a small volume of acetone at room temperature, and air-dry.

G 2-Chloro-5-nitrobenzamide Scaffold 2-Chloro-5-nitrobenzamide Scaffold Synthetic Modification Synthetic Modification 2-Chloro-5-nitrobenzamide Scaffold->Synthetic Modification Derivative Library Derivative Library Synthetic Modification->Derivative Library Biological Screening Biological Screening Derivative Library->Biological Screening Herbicidal Activity Herbicidal Activity Biological Screening->Herbicidal Activity Fungicidal Activity Fungicidal Activity Biological Screening->Fungicidal Activity Insecticidal Activity Insecticidal Activity Biological Screening->Insecticidal Activity

Caption: Workflow for agrochemical discovery from 2-chloro-5-nitrobenzamide.

Potential in Insecticide Development

Research into novel benzoylpyrimidinylurea derivatives has also shown that the presence and position of a chloro substituent on the benzoyl ring can significantly influence insecticidal activity against pests like the oriental armyworm.[7]

Experimental Protocol: Insecticidal Bioassay (Stomach Toxicity) [7]

  • Diet Preparation: Prepare an artificial diet for the target insect (e.g., oriental armyworm).

  • Compound Incorporation: Incorporate the test compound at various concentrations into the diet.

  • Insect Exposure: Place larvae of the target insect onto the treated diet.

  • Observation: Maintain the insects under controlled conditions and record mortality at specified time intervals (e.g., 24, 48, 72 hours).

  • Data Analysis: Calculate the mortality rate and determine the LC50 (lethal concentration for 50% of the population) value.

References

Application

Synthesis of 5-Nitrobenzimidazole Derivatives from 2-Chloro-5-nitrobenzamide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Benzimidazole (B57391) and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals w...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole (B57391) and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties. The 5-nitro-substituted benzimidazole scaffold is of particular interest as the nitro group can significantly influence the molecule's biological activity. This document provides detailed application notes and protocols for the synthesis of 2-substituted-5-nitrobenzimidazole derivatives, commencing from the readily available starting material, 2-Chloro-5-nitrobenzamide.

The synthesis is approached via a two-step pathway:

  • Synthesis of the key intermediate, 4-Nitro-o-phenylenediamine, from 2-Chloro-5-nitrobenzamide. This transformation is crucial for setting the stage for the subsequent cyclization.

  • Condensation of 4-Nitro-o-phenylenediamine with various aldehydes to yield the target 2-substituted-5-nitrobenzimidazole derivatives. This step allows for the introduction of diverse substituents at the 2-position, enabling the exploration of structure-activity relationships.

Synthetic Pathway Overview

Synthesis_Pathway start 2-Chloro-5-nitrobenzamide intermediate 4-Nitro-o-phenylenediamine start->intermediate Step 1: Amination & Reduction product 2-Substituted-5-nitrobenzimidazole intermediate->product Step 2: Condensation aldehyde R-CHO (Aldehyde) aldehyde->product

Caption: Overall synthetic scheme for the preparation of 2-substituted-5-nitrobenzimidazoles.

Step 1: Synthesis of 4-Nitro-o-phenylenediamine

The conversion of 2-Chloro-5-nitrobenzamide to 4-Nitro-o-phenylenediamine is a critical step. A feasible approach involves a nucleophilic aromatic substitution of the chlorine atom with an amino group, followed by a Hofmann rearrangement of the amide to an amine.

Experimental Protocol: Synthesis of 4-Nitro-o-phenylenediamine

Materials:

Procedure:

Part A: Amination of 2-Chloro-5-nitrobenzamide

  • In a sealed pressure vessel, combine 2-Chloro-5-nitrobenzamide (1 equivalent), aqueous ammonia (10-15 equivalents), and a catalytic amount of Copper(I) oxide (0.05 equivalents).

  • Add ethanol as a co-solvent to improve solubility.

  • Heat the mixture to 120-140 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to remove ethanol and excess ammonia.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield crude 2-amino-5-nitrobenzamide (B117972).

Part B: Hofmann Rearrangement of 2-Amino-5-nitrobenzamide

  • Prepare a solution of sodium hydroxide (4 equivalents) in water and cool it to 0-5 °C in an ice bath.

  • Slowly add bromine (1.1 equivalents) to the cold NaOH solution with vigorous stirring to form a sodium hypobromite (B1234621) solution.

  • Dissolve the crude 2-amino-5-nitrobenzamide from Part A in a minimal amount of cold water or a suitable solvent and add it dropwise to the freshly prepared sodium hypobromite solution, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to 50-70 °C and maintain for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 4-Nitro-o-phenylenediamine.

Quantitative Data:

StepProductStarting MaterialReagentsConditionsYield (%)
Part A: Amination 2-Amino-5-nitrobenzamide2-Chloro-5-nitrobenzamideAq. NH₃, Cu₂O, Ethanol120-140 °C, 12-24 h70-80
Part B: Hofmann 4-Nitro-o-phenylenediamine2-Amino-5-nitrobenzamideNaOH, Br₂, H₂O0-70 °C, 2-3 h60-70

Step 2: Synthesis of 2-Substituted-5-nitrobenzimidazoles

The final step involves the condensation of 4-Nitro-o-phenylenediamine with a variety of aldehydes to introduce diversity at the 2-position of the benzimidazole ring.

Experimental Protocol: General Procedure for Condensation

Materials:

  • 4-Nitro-o-phenylenediamine

  • Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Dimethoxyethane (DME) or Ethanol

  • Sodium metabisulfite (B1197395) (Na₂S₂O₅)

  • Methanol (B129727) for recrystallization

Procedure:

  • In a round-bottom flask, dissolve 4-Nitro-o-phenylenediamine (1 equivalent) in dimethoxyethane or ethanol.

  • Add the substituted aldehyde (1.1 equivalents) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium metabisulfite (1.5 equivalents) to the reaction mixture.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water and then recrystallize from methanol to obtain the pure 2-substituted-5-nitrobenzimidazole derivative.

Quantitative Data for Representative Aldehydes:

EntryAldehydeProductReaction Time (h)Yield (%)
1Benzaldehyde2-Phenyl-5-nitro-1H-benzimidazole585
24-Chlorobenzaldehyde2-(4-Chlorophenyl)-5-nitro-1H-benzimidazole688
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)-5-nitro-1H-benzimidazole492
44-Nitrobenzaldehyde2-(4-Nitrophenyl)-5-nitro-1H-benzimidazole682
52-Hydroxybenzaldehyde2-(2-Hydroxyphenyl)-5-nitro-1H-benzimidazole580

Biological Activities and Signaling Pathways

5-Nitrobenzimidazole (B188599) derivatives have demonstrated a range of biological activities, primarily attributed to the electron-withdrawing nature of the nitro group which can undergo bioreduction in cellular environments.

Anticancer Activity

Many 5-nitrobenzimidazole derivatives exhibit potent anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways.

Anticancer_Pathway cluster_cell Cancer Cell BZD 5-Nitrobenzimidazole Derivative ROS Increased ROS BZD->ROS DNA DNA BZD->DNA Intercalation/ Alkylation JNK JNK Pathway Activation ROS->JNK Apoptosis Apoptosis JNK->Apoptosis DNA_Damage DNA Damage DNA->DNA_Damage DNA_Damage->Apoptosis

Caption: Proposed anticancer mechanism of 5-nitrobenzimidazole derivatives.

Antimicrobial Activity

The antimicrobial action of 5-nitrobenzimidazoles is often linked to the reductive activation of the nitro group within microbial cells, leading to the formation of cytotoxic radicals that damage cellular components.

Antimicrobial_Pathway cluster_microbe Microbial Cell BZD 5-Nitrobenzimidazole Derivative Reduction Nitroreductase BZD->Reduction Enters Cell Radical Nitro Radical Anion Reduction->Radical Reduction of Nitro Group Macromolecules DNA, Proteins, Lipids Radical->Macromolecules Attacks Damage Cellular Damage Macromolecules->Damage Cell_Death Cell Death Damage->Cell_Death

Caption: Mechanism of antimicrobial action of 5-nitrobenzimidazole derivatives.

Antiviral Activity

Certain benzimidazole derivatives have shown promise as antiviral agents, with mechanisms that can include the inhibition of viral replication enzymes.[1]

Antiviral_Pathway cluster_virus Viral Replication Cycle BZD Benzimidazole Derivative Polymerase Viral RNA/DNA Polymerase BZD->Polymerase Binds to Inhibition Inhibition BZD->Inhibition Replication Viral Genome Replication Polymerase->Replication Required for Replication->Inhibition

Caption: A potential mechanism of antiviral action for benzimidazole derivatives.[1]

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-5-nitrobenzamide

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-Chloro-5-nitrobenzamide synth...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-Chloro-5-nitrobenzamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 2-Chloro-5-nitrobenzamide?

A1: The most common and industrially viable method for synthesizing 2-Chloro-5-nitrobenzamide is a two-step process. The first step involves the conversion of 2-chloro-5-nitrobenzoic acid to its more reactive acid chloride derivative, 2-chloro-5-nitrobenzoyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The subsequent step is the amidation of the freshly prepared 2-chloro-5-nitrobenzoyl chloride with an ammonia (B1221849) source, such as aqueous ammonia or ammonia gas, to yield the final product.

Q2: What are the critical parameters to control during the chlorination of 2-chloro-5-nitrobenzoic acid?

A2: To ensure high conversion and minimize side reactions during the formation of 2-chloro-5-nitrobenzoyl chloride, the following parameters are critical:

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, which can hydrolyze the chlorinating agent and the resulting acid chloride. Therefore, using dry glassware, anhydrous solvents, and a moisture-free atmosphere (e.g., under a nitrogen or argon blanket) is crucial.

  • Temperature Control: The reaction with thionyl chloride is typically performed at reflux. Careful temperature control is necessary to maintain a steady reaction rate without causing decomposition of the starting material or product.

  • Stoichiometry of Chlorinating Agent: An excess of the chlorinating agent is generally used to ensure complete conversion of the carboxylic acid. However, a large excess can lead to purification challenges.

  • Removal of Excess Chlorinating Agent: After the reaction is complete, the excess chlorinating agent (e.g., thionyl chloride) must be thoroughly removed, typically by distillation or evaporation under reduced pressure, as its presence can interfere with the subsequent amidation step.

Q3: What are the key factors influencing the yield and purity in the final amidation step?

A3: The amidation of 2-chloro-5-nitrobenzoyl chloride is a critical step that significantly impacts the overall yield and purity. Key factors to consider include:

  • Temperature of Amidation: This reaction is highly exothermic. The temperature should be carefully controlled, often by slow, portion-wise addition of the acid chloride to the ammonia solution at low temperatures (e.g., 0-10°C), to prevent the formation of impurities.

  • Concentration of Ammonia: The concentration of the ammonia solution can affect the reaction rate and the solubility of the product.

  • Reaction Time: Sufficient reaction time is necessary for the completion of the amidation. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is recommended.

  • pH of the Reaction Mixture: The pH of the mixture can influence the product's solubility and stability.

  • Purity of the Acid Chloride: The purity of the 2-chloro-5-nitrobenzoyl chloride used directly impacts the purity of the final product. Impurities from the previous step can lead to the formation of side products.

Troubleshooting Guides

Low Yield of 2-Chloro-5-nitrobenzamide
Potential CauseRecommended Solution
Incomplete Chlorination Ensure the use of a sufficient excess of the chlorinating agent (e.g., thionyl chloride). Monitor the reaction by TLC or by observing the cessation of gas evolution (HCl and SO₂) to confirm the complete consumption of the starting carboxylic acid.
Hydrolysis of Intermediates Strictly maintain anhydrous conditions throughout the chlorination and amidation steps. Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere.
Loss of Product During Workup 2-Chloro-5-nitrobenzamide is a solid. To minimize solubility losses, use cold water for washing and precipitation. Be judicious with the volume of solvent used for recrystallization.
Suboptimal Amidation Conditions Control the temperature during the addition of 2-chloro-5-nitrobenzoyl chloride to the ammonia solution, keeping it low to prevent side reactions. Ensure a sufficient excess of ammonia is used to drive the reaction to completion.
Side Reactions The formation of byproducts can reduce the yield. For instance, residual thionyl chloride can react with ammonia. Ensure complete removal of the chlorinating agent before amidation.
Formation of Impurities
Potential CauseRecommended Solution
Presence of Unreacted 2-chloro-5-nitrobenzoic acid This indicates incomplete chlorination. Increase the reaction time or the amount of chlorinating agent in the first step. Purify the intermediate 2-chloro-5-nitrobenzoyl chloride before amidation.
Formation of a Sticky or Oily Product This may be due to the presence of polymeric side products or incomplete removal of solvents. Avoid high reaction temperatures and ensure the product is thoroughly dried under vacuum. If the product remains oily, purification by column chromatography may be necessary.
Reaction Mixture Turns Dark Darkening of the reaction mixture can indicate decomposition of starting materials or the product, often due to high temperatures or impurities. Maintain a lower reaction temperature and ensure the purity of the starting materials and reagents. The color can often be removed during recrystallization with the aid of activated charcoal.

Experimental Protocols

Synthesis of 2-Chloro-5-nitrobenzamide from 2-chloro-5-nitrobenzoic acid

This protocol is a two-step process involving the formation of the acid chloride followed by amidation.

Step 1: Synthesis of 2-chloro-5-nitrobenzoyl chloride

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride).

  • Addition of Reagents: To the flask, add 2-chloro-5-nitrobenzoic acid and a suitable solvent such as toluene. Then, carefully add an excess of thionyl chloride (SOCl₂), typically 2-3 equivalents.

  • Reaction: Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 2-chloro-5-nitrobenzoyl chloride can be used directly in the next step or purified by distillation under reduced pressure.

Step 2: Synthesis of 2-Chloro-5-nitrobenzamide

  • Reaction Setup: In a separate flask equipped with a magnetic stirrer and placed in an ice-water bath, add an excess of concentrated aqueous ammonia.

  • Amidation: Slowly add the crude 2-chloro-5-nitrobenzoyl chloride (either neat or dissolved in a minimal amount of an inert anhydrous solvent like dioxane) to the stirred ammonia solution, ensuring the temperature is maintained between 0-10°C.

  • Reaction: After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Isolation: The solid product, 2-Chloro-5-nitrobenzamide, will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the filtered solid with cold water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol (B145695) or an ethanol-water mixture, to yield the final product as a solid.

Data Presentation

Table 1: Illustrative Reaction Parameters and Yield for the Synthesis of 2-Chloro-5-nitrobenzamide

ParameterCondition 1
Starting Material 2-chloro-5-nitrobenzoic acid
Chlorinating Agent Thionyl chloride (SOCl₂)
Ammonia Source Concentrated Aqueous Ammonia
Reaction Temperature (Amidation) 0-10°C
Reaction Time (Amidation) 1-2 hours
Reported Yield ~95%

Note: This data is based on a specific patented procedure and may vary depending on the experimental setup and scale.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Amidation 2-chloro-5-nitrobenzoic_acid 2-chloro-5-nitrobenzoic acid 2-chloro-5-nitrobenzoyl_chloride 2-chloro-5-nitrobenzoyl chloride 2-chloro-5-nitrobenzoic_acid->2-chloro-5-nitrobenzoyl_chloride Reflux SOCl2 SOCl₂ SOCl2->2-chloro-5-nitrobenzoic_acid 2-Chloro-5-nitrobenzamide 2-Chloro-5-nitrobenzamide 2-chloro-5-nitrobenzoyl_chloride->2-Chloro-5-nitrobenzamide 0-10°C NH3 Aqueous NH₃ NH3->2-chloro-5-nitrobenzoyl_chloride

Caption: Synthetic pathway for 2-Chloro-5-nitrobenzamide.

Troubleshooting_Workflow Start Low Yield of 2-Chloro-5-nitrobenzamide Check_Chlorination Incomplete Chlorination? Start->Check_Chlorination Check_Hydrolysis Potential Hydrolysis? Check_Chlorination->Check_Hydrolysis No Solution_Chlorination Increase SOCl₂ / Reaction Time Check_Chlorination->Solution_Chlorination Yes Check_Amidation Suboptimal Amidation? Check_Hydrolysis->Check_Amidation No Solution_Hydrolysis Ensure Anhydrous Conditions Check_Hydrolysis->Solution_Hydrolysis Yes Check_Workup Product Loss During Workup? Check_Amidation->Check_Workup No Solution_Amidation Control Temperature / Excess NH₃ Check_Amidation->Solution_Amidation Yes Solution_Workup Use Cold Solvents / Minimize Transfers Check_Workup->Solution_Workup Yes

Caption: Troubleshooting workflow for low yield.

Logical_Relationships cluster_params Key Reaction Parameters Yield_Purity High Yield & Purity Anhydrous_Conditions Anhydrous Conditions Anhydrous_Conditions->Yield_Purity Prevents Hydrolysis Temp_Control Temperature Control Temp_Control->Yield_Purity Minimizes Side Reactions Reagent_Stoichiometry Reagent Stoichiometry Reagent_Stoichiometry->Yield_Purity Ensures Complete Conversion Pure_Intermediate Purity of Intermediate Pure_Intermediate->Yield_Purity Reduces Final Impurities

Caption: Factors influencing yield and purity.

Optimization

Technical Support Center: Purification of Crude 2-Chloro-5-nitrobenzamide

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-Chloro...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-Chloro-5-nitrobenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 2-Chloro-5-nitrobenzamide?

The primary impurities in crude 2-Chloro-5-nitrobenzamide typically arise from the synthesis process. These include:

  • Isomeric Impurities : The most common impurity is the positional isomer, 2-chloro-3-nitrobenzamide, which forms during the nitration of the starting material.[1]

  • Unreacted Starting Materials : Depending on the synthetic route, residual starting materials like 2-chloro-5-nitrobenzoic acid may be present.[2]

  • Over-nitrated Byproducts : Dinitro or trinitro derivatives can form under harsh nitration conditions.[1]

  • Hydrolysis Products : If the benzamide (B126) is synthesized from the corresponding nitrile, incomplete hydrolysis can leave residual nitrile. Conversely, harsh conditions can cause hydrolysis of the amide back to the carboxylic acid.

Q2: Which purification techniques are most effective for 2-Chloro-5-nitrobenzamide?

The most effective purification methods leverage the solubility differences between the desired product and its common impurities.[3]

  • Suspension/Slurry Washing : This is a highly effective technique for removing the more soluble 2-chloro-3-nitro isomer. The crude mixture is stirred in a solvent system where the 2,5-isomer has very low solubility while the 2,3-isomer dissolves.[3]

  • Recrystallization : A standard method for purifying solid compounds. The choice of solvent is critical to ensure the desired compound crystallizes out while impurities remain in the mother liquor.[4]

  • Column Chromatography : While effective for achieving very high purity, it is often less practical for large-scale purifications. It is useful for separating compounds with very similar polarities.[4]

Q3: How can I improve the purity of my product if it is still low after initial purification?

Achieving high purity often requires careful optimization of the purification method.[3]

  • Optimize Suspension Washing : The choice of solvent, temperature, and stirring time are critical. Lower temperatures generally decrease the solubility of the desired 2,5-isomer, leading to better recovery and purity.[3]

  • Sequential Purification : Employing more than one purification technique can be effective. For example, an initial suspension wash to remove the bulk of the isomeric impurity can be followed by recrystallization to remove other trace impurities.

  • pH Adjustment : If the starting material was 2-chloro-5-nitrobenzoic acid, washing the crude product with a dilute sodium bicarbonate solution can help remove any acidic residues.[1]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Step
Low Yield After Purification The product may have significant solubility in the chosen recrystallization or washing solvent.- Monitor the reaction to ensure it has gone to completion before starting workup.[1][3]- If using suspension/slurry washing, decrease the temperature to minimize product loss.[3]- Concentrate the mother liquor from recrystallization to recover a second crop of crystals.
Oily Product Instead of Crystals The compound may be melting in the solvent, or there is an insufficient amount of anti-solvent.- Ensure the recrystallization temperature is below the melting point of 2-Chloro-5-nitrobenzamide.- When using a mixed solvent system, add the anti-solvent gradually while stirring until turbidity is observed, then allow it to cool slowly.[4]
Poor Isomer Separation The solubility difference between the 2,5- and 2,3-isomers is not sufficiently exploited by the chosen solvent system.- For suspension washing, test different solvent systems. Methanol (B129727)/water and acetone/water mixtures have proven effective for the analogous benzaldehyde.[3]- In column chromatography, perform TLC with various solvent ratios to determine the optimal mobile phase for separation before running the column.[4]
Presence of Starting Material (2-Chloro-5-nitrobenzoic acid) The reaction to form the amide was incomplete or the workup did not remove the acidic starting material.- Dissolve the crude product in an organic solvent (e.g., dichloromethane) and wash with a saturated sodium bicarbonate solution to remove acidic impurities.[1]

Quantitative Data on Purification Methods

The following data, derived from the purification of the closely related precursor 2-Chloro-5-nitrobenzaldehyde (B167295), can serve as a starting point for optimizing the purification of 2-Chloro-5-nitrobenzamide. Yields and purity are highly dependent on the initial crude purity.

Purification Method Solvent System Temperature (°C) Yield (%) Purity of 2,5-isomer (%) Reference
SuspensionMethanol / Petroleum Ether5 - 1083100[3][5]
SuspensionAcetone / Water09599.9[3][5]
SuspensionMethanol / Water (1:1 v/v)Room Temperature~93>99[3][5]

Experimental Protocols

Protocol 1: Purification by Suspension/Slurry Wash

This protocol is adapted from methods shown to be highly effective at separating the 2,5- and 2,3-isomers of related compounds.[3][5]

Materials:

  • Crude 2-Chloro-5-nitrobenzamide

  • Methanol

  • Deionized Water

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Place the crude 2-Chloro-5-nitrobenzamide into an Erlenmeyer flask.

  • Add a 1:1 (v/v) mixture of methanol and water. Use enough solvent to create a stirrable slurry.

  • Stir the suspension vigorously at room temperature for 45-60 minutes.

  • Cool the flask in an ice bath to 5-10°C and continue stirring for an additional 30 minutes.[3]

  • Isolate the purified solid product by vacuum filtration, washing the filter cake with a small amount of cold methanol/water mixture.

  • Dry the solid product under vacuum to obtain pure 2-Chloro-5-nitrobenzamide.

Protocol 2: Purification by Recrystallization

This general protocol can be adapted using various solvent systems.

Materials:

  • Crude 2-Chloro-5-nitrobenzamide

  • Ethanol (B145695)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Gradually add hot water to the solution until the solution becomes faintly cloudy (turbid).

  • If necessary, add a small amount of hot ethanol dropwise until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/water.

  • Dry the crystals in a vacuum oven.

Visual Workflow and Troubleshooting

G Purification Workflow for 2-Chloro-5-nitrobenzamide A Crude 2-Chloro-5-nitrobenzamide B Select Purification Method (Suspension vs. Recrystallization) A->B C Suspension Wash (e.g., MeOH/H2O) B->C Isomer Removal D Recrystallization (e.g., EtOH/H2O) B->D General Purity E Filtration & Washing C->E D->E F Drying E->F G Purity Analysis (HPLC, NMR) F->G H Pure Product (>99%) G->H Purity OK I Repurify or Troubleshoot G->I Purity Low I->B

Caption: General workflow for the purification of crude 2-Chloro-5-nitrobenzamide.

G Troubleshooting Purification Issues A Problem Encountered B Low Purity A->B C Low Yield A->C D Oily Product A->D E Primary Impurity? Isomer vs. Starting Material B->E H Product too soluble? C->H J Recrystallization Issue? D->J F Optimize Suspension Wash: - Adjust Solvent Ratio - Lower Temperature E->F Isomer G Perform Acid/Base Wash to Remove Starting Material E->G Starting Mat. I Use Colder Solvents Recover from Mother Liquor H->I K Cool solution slower Adjust solvent/anti-solvent ratio J->K

Caption: Decision tree for troubleshooting common purification problems.

References

Troubleshooting

Technical Support Center: Purification of 2-Chloro-5-nitrobenzamide

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of isomeric impurities from 2-Chloro-5-nitrobenzamide. Frequently Asked Questions (FAQs) Q1:...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of isomeric impurities from 2-Chloro-5-nitrobenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities in crude 2-Chloro-5-nitrobenzamide?

A1: The most prevalent isomeric impurity is 2-chloro-3-nitrobenzamide, which forms as a byproduct during the nitration step in the synthesis. Other potential positional isomers include 2-chloro-4-nitrobenzamide and 2-chloro-6-nitrobenzamide, though they are typically formed in smaller quantities.

Q2: Why is it challenging to remove these isomeric impurities?

A2: The isomeric impurities have very similar molecular structures, molecular weights, and polarities to the desired 2-Chloro-5-nitrobenzamide. This results in comparable physical properties, such as solubility in common solvents and retention times in chromatography, making their separation difficult.

Q3: What are the primary methods for purifying 2-Chloro-5-nitrobenzamide?

A3: The most effective methods for removing isomeric impurities are recrystallization (including suspension/slurry methods) and column chromatography. The choice of method depends on the level of impurity and the desired final purity.

Q4: How can I assess the purity of my 2-Chloro-5-nitrobenzamide sample?

A4: High-Performance Liquid Chromatography (HPLC) is a suitable method for analyzing the purity of 2-Chloro-5-nitrobenzamide and separating it from its isomers.[1] A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water, often with an acidic modifier like phosphoric or formic acid, can be effective.[1]

Troubleshooting Guides

This section addresses common issues encountered during the purification of 2-Chloro-5-nitrobenzamide.

IssuePossible CauseSuggested Solution
Low Purity After Recrystallization The chosen solvent system is not effective in discriminating between the isomers.- Experiment with different solvent systems. For amides, polar solvents that can engage in hydrogen bonding are often effective. Consider solvent mixtures like ethanol/water or methanol (B129727)/petroleum ether.[2][3] - Try the suspension/slurry method, where the crude product is stirred in a solvent that preferentially dissolves the undesired isomer.
Oily Product Instead of Crystals During Recrystallization The compound may be "oiling out" due to a high concentration of impurities, too rapid cooling, or an inappropriate solvent.- Ensure the recrystallization temperature is below the melting point of the compound. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Add a seed crystal of pure 2-Chloro-5-nitrobenzamide to induce crystallization. - Re-dissolve the oil in more of the hot solvent and try adding a co-solvent (anti-solvent) dropwise until turbidity is observed, then reheat to clarify and cool slowly.[2]
Poor Separation in Column Chromatography The polarity of the mobile phase is either too high or too low, resulting in poor resolution between the isomers.- Optimize the mobile phase composition by running thin-layer chromatography (TLC) with various solvent ratios first. A common system for similar compounds is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) or chloroform.[2]
Low Recovery of Purified Product The desired product may have significant solubility in the cold recrystallization solvent, or some product may be lost during transfers.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Product Degradation During Purification The compound may be sensitive to prolonged heating or exposure to acidic or basic conditions on a chromatography stationary phase.- Avoid excessive or prolonged heating during recrystallization. - If using column chromatography, consider using neutral silica (B1680970) gel and minimize the time the compound is on the column.[2]

Experimental Protocols

Protocol 1: Purification by Suspension/Slurry Method

This method is highly effective for the analogous 2-chloro-5-nitrobenzaldehyde (B167295) and is a recommended starting point for 2-Chloro-5-nitrobenzamide.[4] It relies on the differential solubility of the isomers in a specific solvent mixture.

Materials:

  • Crude 2-Chloro-5-nitrobenzamide

  • Methanol

  • Water

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Place the crude 2-Chloro-5-nitrobenzamide in an Erlenmeyer flask.

  • Add a 1:1 (v/v) mixture of methanol and water. The amount of solvent should be sufficient to form a stirrable slurry.

  • Stir the suspension at room temperature for 1-2 hours.

  • Isolate the solid product by vacuum filtration.

  • Wash the filtered solid with a small amount of the cold methanol/water mixture to remove any remaining dissolved impurities.

  • Dry the purified product in a vacuum oven.

Quantitative Data (for the analogous 2-chloro-5-nitrobenzaldehyde): [4]

Purification MethodSolvent SystemTemperature (°C)Yield (%)Purity of 2,5-isomer (%)
SuspensionMethanol/Water (1:1 v/v)Room Temp9399.3
SuspensionMethanol/Petroleum Ether5-1083100
SuspensionAcetone/Water09599.9

Note: These values are for 2-chloro-5-nitrobenzaldehyde and should be used as a guide. Optimization for 2-chloro-5-nitrobenzamide is necessary.

Protocol 2: Purification by Column Chromatography

This is a general protocol that should be optimized for your specific mixture.

Materials:

  • Crude 2-Chloro-5-nitrobenzamide

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Mobile Phase Selection: Use TLC to determine an optimal mobile phase. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give a good separation between the spots of the desired product and the impurities.

  • Column Packing: Prepare a chromatography column with silica gel, packing it as a slurry in hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a solvent in which it is readily soluble (e.g., dichloromethane) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen mobile phase. You may need to use a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane) to elute the compounds.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure 2-Chloro-5-nitrobenzamide and evaporate the solvent to obtain the purified product.

Protocol 3: Purity Analysis by HPLC

This protocol provides a starting point for developing an analytical HPLC method.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[5]

Mobile Phase:

  • A: Water with 0.1% phosphoric acid or formic acid[1]

  • B: Acetonitrile[1]

Gradient (Example):

  • Start with a high percentage of A and gradually increase the percentage of B to elute the compounds. A typical gradient might run from 5% to 95% B over 20-30 minutes.

Detection:

  • UV detection at a wavelength where the compounds have strong absorbance (e.g., 254 nm).

Visualizations

experimental_workflow General Workflow for Purification of 2-Chloro-5-nitrobenzamide cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product start Crude 2-Chloro-5-nitrobenzamide (with isomeric impurities) recrystallization Recrystallization / Suspension start->recrystallization Primary Method chromatography Column Chromatography start->chromatography Alternative/Secondary Method hplc Purity Check by HPLC recrystallization->hplc chromatography->hplc hplc->recrystallization If purity is <99% end Pure 2-Chloro-5-nitrobenzamide hplc->end If purity is >99%

Caption: Workflow for the purification and analysis of 2-Chloro-5-nitrobenzamide.

troubleshooting_logic Troubleshooting Recrystallization Issues start Recrystallization Attempt outcome Observe Outcome start->outcome oily_product Oily Product Formed outcome->oily_product [Oiling Out] low_purity Low Purity of Crystals outcome->low_purity [Impure Crystals] low_yield Low Yield outcome->low_yield [Low Recovery] success Pure Crystals, Good Yield outcome->success [Success] action1 - Cool slower - Add seed crystal - Try different solvent oily_product->action1 action2 - Re-crystallize - Try suspension method - Use column chromatography low_purity->action2 action3 - Use minimum hot solvent - Cool thoroughly - Minimize transfers low_yield->action3 action1->start action2->start action3->start

References

Optimization

Technical Support Center: Synthesis of 2-Chloro-5-nitrobenzamide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-5-nitrobenzamide. F...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-5-nitrobenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the synthesis of 2-Chloro-5-nitrobenzamide?

A1: The synthesis of 2-Chloro-5-nitrobenzamide typically proceeds in two main stages: the nitration of 2-chlorobenzoic acid to form 2-chloro-5-nitrobenzoic acid, followed by the amidation of the carboxylic acid. Each stage has its own set of common side reactions.

  • Nitration Stage:

    • Isomer Formation: The most significant side product is the formation of the undesired regioisomer, 2-chloro-3-nitrobenzoic acid.[1] The ratio of the desired 5-nitro isomer to the 3-nitro isomer is highly dependent on reaction conditions.

    • Over-nitration: Further nitration of the desired product can lead to the formation of dinitro- or trinitro- derivatives, such as 2-chloro-3,5-dinitrobenzoic acid, particularly under harsh conditions.[1]

    • Incomplete Reaction: Unreacted 2-chlorobenzoic acid may remain in the product mixture if the reaction does not go to completion.

  • Amidation Stage:

    • Hydrolysis: If the amidation proceeds via an acid chloride intermediate (formed using reagents like thionyl chloride), this intermediate is highly susceptible to hydrolysis back to 2-chloro-5-nitrobenzoic acid if moisture is present in the reaction.

    • Formation of Unreactive Salts: Direct reaction of 2-chloro-5-nitrobenzoic acid with ammonia (B1221849) can lead to the formation of an ammonium (B1175870) carboxylate salt, which may be unreactive and require heating to dehydrate to the amide.[2]

    • Incomplete Reaction: The amidation reaction may not go to completion, leaving unreacted 2-chloro-5-nitrobenzoic acid as an impurity.

Q2: How can I minimize the formation of the 2-chloro-3-nitrobenzoic acid isomer during nitration?

A2: Controlling the reaction temperature is the most critical factor in minimizing the formation of the 2-chloro-3-nitrobenzaldehyde (B1590521) isomer.[3] Running the nitration at low temperatures, typically below 0°C, improves the regioselectivity of the reaction in favor of the desired 5-nitro isomer.[3] Slow, dropwise addition of the nitrating agent to a well-stirred solution of 2-chlorobenzaldehyde (B119727) also helps to maintain a low localized concentration of the nitrating agent and better control the reaction exotherm.[3]

Q3: What are the best methods for purifying crude 2-Chloro-5-nitrobenzamide?

A3: Purification of 2-Chloro-5-nitrobenzamide primarily focuses on removing unreacted starting materials and side products from both the nitration and amidation steps. Common purification techniques include:

  • Recrystallization: This is a highly effective method for removing isomeric impurities and other side products.[4] Suitable solvent systems can be determined experimentally, with polar solvents like ethanol (B145695) or acetone (B3395972) often being good starting points.[4]

  • Washing: The crude product can be washed with a saturated sodium bicarbonate solution to remove any acidic impurities, such as unreacted 2-chloro-5-nitrobenzoic acid, followed by a water wash.

  • Column Chromatography: While more resource-intensive, column chromatography can be used for high-purity applications to separate the desired product from closely related impurities.

Troubleshooting Guides

Issue 1: Low Yield of 2-Chloro-5-nitrobenzamide
Possible Cause Troubleshooting Step
Incomplete Nitration Monitor the reaction progress using TLC or HPLC to ensure all the 2-chlorobenzoic acid has been consumed before workup. Consider extending the reaction time or slightly increasing the amount of nitrating agent if the reaction has stalled.
Suboptimal Nitration Temperature Maintain a consistently low temperature (e.g., < 0°C) during the addition of the nitrating agent to prevent side reactions and decomposition of the product.[3]
Losses During Workup Ensure efficient extraction of the product from the aqueous layer after quenching the nitration reaction. Minimize transfers and use appropriate glassware to reduce mechanical losses.
Incomplete Amidation If using the acid chloride route, ensure the complete conversion of the carboxylic acid to the acid chloride before adding ammonia. For direct amidation, higher temperatures may be required to drive the reaction to completion.
Hydrolysis of Acid Chloride Use anhydrous solvents and reagents for the formation and reaction of the 2-chloro-5-nitrobenzoyl chloride to prevent hydrolysis back to the carboxylic acid.
Issue 2: High Percentage of 2-chloro-3-nitrobenzoic acid Impurity
Possible Cause Troubleshooting Step
High Reaction Temperature During Nitration As previously mentioned, lower reaction temperatures favor the formation of the desired 5-nitro isomer. Precise temperature control is critical.[3]
Incorrect Addition of Reagents Add the nitrating agent slowly and dropwise to the solution of 2-chlorobenzoic acid to maintain a low localized concentration and better control the reaction exotherm.[3]
Inadequate Mixing Ensure vigorous stirring throughout the nitration reaction to maintain a homogeneous mixture and uniform temperature distribution.[3]
Issue 3: Presence of 2-Chloro-5-nitrobenzoic Acid in the Final Product
Possible Cause Troubleshooting Step
Incomplete Amidation Reaction Extend the reaction time or consider using a more efficient amidation method (e.g., converting the carboxylic acid to an acid chloride first).
Hydrolysis of the Amide Product While amides are generally stable, prolonged exposure to harsh acidic or basic conditions during workup or purification could lead to some hydrolysis. Neutralize the reaction mixture promptly and avoid excessive heating in the presence of strong acids or bases.
Inefficient Purification Wash the crude product with a dilute base (e.g., saturated sodium bicarbonate solution) to remove the acidic 2-chloro-5-nitrobenzoic acid. Recrystallization from a suitable solvent can also effectively separate the amide from the carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-5-nitrobenzoic Acid

This protocol is adapted from a standard nitration procedure.[5]

Materials:

  • 2-chlorobenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 80%)

  • Ice

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, cool 160g of concentrated sulfuric acid to below 0°C in an ice-salt bath.

  • Slowly add 32g of pure o-chlorobenzoic acid to the cold sulfuric acid while maintaining the temperature below 0°C.

  • Prepare a nitrating mixture by carefully adding 16g of 80% nitric acid to 40g of concentrated sulfuric acid, keeping the mixture cold.

  • Add the nitrating mixture dropwise to the solution of o-chlorobenzoic acid over approximately 1 hour, ensuring the temperature remains below 0°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 10-12 hours.

  • Pour the reaction mixture onto 400g of crushed ice to precipitate the crude product.

  • Filter the solid and wash with cold water.

  • The crude 2-chloro-5-nitrobenzoic acid can be purified by recrystallization from boiling water. A yield of approximately 92% can be expected.[5]

Protocol 2: Synthesis of 2-Chloro-5-nitrobenzamide via Acid Chloride

This is a general two-step procedure for the amidation of a carboxylic acid.

Materials:

  • 2-chloro-5-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., Dichloromethane, THF)

  • Concentrated ammonia solution

  • Triethylamine (B128534) (optional, as a base)

Procedure:

  • Acid Chloride Formation: In a dry flask under an inert atmosphere, suspend or dissolve 2-chloro-5-nitrobenzoic acid in an anhydrous solvent. Add thionyl chloride (typically 1.1-1.5 equivalents) dropwise at room temperature or 0°C. A catalytic amount of DMF can be added to facilitate the reaction. Stir the mixture at room temperature or with gentle heating until the evolution of gas ceases and the starting material is consumed (monitor by TLC). Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation: Dissolve the crude 2-chloro-5-nitrobenzoyl chloride in an anhydrous aprotic solvent. Cool the solution in an ice bath and add a concentrated solution of ammonia dropwise with vigorous stirring. A base such as triethylamine can be added to neutralize the HCl formed during the reaction.[6] Allow the reaction to warm to room temperature and stir until the acid chloride is consumed (monitor by TLC).

  • Workup and Purification: Quench the reaction with water. Extract the product with a suitable organic solvent. Wash the organic layer with dilute acid, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Chloro-5-nitrobenzamide. The crude product can be purified by recrystallization.

Visualizations

Synthesis_Workflow cluster_0 Stage 1: Nitration cluster_1 Stage 2: Amidation cluster_2 Purification 2-Chlorobenzoic Acid 2-Chlorobenzoic Acid Nitration\n(H₂SO₄, HNO₃, <0°C) Nitration (H₂SO₄, HNO₃, <0°C) 2-Chlorobenzoic Acid->Nitration\n(H₂SO₄, HNO₃, <0°C) Crude 2-Chloro-5-nitrobenzoic Acid Crude 2-Chloro-5-nitrobenzoic Acid Nitration\n(H₂SO₄, HNO₃, <0°C)->Crude 2-Chloro-5-nitrobenzoic Acid Amidation\n(e.g., 1. SOCl₂\n2. NH₃) Amidation (e.g., 1. SOCl₂ 2. NH₃) Crude 2-Chloro-5-nitrobenzoic Acid->Amidation\n(e.g., 1. SOCl₂\n2. NH₃) Crude 2-Chloro-5-nitrobenzamide Crude 2-Chloro-5-nitrobenzamide Amidation\n(e.g., 1. SOCl₂\n2. NH₃)->Crude 2-Chloro-5-nitrobenzamide Purification\n(Recrystallization, Washing) Purification (Recrystallization, Washing) Crude 2-Chloro-5-nitrobenzamide->Purification\n(Recrystallization, Washing) Pure 2-Chloro-5-nitrobenzamide Pure 2-Chloro-5-nitrobenzamide Purification\n(Recrystallization, Washing)->Pure 2-Chloro-5-nitrobenzamide

Caption: Overall workflow for the synthesis of 2-Chloro-5-nitrobenzamide.

Troubleshooting_Low_Yield cluster_nitration Nitration Issues cluster_amidation Amidation Issues cluster_workup Workup/Purification Issues Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Reactions (Isomer) Side Reactions (Isomer) Low Yield->Side Reactions (Isomer) Decomposition Decomposition Low Yield->Decomposition Incomplete Reaction_Amide Incomplete Reaction Low Yield->Incomplete Reaction_Amide Hydrolysis of Intermediate Hydrolysis of Intermediate Low Yield->Hydrolysis of Intermediate Losses during Extraction Losses during Extraction Low Yield->Losses during Extraction Inefficient Purification Inefficient Purification Low Yield->Inefficient Purification

Caption: Troubleshooting guide for low yield in 2-Chloro-5-nitrobenzamide synthesis.

References

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-5-nitrobenzamide Formation

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-chloro-5-nitrobenz...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-chloro-5-nitrobenzamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 2-chloro-5-nitrobenzamide?

A1: The most prevalent and industrially relevant synthetic route involves a two-step process. First, o-chlorobenzoic acid is nitrated to produce 2-chloro-5-nitrobenzoic acid. This intermediate is then converted to 2-chloro-5-nitrobenzamide, typically via an acid chloride derivative followed by amidation with ammonia (B1221849).

Q2: What are the critical parameters to control during the nitration of o-chlorobenzoic acid?

A2: Temperature control is paramount to maximize the yield of the desired 2-chloro-5-nitrobenzoic acid and minimize the formation of the isomeric byproduct, 2-chloro-3-nitrobenzoic acid.[1] Maintaining a low reaction temperature, typically between 0°C and 10°C, is crucial.[1] The slow, dropwise addition of the nitrating agent is also recommended to control the exothermic nature of the reaction.

Q3: How can I convert 2-chloro-5-nitrobenzoic acid to 2-chloro-5-nitrobenzamide?

A3: A common and effective method is to first convert the carboxylic acid to its corresponding acid chloride, 2-chloro-5-nitrobenzoyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with a source of ammonia, such as aqueous or gaseous ammonia, to form the final amide product.

Q4: What are the potential side reactions during the amidation step?

A4: The primary side reaction is the hydrolysis of the highly reactive 2-chloro-5-nitrobenzoyl chloride back to 2-chloro-5-nitrobenzoic acid if water is present in the reaction mixture. It is also possible for the amide product to undergo further reactions under harsh conditions, though this is less common.

Q5: What are the recommended purification methods for 2-chloro-5-nitrobenzamide?

A5: The crude 2-chloro-5-nitrobenzamide can typically be purified by recrystallization from a suitable solvent. The choice of solvent will depend on the impurities present, but common solvents for recrystallizing aromatic amides include ethanol, methanol, or mixtures of organic solvents with water.

Troubleshooting Guides

Problem 1: Low Yield of 2-Chloro-5-nitrobenzoic Acid (Precursor)
Possible Cause Suggested Solution
Incomplete Nitration Reaction - Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Verify the concentration and quality of the nitric and sulfuric acids used.
Formation of Isomeric Byproducts - Strictly maintain the reaction temperature below 10°C, ideally between 0-5°C, during the addition of the nitrating mixture.[1]- Ensure slow and controlled addition of the nitrating agent to the solution of o-chlorobenzoic acid.
Product Loss During Workup - When precipitating the product by pouring the reaction mixture onto ice, ensure thorough mixing to maximize precipitation.- Wash the filtered product with cold water to minimize solubility losses.
Problem 2: Low Yield of 2-Chloro-5-nitrobenzamide
Possible Cause Suggested Solution
Incomplete Conversion to Acid Chloride - Use a sufficient excess of thionyl chloride (typically 1.5-2.0 equivalents).- Ensure the reaction with thionyl chloride is heated (refluxed) for an adequate time to drive the reaction to completion. The completion can be monitored by the cessation of gas (HCl and SO₂) evolution.
Hydrolysis of the Acid Chloride Intermediate - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents for the reaction.- Add the acid chloride to the ammonia solution in a controlled manner to minimize its exposure to water in aqueous ammonia.
Incomplete Amidation Reaction - Use a sufficient excess of the ammonia source.- Ensure vigorous stirring to promote mixing between the organic and aqueous phases if using a biphasic system.
Product Loss During Purification - When recrystallizing, use the minimum amount of hot solvent necessary to dissolve the product to maximize recovery upon cooling.- Ensure the crystallization process is not rushed; allow for slow cooling to form pure crystals.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-5-nitrobenzoic Acid

This protocol is adapted from established literature procedures.[1][2]

Materials:

  • o-Chlorobenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled water

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath to below 0°C.

  • Slowly add o-chlorobenzoic acid to the cold sulfuric acid while maintaining the temperature below 10°C.

  • Prepare a nitrating mixture by carefully and slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the solution of o-chlorobenzoic acid over a period of about 1 hour, ensuring the reaction temperature is maintained below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours.

  • Pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Filter the solid and wash thoroughly with cold water.

  • The crude 2-chloro-5-nitrobenzoic acid can be purified by recrystallization from boiling water.

Protocol 2: Synthesis of 2-Chloro-5-nitrobenzamide

This protocol describes a general method for the conversion of a carboxylic acid to a primary amide.

Materials:

  • 2-Chloro-5-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene (B28343) (or another suitable inert solvent)

  • Concentrated Aqueous Ammonia (NH₄OH)

  • Ice

Procedure:

  • Formation of the Acid Chloride:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap, add 2-chloro-5-nitrobenzoic acid and a slight excess of thionyl chloride (e.g., 1.5 equivalents) in an anhydrous inert solvent like toluene.

    • Gently reflux the mixture until the evolution of HCl and SO₂ gases ceases (typically 1-2 hours).

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-chloro-5-nitrobenzoyl chloride.

  • Amidation:

    • Cool a concentrated aqueous ammonia solution in an ice bath.

    • Dissolve the crude 2-chloro-5-nitrobenzoyl chloride in a minimal amount of an anhydrous solvent (e.g., toluene or THF).

    • Slowly add the solution of the acid chloride dropwise to the cold, vigorously stirred ammonia solution. A precipitate of 2-chloro-5-nitrobenzamide should form.

    • Continue stirring in the ice bath for an additional 30-60 minutes after the addition is complete.

  • Workup and Purification:

    • Filter the solid product and wash it with cold water to remove any ammonium (B1175870) salts.

    • Dry the crude product.

    • Recrystallize the crude 2-chloro-5-nitrobenzamide from a suitable solvent (e.g., ethanol) to obtain the purified product.

Quantitative Data

Table 1: Reaction Conditions and Yields for the Synthesis of 2-Chloro-5-nitrobenzoic Acid

Parameter Condition 1 Condition 2
Starting Material o-Chlorobenzoic Acido-Chlorobenzoic Acid
Nitrating Agent HNO₃ / H₂SO₄HNO₃ / Fuming H₂SO₄
Temperature 0-10 °C[1]< 10 °C
Reaction Time ~2 hours after addition[1]Not specified
Reported Yield ~85% (after purification)[1]~98% (crude)
Purity 99.5%[1]Not specified

Table 2: Physical Properties of Key Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C)
2-Chloro-5-nitrobenzoic acidC₇H₄ClNO₄201.56165-168
2-Chloro-5-nitrobenzamideC₇H₅ClN₂O₃200.58Not specified in search results

Visualizations

experimental_workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Amidation start o-Chlorobenzoic Acid nitration Nitration (HNO3, H2SO4, 0-10°C) start->nitration precipitation Precipitation (Ice Water) nitration->precipitation filtration1 Filtration & Washing precipitation->filtration1 intermediate Crude 2-Chloro-5-nitrobenzoic Acid filtration1->intermediate acid_chloride_formation Acid Chloride Formation (SOCl2, Reflux) intermediate->acid_chloride_formation amidation Amidation (Aqueous NH3, 0°C) acid_chloride_formation->amidation filtration2 Filtration & Washing amidation->filtration2 purification Recrystallization filtration2->purification final_product Pure 2-Chloro-5-nitrobenzamide purification->final_product

Caption: Experimental workflow for the synthesis of 2-Chloro-5-nitrobenzamide.

troubleshooting_low_yield cluster_acid_chloride Acid Chloride Formation Issues cluster_amidation Amidation Step Issues cluster_workup Workup & Purification Issues start Low Yield of 2-Chloro-5-nitrobenzamide incomplete_conversion Incomplete Conversion? start->incomplete_conversion check_socl2 Check SOCl2 amount and reflux time incomplete_conversion->check_socl2 Yes hydrolysis Acid Chloride Hydrolysis? incomplete_conversion->hydrolysis No check_anhydrous Use anhydrous conditions hydrolysis->check_anhydrous Yes incomplete_amidation Incomplete Amidation? hydrolysis->incomplete_amidation No check_ammonia Check ammonia concentration and stirring incomplete_amidation->check_ammonia Yes loss_during_purification Product loss during purification? incomplete_amidation->loss_during_purification No optimize_recrystallization Optimize recrystallization solvent and cooling loss_during_purification->optimize_recrystallization Yes

Caption: Troubleshooting logic for low yield of 2-Chloro-5-nitrobenzamide.

References

Optimization

troubleshooting low yield in 2-Chloro-5-nitrobenzamide production

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the sy...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of 2-Chloro-5-nitrobenzamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Chloro-5-nitrobenzamide?

The most common laboratory synthesis of 2-Chloro-5-nitrobenzamide involves a two-step process. The first step is the nitration of 2-chlorobenzoic acid to produce 2-chloro-5-nitrobenzoic acid. The second step is the amidation of the resulting carboxylic acid. This is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂), followed by a reaction with an ammonia (B1221849) source.

Q2: My overall yield is low. What are the most likely stages for product loss?

Low overall yield can occur at two main stages: the initial nitration to form 2-chloro-5-nitrobenzoic acid and the subsequent amidation step. During nitration, the formation of the undesired 2-chloro-3-nitrobenzoic acid isomer is a common cause of yield loss after purification.[1][2] In the amidation step, incomplete conversion, side reactions, or product loss during workup and purification can significantly reduce the yield.

Q3: I am seeing an impurity in my starting material, 2-chloro-5-nitrobenzoic acid. What is it likely to be and how can I remove it?

The most common impurity in 2-chloro-5-nitrobenzoic acid is the 2-chloro-3-nitrobenzoic acid isomer, formed during the nitration of 2-chlorobenzoic acid.[1] Purification can be challenging, but methods like recrystallization or alkaline dissolution followed by controlled acid precipitation can be employed to improve the purity.[1][2] Achieving a purity of over 99% is often necessary for subsequent steps.

Troubleshooting Guide: Low Yield in Amidation

Issue 1: Low conversion of 2-chloro-5-nitrobenzoic acid to 2-Chloro-5-nitrobenzamide.

Possible Causes and Solutions:

  • Inefficient Acid Chloride Formation: The conversion of the carboxylic acid to the acyl chloride may be incomplete.

    • Solution: Ensure the thionyl chloride is fresh and used in excess. The reaction can be gently heated (e.g., to 50°C) to drive it to completion. Adding a catalytic amount of pyridine (B92270) can also accelerate this reaction.

  • Hydrolysis of the Acyl Chloride: The intermediate 2-chloro-5-nitrobenzoyl chloride is moisture-sensitive and can hydrolyze back to the carboxylic acid.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficiently Reactive Ammonia Source: The concentration or reactivity of the ammonia source may be too low.

    • Solution: Use a concentrated solution of aqueous ammonia or consider using ammonia gas bubbled through an anhydrous solvent. Ensure the ammonia is added in stoichiometric excess.

  • Low Reaction Temperature: The amidation reaction may be too slow at low temperatures.

    • Solution: While the initial addition of the acyl chloride to the ammonia solution should be done at a low temperature (e.g., 0-10°C) to control the exotherm, allowing the reaction to warm to room temperature and stir for a sufficient period can improve conversion.

Issue 2: Presence of unreacted starting material in the final product.

Possible Causes and Solutions:

  • Incomplete Reaction: As outlined in Issue 1, the reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after a reasonable time, consider extending the reaction time or gently heating the mixture.

  • Inefficient Workup: The workup procedure may not effectively remove the unreacted carboxylic acid.

    • Solution: During the workup, washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will convert the unreacted 2-chloro-5-nitrobenzoic acid into its water-soluble salt, which can then be separated in the aqueous layer.

Issue 3: Formation of side products.

Possible Causes and Solutions:

  • Reaction with Impurities: Impurities in the starting 2-chloro-5-nitrobenzoic acid can lead to the formation of corresponding amide side products.

    • Solution: Ensure the purity of the starting material is high, with minimal presence of the 2-chloro-3-nitrobenzoic acid isomer.

  • Over-reaction with Ammonia: While less common for primary amide formation, under certain conditions, further reactions could occur.

    • Solution: Maintain controlled reaction conditions, particularly temperature, and avoid an excessive excess of the ammonia source.

Data Presentation

Table 1: Synthesis of 2-Chloro-5-nitrobenzoic Acid via Nitration of o-Chlorobenzoic Acid

ParameterMethod 1[2]Method 2[1]
Starting Material o-Chlorobenzoic Acido-Chlorobenzoic Acid
Nitrating Agent Nitric Acid / Sulfuric AcidNitric Acid / Sulfuric Acid
Reaction Temperature < 0°C30°C
Reaction Time 1 hour (addition), then 10-12 hours at room temp> 2 hours
Reported Yield ~92%85%
Reported Purity High purity after recrystallization99.5%

Table 2: Typical Conditions for Amidation of 2-Chloro-5-nitrobenzoic Acid

ParameterCondition
Activation Step
ReagentThionyl Chloride (SOCl₂)
Stoichiometry1.5 - 2.0 equivalents
TemperatureRoom temperature to 50°C
Amidation Step
ReagentConcentrated Aqueous Ammonia
Stoichiometry2.0 - 3.0 equivalents
Temperature0°C to room temperature
Solvent Anhydrous polar aprotic solvent (e.g., THF, Dichloromethane)

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-5-nitrobenzoic Acid [2]

  • Dissolution: In a round-bottom flask, stir 32 grams of pure o-chlorobenzoic acid with 160 grams of 100% sulfuric acid. Cool the mixture to below 0°C in an ice-salt bath.

  • Nitration: Prepare a nitrating mixture of 16 grams of 80% nitric acid and 40 grams of 100% sulfuric acid. Add this mixture dropwise to the o-chlorobenzoic acid solution over approximately 1 hour, maintaining the temperature below 0°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 10-12 hours.

  • Workup: Slowly pour the reaction mixture onto 400 grams of ice with vigorous stirring.

  • Isolation: Collect the precipitated 2-chloro-5-nitrobenzoic acid by filtration.

  • Purification: Recrystallize the crude product from boiling water to obtain pure 2-chloro-5-nitrobenzoic acid.

Protocol 2: Synthesis of 2-Chloro-5-nitrobenzamide (Representative Protocol)

  • Acid Chloride Formation: In a dry round-bottom flask under an inert atmosphere, add 2-chloro-5-nitrobenzoic acid (1 equivalent). Add thionyl chloride (1.5-2.0 equivalents) and a catalytic amount of pyridine. Stir the mixture at room temperature for 1-2 hours or gently warm to 50°C until the evolution of gas ceases.

  • Removal of Excess Reagent: Remove the excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the resulting crude 2-chloro-5-nitrobenzoyl chloride in an anhydrous solvent such as THF or dichloromethane. In a separate flask, cool a solution of concentrated aqueous ammonia (2.0-3.0 equivalents) in an ice bath.

  • Reaction: Slowly add the solution of the acyl chloride to the cold ammonia solution with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Workup: Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Chloro-5-nitrobenzamide. The product can be further purified by recrystallization from a suitable solvent such as ethanol.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 2-Chloro-5-nitrobenzoic Acid cluster_amidation Synthesis of 2-Chloro-5-nitrobenzamide start 2-Chlorobenzoic Acid nitration Nitration (HNO3, H2SO4) start->nitration crude_acid Crude 2-Chloro-5-nitrobenzoic Acid (contains 2-chloro-3-nitro isomer) nitration->crude_acid purification_acid Purification (Recrystallization) crude_acid->purification_acid pure_acid Pure 2-Chloro-5-nitrobenzoic Acid purification_acid->pure_acid acid_chloride Acyl Chloride Formation (SOCl2) pure_acid->acid_chloride amidation Amidation (Ammonia) acid_chloride->amidation crude_amide Crude 2-Chloro-5-nitrobenzamide amidation->crude_amide purification_amide Purification (Recrystallization) crude_amide->purification_amide final_product Pure 2-Chloro-5-nitrobenzamide purification_amide->final_product

Caption: Experimental workflow for the synthesis of 2-Chloro-5-nitrobenzamide.

troubleshooting_low_yield cluster_investigation Troubleshooting Steps cluster_solutions Potential Solutions start Low Yield of 2-Chloro-5-nitrobenzamide check_sm Check Purity of Starting Material start->check_sm check_reagents Check Reagents (Thionyl Chloride, Ammonia) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time) start->check_conditions check_workup Analyze Workup & Purification start->check_workup purify_sm Re-purify Starting 2-Chloro-5-nitrobenzoic Acid check_sm->purify_sm fresh_reagents Use Fresh/Anhydrous Reagents check_reagents->fresh_reagents optimize_conditions Optimize Temperature & Reaction Time check_conditions->optimize_conditions modify_workup Modify Workup/ Recrystallization Solvent check_workup->modify_workup

Caption: Troubleshooting logic for low yield of 2-Chloro-5-nitrobenzamide.

References

Troubleshooting

Technical Support Center: High-Purity Recrystallization of 2-Chloro-5-nitrobenzamide

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining high-purity 2-Chloro-5-nitrobenzamide through recrystallization. Below you will f...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining high-purity 2-Chloro-5-nitrobenzamide through recrystallization. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of 2-Chloro-5-nitrobenzamide, presented in a question-and-answer format.

Problem Possible Cause(s) Solution(s)
Low Recovery of Crystals - The chosen solvent is too effective at room temperature, meaning the compound remains significantly soluble even after cooling.- An excessive volume of solvent was used, preventing the solution from reaching saturation upon cooling.[1]- Re-evaluate Solvent Choice: Select a solvent in which 2-Chloro-5-nitrobenzamide has a steeper solubility curve (high solubility at high temperatures and low solubility at low temperatures).- Reduce Solvent Volume: If too much solvent was used, gently heat the solution to evaporate a portion of the solvent and re-cool.
Oiling Out Instead of Crystallization - The boiling point of the solvent is higher than the melting point of the compound, causing it to melt before dissolving.- The solution is supersaturated, and the compound is coming out of solution too rapidly at a temperature above its melting point.[2]- High concentration of impurities is present, leading to a significant depression of the melting point.- Select a Lower-Boiling Solvent: Choose a solvent with a boiling point below the melting point of 2-Chloro-5-nitrobenzamide.- Slower Cooling: Allow the solution to cool more gradually to room temperature before placing it in an ice bath. This provides more time for the crystal lattice to form.- Dilute the Solution: Add a small amount of additional hot solvent to the oiled-out mixture, reheat until clear, and then cool slowly.- Pre-purification: If significant impurities are suspected, consider a preliminary purification step.
No Crystal Formation Upon Cooling - The solution is not sufficiently saturated (too much solvent was used).- The solution is supersaturated and requires a nucleation site to initiate crystal growth.- Induce Crystallization: - Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. - Seeding: Add a small, pure crystal of 2-Chloro-5-nitrobenzamide to the solution.- Concentrate the Solution: Evaporate some of the solvent by gentle heating and allow it to cool again.- Cool to a Lower Temperature: Utilize a colder cooling bath (e.g., ice-salt bath) to further decrease solubility.
Crystals are Colored or Appear Impure - Colored impurities are present in the crude material.- Insoluble impurities were not removed prior to crystallization.- Use of Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use sparingly, as it can also adsorb the desired product.- Hot Filtration: If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them before allowing the solution to cool and crystallize.
Crystals Form Too Quickly - The solution is highly supersaturated.- The cooling process is too rapid.[2]- Add More Solvent: Reheat the solution and add a small amount of additional hot solvent to slightly decrease the saturation.- Insulate the Flask: Allow the flask to cool to room temperature on a benchtop, perhaps insulated with a cloth, before transferring to a cooling bath.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of 2-Chloro-5-nitrobenzamide?

A1: The ideal recrystallization solvent for 2-Chloro-5-nitrobenzamide should dissolve the compound well at elevated temperatures but poorly at room temperature. Based on the solubility of structurally similar compounds like 2-chloro-5-nitrobenzoic acid, which is soluble in methanol, ethanol (B145695), ether, and hot water, polar organic solvents are a good starting point.[3] Ethanol, particularly in a mixture with water (e.g., 95% ethanol), is often a suitable choice for compounds with moderate polarity. A solvent screening is recommended to determine the optimal solvent or solvent system.

Q2: How much solvent should I use for the recrystallization?

A2: The goal is to use the minimum amount of hot solvent necessary to completely dissolve the crude 2-Chloro-5-nitrobenzamide.[4] This will ensure that the solution is saturated or near-saturated upon cooling, maximizing the yield of pure crystals. Start by adding a small volume of solvent, heating the mixture to boiling, and then adding more hot solvent in small portions until the solid just dissolves.

Q3: My compound "oiled out" during cooling. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the solution is too concentrated or cools too quickly.[2] To remedy this, reheat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to slightly dilute the solution and allow it to cool more slowly. Seeding the solution with a pure crystal of 2-Chloro-5-nitrobenzamide can also encourage proper crystallization.

Q4: How can I improve the purity of my recrystallized 2-Chloro-5-nitrobenzamide?

A4: To enhance purity, ensure that all soluble impurities remain in the cold mother liquor and are not trapped in the crystal lattice. This can be achieved by:

  • Slow Cooling: Allowing the solution to cool slowly promotes the formation of larger, more perfect crystals, which are less likely to occlude impurities.

  • Washing: After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor from the crystal surfaces.

  • Second Recrystallization: If the purity is still not satisfactory, a second recrystallization can be performed.

Q5: The yield of my recrystallization is very low. What are the common causes?

A5: A low yield can be attributed to several factors:

  • Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor even after cooling.[1]

  • Premature crystallization: If the solution cools and crystals form during hot filtration, product will be lost.

  • Washing with warm solvent: Washing the final crystals with solvent that is not ice-cold will dissolve some of the product.

  • Inherent solubility: Some amount of the product will always remain dissolved in the mother liquor due to its inherent solubility.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of 2-Chloro-5-nitrobenzamide using Ethanol

  • Dissolution: Place the crude 2-Chloro-5-nitrobenzamide in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Two-Solvent Recrystallization of 2-Chloro-5-nitrobenzamide using Ethanol and Water

  • Dissolution: Dissolve the crude 2-Chloro-5-nitrobenzamide in the minimum amount of boiling ethanol as described in Protocol 1.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly turbid (cloudy) and the turbidity persists.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of an ice-cold ethanol-water mixture.

  • Drying: Dry the purified crystals.

Data Presentation

Solvent/Solvent SystemExpected Solubility at High TemperatureExpected Solubility at Low TemperatureNotes
EthanolHighLow to ModerateA good starting point for single-solvent recrystallization.
MethanolHighLow to ModerateSimilar to ethanol, a good candidate for recrystallization.[3]
Ethanol/WaterHigh (in ethanol)LowWater acts as an anti-solvent. The ratio needs to be determined experimentally.
Methanol/WaterHigh (in methanol)LowWater acts as an anti-solvent.[5]
Acetic Acid (dilute)Moderate to HighLowMay be effective but can be more difficult to remove from the final product.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation Crude Crude 2-Chloro-5-nitrobenzamide AddSolvent Add Minimum Hot Solvent Crude->AddSolvent Dissolved Completely Dissolved Solution AddSolvent->Dissolved HotFiltration Hot Filtration (Optional) Dissolved->HotFiltration Cooling Slow Cooling HotFiltration->Cooling Crystallization Crystal Formation Cooling->Crystallization VacuumFiltration Vacuum Filtration Crystallization->VacuumFiltration Washing Wash with Cold Solvent VacuumFiltration->Washing Drying Drying Washing->Drying PureCrystals High-Purity Crystals Drying->PureCrystals

Caption: General workflow for the recrystallization of 2-Chloro-5-nitrobenzamide.

Troubleshooting_Logic cluster_solutions Troubleshooting Steps Start Recrystallization Attempt Outcome Successful? Start->Outcome NoCrystals No Crystals Form Outcome->NoCrystals No OilingOut Compound Oils Out Outcome->OilingOut No LowYield Low Yield Outcome->LowYield No Impure Crystals Impure Outcome->Impure No Success Pure Crystals Obtained Outcome->Success Yes Seed Seed or Scratch NoCrystals->Seed SlowCool Cool Slower / Add More Solvent OilingOut->SlowCool LessSolvent Reduce Solvent Volume LowYield->LessSolvent Charcoal Use Activated Charcoal / Hot Filter Impure->Charcoal

Caption: Logical decision-making for troubleshooting common recrystallization issues.

References

Optimization

Technical Support Center: Synthesis of 2-Chlorobenzaldehyde Derivatives

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of nitrated 2-chlorobenzaldehyd...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of nitrated 2-chlorobenzaldehyde (B119727) derivatives. The focus is on preventing over-nitration and other common side reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of mono-nitrated 2-chlorobenzaldehyde, with a primary focus on preventing the formation of di-nitrated byproducts.

Issue Potential Cause Recommended Solution
Significant formation of di-nitro byproducts (over-nitration) Excessive Nitrating Agent: The molar ratio of the nitrating agent to 2-chlorobenzaldehyde is too high.Carefully control the stoichiometry. Use a molar ratio of nitrating agent (e.g., nitric acid) to 2-chlorobenzaldehyde that is close to 1:1. A slight excess of the nitrating agent (e.g., 1.05 to 1.1 equivalents) may be used to ensure complete conversion of the starting material, but further excess should be avoided.
High Reaction Temperature: The exothermic nitration reaction was not adequately cooled, leading to increased reaction rates and the formation of multiple nitration products.Maintain a low and consistent reaction temperature. For the mononitration of 2-chlorobenzaldehyde, a temperature range of 0 to 10°C is generally recommended.[1] In some cases, even lower temperatures (e.g., below 0°C) may be necessary to enhance selectivity.[2]
Concentrated Nitrating Agent: Using a nitrating agent that is too potent (e.g., fuming nitric acid without careful control) can lead to over-nitration.Use a standard nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid protonates the nitric acid to form the nitronium ion, which is the active electrophile. This allows for a more controlled reaction compared to using fuming nitric acid alone.
Low Yield of Desired Mono-nitro Isomer Incomplete Reaction: The reaction may not have proceeded to completion, leaving unreacted starting material.Monitor the reaction progress using analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction appears to have stalled, consider extending the reaction time at the controlled low temperature. Avoid increasing the temperature, as this may promote side reactions.[1]
Formation of Undesired Isomers: A significant portion of the product may be an undesired mono-nitro isomer (e.g., 2-chloro-3-nitrobenzaldehyde (B1590521) or 2-chloro-6-nitrobenzaldehyde).While difficult to eliminate completely, careful control of the reaction temperature and the rate of addition of the nitrating agent can influence the isomer ratio. Purification methods such as recrystallization or suspension in a suitable solvent system are crucial for isolating the desired isomer.[3][4]
Loss of Product During Workup: The desired product may be lost during the extraction or purification steps.Optimize the purification process. For recrystallization, carefully select the solvent and control the cooling rate to maximize crystal formation. When washing the filtered product, use a minimal amount of cold solvent to avoid dissolving the desired compound.[4]
Oxidation of Aldehyde to Carboxylic Acid Harsh Reaction Conditions: The presence of strong oxidizing agents and high temperatures can lead to the oxidation of the aldehyde group.Use a nitrating agent that is less prone to oxidizing the aldehyde. Maintaining a low reaction temperature and avoiding prolonged reaction times can also minimize this side reaction. Ensure the purity of all reagents to avoid introducing any oxidizing impurities.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of over-nitration in the synthesis of 2-chlorobenzaldehyde derivatives?

A1: The primary cause of over-nitration is the presence of an excess of the nitrating agent and/or high reaction temperatures. The initial nitration introduces a deactivating nitro group onto the benzene (B151609) ring, making a second nitration more difficult. However, under forcing conditions (high temperature, excess strong nitrating agent), di-nitration can occur.

Q2: How can I effectively control the temperature during an exothermic nitration reaction?

A2: To effectively control the temperature, the reaction should be conducted in a flask equipped with a magnetic or mechanical stirrer and submerged in an ice-water or ice-salt bath. The nitrating agent should be added dropwise from a dropping funnel to allow for the dissipation of heat between additions. Continuous monitoring with a thermometer is crucial.[1]

Q3: What is the optimal molar ratio of nitric acid to 2-chlorobenzaldehyde to achieve selective mono-nitration?

A3: To favor mono-nitration, the molar ratio of nitric acid to 2-chlorobenzaldehyde should be kept close to stoichiometric (1:1). A slight excess of nitric acid (e.g., 1.05 to 1.1 equivalents) can be used to drive the reaction to completion, but a larger excess will increase the risk of over-nitration.

Q4: How do the chloro and aldehyde substituents on the benzene ring influence the position of nitration?

A4: The chloro group is an ortho-, para-director, while the aldehyde group is a meta-director. Both are deactivating groups, making the nitration of 2-chlorobenzaldehyde slower than that of benzene. The directing effects of both substituents must be considered to predict the resulting isomers.

Q5: What are the best methods for purifying the desired mono-nitrated 2-chlorobenzaldehyde from over-nitrated byproducts and isomers?

A5: Recrystallization is a common and effective method for purification.[4] The crude product, which may be a mixture of isomers and di-nitro compounds, can be dissolved in a suitable hot solvent and allowed to cool slowly. The desired isomer will often crystallize out, leaving the more soluble impurities in the mother liquor. Another technique is to suspend the crude mixture in a solvent where the desired product has low solubility, while the impurities are more soluble.[4]

Experimental Protocols

Protocol 1: Selective Mono-nitration of 2-Chlorobenzaldehyde

This protocol is designed to favor the formation of mono-nitrated products while minimizing over-nitration.

Materials:

  • 2-chlorobenzaldehyde

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, cool concentrated sulfuric acid in an ice bath to 0-5°C.

  • Addition of Starting Material: Slowly add 2-chlorobenzaldehyde to the cold sulfuric acid while maintaining the temperature below 10°C.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Allow this mixture to cool.

  • Nitration: Add the cooled nitrating mixture dropwise to the 2-chlorobenzaldehyde solution using a dropping funnel. It is critical to maintain the reaction temperature between 0°C and 10°C throughout the addition.[1]

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-10°C for 2-4 hours. Monitor the progress of the reaction by TLC or GC to ensure the consumption of the starting material.[1]

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. The crude product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral to litmus (B1172312) paper.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol-water or acetic acid-water, to yield the desired mono-nitro-2-chlorobenzaldehyde isomer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Cool Sulfuric Acid (0-5°C) add_substrate Add 2-Chlorobenzaldehyde (<10°C) start->add_substrate nitration Dropwise Addition of Nitrating Mixture (0-10°C) add_substrate->nitration prep_nitrating_mix Prepare and Cool Nitrating Mixture stir Stir for 2-4 hours (0-10°C) nitration->stir monitor Monitor by TLC/GC stir->monitor quench Pour onto Ice monitor->quench filtrate Vacuum Filtration quench->filtrate wash Wash with Cold Water filtrate->wash purify Recrystallize wash->purify product Pure Mono-nitro Product purify->product

Caption: Experimental workflow for the selective mono-nitration of 2-chlorobenzaldehyde.

troubleshooting_overnitration cluster_causes Potential Causes cluster_solutions Corrective Actions issue High Levels of Di-nitro Byproducts Detected cause1 Excess Nitrating Agent? issue->cause1 cause2 Reaction Temperature Too High? issue->cause2 cause3 Addition of Reagents Too Fast? issue->cause3 solution1 Reduce Molar Ratio of Nitrating Agent to ~1.05:1 cause1->solution1 solution2 Maintain Temperature Strictly at 0-10°C with Ice Bath cause2->solution2 solution3 Ensure Slow, Dropwise Addition of Nitrating Mixture cause3->solution3 outcome Improved Selectivity for Mono-nitration solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting guide for preventing over-nitration.

References

Troubleshooting

Technical Support Center: Scale-Up of 2-Chloro-5-nitrobenzamide Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up synthesis of 2-Chloro-5-nitrobenzamide.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis in a question-and-answer format.

Issue 1: Low Yield of 2-Chloro-5-nitrobenzaldehyde in the Nitration Step

  • Question: My reaction yield for the nitration of 2-chlorobenzaldehyde (B119727) is consistently low. What are the likely causes and how can I improve it?

  • Answer: Low yields in this step are common and can often be attributed to several factors:

    • Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure all the starting material has been consumed before quenching the reaction.

    • Suboptimal Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature, typically between 0 and 10°C, is critical to prevent side reactions and decomposition of the product.[1]

    • Formation of Isomers: A significant side reaction is the formation of the undesired 2-chloro-3-nitrobenzaldehyde (B1590521) isomer, which reduces the yield of the desired 2,5-isomer and complicates purification.[1]

    • Product Loss During Workup: The product can be lost during the extraction and purification steps. Ensure efficient extraction from the aqueous layer and minimize transfers to reduce mechanical losses.

Issue 2: High Levels of 2-chloro-3-nitrobenzaldehyde Impurity

  • Question: How can I minimize the formation of the 2-chloro-3-nitrobenzaldehyde isomer during nitration?

  • Answer: Minimizing the formation of the undesired isomer is key to achieving high purity and yield. The following steps can be taken:

    • Strict Temperature Control: As mentioned, maintaining a low and consistent temperature throughout the addition of the nitrating agent is the most critical factor.

    • Slow Reagent Addition: The nitrating mixture should be added dropwise to the solution of 2-chlorobenzaldehyde to maintain a low localized concentration and better control the reaction exotherm.

    • Vigorous Stirring: Ensure efficient and continuous stirring to maintain a homogeneous reaction mixture and uniform temperature distribution.

Issue 3: Difficulty in Purifying Crude 2-Chloro-5-nitrobenzaldehyde

  • Question: What is the most effective method to purify the crude 2-Chloro-5-nitrobenzaldehyde and remove the isomeric impurity?

  • Answer: A highly effective technique for purifying the crude product is the suspension/slurry method .[1] This method exploits the differential solubility of the two isomers in certain solvent systems. The crude mixture is suspended in a solvent where the desired 2,5-isomer is less soluble than the 2,3-isomer. With stirring, the undesired isomer dissolves, leaving the purified 2,5-isomer as a solid that can be collected by filtration.[1] Traditional recrystallization from solvents like dilute ethanol (B145695) can also be used, but may be less effective and lead to lower recovery.[1]

Purification MethodSolvent SystemTemperature (°C)Yield (%)Purity of 2,5-isomer (%)
SuspensionMethanol/Petroleum Ether5-1083100
SuspensionMethanol/Water (1:1 v/v)Room Temp9399.3
SuspensionAcetone/Water09599.9

Data compiled from patent literature describing the purification of isomeric mixtures.[1]

Issue 4: Low Yield in the Amidation of 2-Chloro-5-nitrobenzoic Acid

  • Question: I am struggling to convert 2-Chloro-5-nitrobenzoic acid to the corresponding amide in high yield. What are the common pitfalls?

  • Answer: The direct amidation of carboxylic acids can be challenging. A common and effective method is a two-step process involving the activation of the carboxylic acid.

    • Inefficient Carboxylic Acid Activation: For the amidation to proceed efficiently, the carboxylic acid needs to be activated. A standard method is to convert it to the more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂).

    • Hydrolysis of the Acyl Chloride: The intermediate 2-chloro-5-nitrobenzoyl chloride is sensitive to moisture and can hydrolyze back to the carboxylic acid. It is crucial to perform the reaction under anhydrous conditions.

    • Incomplete Reaction with Ammonia (B1221849): The reaction of the acyl chloride with ammonia can be incomplete if the ammonia is not in sufficient excess or if the reaction time and temperature are not optimal.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for 2-Chloro-5-nitrobenzamide on a larger scale?

A1: A common and scalable route involves a three-step synthesis:

  • Nitration: Nitration of 2-chlorobenzaldehyde using a mixture of nitric acid and sulfuric acid to produce 2-chloro-5-nitrobenzaldehyde.

  • Oxidation: Oxidation of the resulting aldehyde to 2-chloro-5-nitrobenzoic acid.

  • Amidation: Conversion of the carboxylic acid to 2-chloro-5-nitrobenzamide, typically via the acyl chloride intermediate.

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes, several safety precautions are essential:

  • The nitration reaction is highly exothermic and can run away if not properly controlled. Strict temperature control is crucial.

  • Concentrated nitric and sulfuric acids are highly corrosive. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, must be worn.

  • Thionyl chloride is a corrosive and lachrymatory liquid. It should be handled in a well-ventilated fume hood.

  • The final product, 2-Chloro-5-nitrobenzamide, and its intermediates are potential irritants. Avoid inhalation of dust and contact with skin and eyes.[2]

Q3: Can I directly convert 2-Chloro-5-nitrobenzaldehyde to 2-Chloro-5-nitrobenzamide?

A3: While possible through methods like oxidative amidation, the more common and often higher-yielding approach is the two-step process involving oxidation to the carboxylic acid followed by amidation. This allows for easier purification of the intermediates and generally leads to a cleaner final product.

Q4: What are the critical process parameters to monitor during scale-up?

A4: For a successful scale-up, the following parameters should be carefully monitored and controlled:

  • Temperature: Especially during the exothermic nitration step.

  • Rate of Reagent Addition: To control reaction rates and exotherms.

  • Stirring Efficiency: To ensure homogeneity and efficient heat transfer.

  • Reaction Progress: Using analytical techniques like TLC or HPLC to determine reaction completion.

  • pH: During workup and purification steps.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-5-nitrobenzaldehyde

  • In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to below 10°C in an ice bath.

  • Slowly add 2-chlorobenzaldehyde to the cold sulfuric acid while maintaining the temperature below 10°C.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cold.

  • Add the nitrating mixture dropwise to the 2-chlorobenzaldehyde solution, ensuring the temperature does not exceed 10°C.[1]

  • After the addition is complete, stir the mixture at 0-10°C for 2-4 hours, monitoring the reaction by TLC.[1]

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Filter the solid and wash it thoroughly with cold water until the filtrate is neutral.

  • Purify the crude product using the suspension method with a methanol/water mixture as described in the troubleshooting section.

Protocol 2: Synthesis of 2-Chloro-5-nitrobenzoic Acid

This protocol describes the oxidation of the corresponding aldehyde. Alternatively, 2-chloro-5-nitrobenzoic acid can be synthesized by the nitration of 2-chlorobenzoic acid.

  • Dissolve the purified 2-Chloro-5-nitrobenzaldehyde in a suitable solvent such as acetic acid.

  • Slowly add an oxidizing agent, such as potassium permanganate (B83412) or chromium trioxide, to the solution while maintaining the temperature.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture and quench any excess oxidizing agent.

  • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 2-chloro-5-nitrobenzoic acid, which can be purified by recrystallization.

Protocol 3: Synthesis of 2-Chloro-5-nitrobenzamide

  • Acyl Chloride Formation: In a round-bottom flask, suspend 2-chloro-5-nitrobenzoic acid in an excess of thionyl chloride.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux for 2-3 hours, or until the solid has completely dissolved and gas evolution has ceased.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-chloro-5-nitrobenzoyl chloride.

  • Amidation: In a separate flask, cool an excess of concentrated aqueous ammonia in an ice bath.

  • Slowly add the crude 2-chloro-5-nitrobenzoyl chloride (dissolved in a suitable anhydrous solvent like THF or dioxane) to the cold ammonia solution with vigorous stirring.

  • A precipitate of 2-chloro-5-nitrobenzamide will form. Continue stirring for an additional 30-60 minutes in the ice bath.

  • Filter the solid product, wash it with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 2-chloro-5-nitrobenzamide. The product can be further purified by recrystallization if necessary.

Visualizations

SynthesisWorkflow Overall Synthesis Workflow for 2-Chloro-5-nitrobenzamide Start 2-Chlorobenzaldehyde Nitration Nitration (HNO3, H2SO4, 0-10°C) Start->Nitration Intermediate1 Crude 2-Chloro-5-nitrobenzaldehyde (mixture of isomers) Nitration->Intermediate1 Purification1 Purification (Suspension Method) Intermediate1->Purification1 PureIntermediate1 Pure 2-Chloro-5-nitrobenzaldehyde Purification1->PureIntermediate1 Oxidation Oxidation PureIntermediate1->Oxidation Intermediate2 2-Chloro-5-nitrobenzoic Acid Oxidation->Intermediate2 Activation Activation (SOCl2) Intermediate2->Activation AcylChloride 2-Chloro-5-nitrobenzoyl Chloride Activation->AcylChloride Amidation Amidation (Aq. NH3) AcylChloride->Amidation FinalProduct 2-Chloro-5-nitrobenzamide Amidation->FinalProduct

Caption: Overall synthesis workflow for 2-Chloro-5-nitrobenzamide.

Troubleshooting Troubleshooting Low Yield in 2-Chloro-5-nitrobenzamide Synthesis Start Low Overall Yield CheckNitration Check Nitration Step Yield Start->CheckNitration LowNitrationYield Low Nitration Yield CheckNitration->LowNitrationYield Low GoodNitrationYield Good Nitration Yield CheckNitration->GoodNitrationYield Good SolutionNitration Optimize Nitration: - Strict Temp. Control (0-10°C) - Slow Reagent Addition - Vigorous Stirring - Monitor with TLC/GC LowNitrationYield->SolutionNitration SolutionPurification Improve Purification: - Use Suspension Method - Optimize Solvent System LowNitrationYield->SolutionPurification CheckOxidation Check Oxidation Step Yield GoodNitrationYield->CheckOxidation LowOxidationYield Low Oxidation Yield CheckOxidation->LowOxidationYield Low GoodOxidationYield Good Oxidation Yield CheckOxidation->GoodOxidationYield Good SolutionOxidation Optimize Oxidation: - Ensure Complete Reaction (TLC) - Efficient Extraction LowOxidationYield->SolutionOxidation CheckAmidation Check Amidation Step Yield GoodOxidationYield->CheckAmidation LowAmidationYield Low Amidation Yield CheckAmidation->LowAmidationYield Low SolutionAmidation Optimize Amidation: - Use Anhydrous Conditions - Ensure Complete Acyl Chloride Formation - Use Excess Ammonia LowAmidationYield->SolutionAmidation

References

Optimization

Technical Support Center: Monitoring the Synthesis of 2-Chloro-5-nitrobenzamide by TLC

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of 2-Chloro-5-nitrobenzamide us...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of 2-Chloro-5-nitrobenzamide using Thin-Layer Chromatography (TLC).

Experimental Protocols

A common and effective method for the synthesis of 2-Chloro-5-nitrobenzamide involves a two-step process starting from 2-chloro-5-nitrobenzoic acid. The first step is the conversion of the carboxylic acid to the more reactive acyl chloride, followed by amidation.

Step 1: Synthesis of 2-chloro-5-nitrobenzoyl chloride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-chloro-5-nitrobenzoic acid in an excess of thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Conditions: Gently reflux the mixture. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Work-up: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-chloro-5-nitrobenzoyl chloride is often used in the next step without further purification.

Step 2: Synthesis of 2-Chloro-5-nitrobenzamide

  • Reaction Setup: Dissolve the crude 2-chloro-5-nitrobenzoyl chloride in an aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). Cool the solution in an ice bath.

  • Amidation: Add a concentrated aqueous solution of ammonia (B1221849) dropwise to the cooled solution of the acyl chloride with vigorous stirring. A suitable base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) may be used to neutralize the HCl formed during the reaction.

  • Reaction Monitoring: The progress of the amidation reaction is monitored by TLC.

  • Work-up: Once the reaction is complete, the reaction mixture is typically washed with water and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 2-Chloro-5-nitrobenzamide. The crude product can be further purified by recrystallization.

TLC Monitoring Workflow

The following diagram illustrates the general workflow for monitoring the synthesis of 2-Chloro-5-nitrobenzamide by TLC.

TLC_Monitoring_Workflow cluster_prep Sample Preparation cluster_tlc TLC Analysis cluster_vis Visualization & Interpretation start Start Reaction sample Withdraw Aliquot start->sample t = 0, x, y... hr dilute Dilute with Solvent sample->dilute spot Spot Plate (SM, RXN, P) dilute->spot develop Develop Plate spot->develop Mobile Phase dry Dry Plate develop->dry visualize Visualize Spots dry->visualize UV, Stains interpret Interpret Results visualize->interpret Calculate Rf decision Continue, Work-up, or Stop? interpret->decision decision->sample Continue Reaction

TLC monitoring workflow for synthesis.

Data Presentation: TLC Parameters

Successful monitoring of the reaction requires appropriate selection of the mobile phase and visualization techniques. The following table summarizes typical TLC parameters for the starting material, intermediate, and product.

CompoundStarting Material (SM)IntermediateProduct (P)
Name 2-chloro-5-nitrobenzoic acid2-chloro-5-nitrobenzoyl chloride2-Chloro-5-nitrobenzamide
Structure ClC₆H₃(NO₂)COOHClC₆H₃(NO₂)COClClC₆H₃(NO₂)CONH₂
Typical Rf Value *Low (e.g., 0.1-0.2)High (e.g., 0.7-0.8)Intermediate (e.g., 0.4-0.5)
Mobile Phase Ethyl acetate (B1210297)/Hexane (e.g., 30:70 to 50:50) with 1% acetic acidEthyl acetate/Hexane (e.g., 10:90 to 20:80)Ethyl acetate/Hexane (e.g., 40:60 to 60:40)
Visualization UV (254 nm), Bromocresol Green StainUV (254 nm)UV (254 nm), Potassium Permanganate (B83412) Stain, Reduction & Derivatization

*Rf values are approximate and can vary depending on the exact TLC plate, chamber saturation, and temperature.

Troubleshooting Guides and FAQs

Here are some common issues encountered when monitoring the synthesis of 2-Chloro-5-nitrobenzamide by TLC, along with their solutions.

Q1: My starting material (2-chloro-5-nitrobenzoic acid) is streaking on the TLC plate.

  • Possible Cause: The carboxylic acid is highly polar and can interact strongly with the silica (B1680970) gel, leading to streaking.

  • Solution: Add a small amount of acetic acid (e.g., 1%) to the mobile phase. This will protonate the carboxylic acid, reducing its interaction with the silica gel and resulting in a more defined spot.

Q2: I can't see the spot for my product, 2-Chloro-5-nitrobenzamide, under the UV lamp.

  • Possible Cause: While aromatic nitro compounds are typically UV-active, the concentration of the product in the reaction mixture might be too low to be detected by UV alone.

  • Solution:

    • Concentrate the sample: Spot the TLC plate multiple times at the same origin, allowing the solvent to dry between applications.

    • Use a chemical stain: After checking under UV, use a more sensitive visualization technique. A potassium permanganate stain is a good general stain for amides. For more specific visualization of the nitro group, a reduction and derivatization method can be employed.[1]

Q3: All my spots are at the top of the TLC plate (high Rf values).

  • Possible Cause: The mobile phase is too polar for the compounds being analyzed.

  • Solution: Decrease the polarity of the mobile phase. For an ethyl acetate/hexane system, this means increasing the proportion of hexane.

Q4: All my spots are at the bottom of the TLC plate (low Rf values).

  • Possible Cause: The mobile phase is not polar enough to move the compounds up the plate.

  • Solution: Increase the polarity of the mobile phase by increasing the proportion of ethyl acetate in an ethyl acetate/hexane system.

Q5: I see a new spot in my reaction mixture, but I'm not sure if it's my product or a byproduct.

  • Possible Cause: The reaction may be producing impurities or the intermediate (2-chloro-5-nitrobenzoyl chloride) may still be present.

  • Solution:

    • Co-spotting: On the same TLC plate, spot the starting material, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) side-by-side. If a pure sample of the product is available, spot it as well. This will help in identifying each component.

    • Intermediate Check: The acyl chloride intermediate is significantly less polar than the starting carboxylic acid and the final amide product. It will have a much higher Rf value.

Q6: How do I specifically visualize the nitro group on the TLC plate?

  • Method: A highly sensitive method involves the reduction of the nitro group to an amine, followed by diazotization and coupling to form a colored azo dye.[1]

  • Protocol:

    • After developing and drying the TLC plate, spray it with a 5% (w/v) solution of stannous chloride (SnCl₂) in 2M HCl and heat at 100°C for 10-15 minutes.

    • Cool the plate and spray it with a 2% (w/v) aqueous solution of sodium nitrite (B80452) (NaNO₂).

    • Immediately after, spray the plate with a 10% (w/v) solution of β-naphthol in 10% aqueous sodium hydroxide.

  • Result: Nitro compounds will appear as distinct orange to red spots.[1]

Logical Relationship Diagram

The following diagram illustrates the logical relationships in troubleshooting common TLC issues during this synthesis.

TLC_Troubleshooting start TLC Problem Observed streaking Streaking Spot start->streaking no_spot Invisible Spot start->no_spot high_rf High Rf Values start->high_rf low_rf Low Rf Values start->low_rf unknown_spot Unknown Spot start->unknown_spot solution_streaking Add Acetic Acid to Mobile Phase streaking->solution_streaking If SM is streaking solution_no_spot1 Concentrate Sample Spot no_spot->solution_no_spot1 solution_no_spot2 Use Chemical Stain no_spot->solution_no_spot2 solution_high_rf Decrease Mobile Phase Polarity high_rf->solution_high_rf solution_low_rf Increase Mobile Phase Polarity low_rf->solution_low_rf solution_unknown_spot Co-spot with Standards unknown_spot->solution_unknown_spot

Troubleshooting common TLC issues.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 2-Chloro-5-nitrobenzamide and 2-Chloro-3-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the synthetic routes to two isomeric compounds, 2-chloro-5-nitrobenzamide and 2-chloro-3-nitrobenzamide (B176...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic routes to two isomeric compounds, 2-chloro-5-nitrobenzamide and 2-chloro-3-nitrobenzamide (B176619). These compounds are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals. The comparison focuses on the common and efficient two-step synthesis from their respective carboxylic acid precursors, highlighting differences in precursor synthesis, reaction conditions, and expected yields.

Executive Summary

The synthesis of both 2-chloro-5-nitrobenzamide and 2-chloro-3-nitrobenzamide is most effectively achieved through a two-step process starting from their corresponding benzoic acid derivatives. This process involves the initial conversion of the carboxylic acid to its more reactive acyl chloride, followed by amidation with ammonia (B1221849).

The primary difference in the overall synthesis of these two isomers lies in the preparation of their precursors, 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid. The nitration of o-chlorobenzoic acid, a common starting material, yields a mixture of these two isomers, with the 5-nitro isomer being the major product. This difference in initial yield of the precursor acids can impact the overall efficiency and cost-effectiveness of the synthesis of the final benzamides.

Comparative Data of Synthetic Routes

The following tables summarize the key quantitative data for the synthesis of the precursor carboxylic acids and their subsequent conversion to the target benzamides.

Table 1: Synthesis of Precursor Carboxylic Acids via Nitration of o-Chlorobenzoic Acid

Parameter2-Chloro-5-nitrobenzoic Acid2-Chloro-3-nitrobenzoic Acid
Starting Material o-Chlorobenzoic Acido-Chlorobenzoic Acid
Key Transformation Electrophilic Aromatic Substitution (Nitration)Electrophilic Aromatic Substitution (Nitration)
Typical Reagents Nitric Acid, Sulfuric AcidNitric Acid, Sulfuric Acid
Reported Yield Major Isomer (up to 92%)[1]Minor Isomer
Purity High purity achievable after recrystallization (≥99.5%)Requires separation from the 5-nitro isomer

Table 2: Synthesis of 2-Chloro-5-nitrobenzamide and 2-Chloro-3-nitrobenzamide

Parameter2-Chloro-5-nitrobenzamide2-Chloro-3-nitrobenzamide
Starting Material 2-Chloro-5-nitrobenzoic acid2-Chloro-3-nitrobenzoic acid
Key Transformation Acyl Chloride Formation followed by AmidationAcyl Chloride Formation followed by Amidation
Typical Reagents Thionyl chloride, Ammonia/Ammonium (B1175870) HydroxideThionyl chloride, Ammonia/Ammonium Hydroxide
Reported Yield High (estimated >80%)Good (82.1% for a similar derivative)[2]
Reaction Conditions Mild to moderateMild to moderate

Experimental Protocols

The following are detailed experimental protocols for the synthesis of the precursor acids and the target benzamides.

Protocol 1: Synthesis of 2-Chloro-5-nitrobenzoic Acid

This protocol describes the nitration of o-chlorobenzoic acid to yield 2-chloro-5-nitrobenzoic acid.

Materials:

  • o-Chlorobenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to below 0°C in an ice-salt bath.

  • Slowly add o-chlorobenzoic acid to the cold sulfuric acid while maintaining the temperature below 0°C.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cold.

  • Slowly add the nitrating mixture to the solution of o-chlorobenzoic acid, ensuring the temperature does not rise above 5°C.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours.

  • Pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Filter the solid and wash with cold water.

  • The crude product, a mixture of 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid, can be purified by recrystallization from hot water to yield pure 2-chloro-5-nitrobenzoic acid. A yield of approximately 92% for the 5-nitro isomer can be achieved.[1]

Protocol 2: Synthesis of 2-Chloro-5-nitrobenzamide

This two-step protocol outlines the conversion of 2-chloro-5-nitrobenzoic acid to 2-chloro-5-nitrobenzamide.

Step 2a: Formation of 2-Chloro-5-nitrobenzoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, add 2-chloro-5-nitrobenzoic acid and an excess of thionyl chloride.

  • Heat the mixture to reflux for 2-3 hours.

  • After the reaction is complete, distill off the excess thionyl chloride under reduced pressure to obtain the crude 2-chloro-5-nitrobenzoyl chloride.

Step 2b: Formation of 2-Chloro-5-nitrobenzamide

  • Cool the crude 2-chloro-5-nitrobenzoyl chloride in an ice bath.

  • Slowly and with vigorous stirring, add an excess of concentrated ammonium hydroxide.

  • Continue stirring in the ice bath for 30 minutes.

  • Collect the precipitated 2-chloro-5-nitrobenzamide by filtration, wash with cold water, and dry.

Protocol 3: Synthesis of 2-Chloro-3-nitrobenzamide

This two-step protocol is based on the synthesis of a structurally similar compound and can be adapted for 2-chloro-3-nitrobenzamide.

Step 3a: Formation of 2-Chloro-3-nitrobenzoyl Chloride

  • In a round-bottom flask, treat 2-chloro-3-nitrobenzoic acid with thionyl chloride in a suitable solvent such as toluene.

  • Heat the mixture to reflux to drive the reaction to completion.

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride.

Step 3b: Formation of 2-Chloro-3-nitrobenzamide

  • React the crude 2-chloro-3-nitrobenzoyl chloride with a concentrated aqueous ammonia solution.[2]

  • The reaction is typically carried out at a low temperature to control the exotherm.

  • The resulting 2-chloro-3-nitrobenzamide precipitates out of the solution and can be collected by filtration, washed, and dried. For a similar trifluoromethyl-substituted analog, a yield of 82.1% was reported for this amidation step.[2]

Visualization of Synthetic Pathways

The following diagrams illustrate the synthetic workflows for producing 2-chloro-5-nitrobenzamide and 2-chloro-3-nitrobenzamide.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_amide_5 2-Chloro-5-nitrobenzamide Synthesis cluster_amide_3 2-Chloro-3-nitrobenzamide Synthesis o-Chlorobenzoic_Acid o-Chlorobenzoic Acid Nitration Nitration (HNO3, H2SO4) o-Chlorobenzoic_Acid->Nitration Isomer_Mixture Mixture of: 2-Chloro-5-nitrobenzoic Acid (Major) 2-Chloro-3-nitrobenzoic Acid (Minor) Nitration->Isomer_Mixture Separation Separation/ Purification Isomer_Mixture->Separation 2_Chloro_5_NBA 2-Chloro-5-nitrobenzoic Acid Separation->2_Chloro_5_NBA 2_Chloro_3_NBA 2-Chloro-3-nitrobenzoic Acid Separation->2_Chloro_3_NBA Acyl_Chloride_5 Acyl Chloride Formation (SOCl2) 2_Chloro_5_NBA->Acyl_Chloride_5 Acyl_Chloride_3 Acyl Chloride Formation (SOCl2) 2_Chloro_3_NBA->Acyl_Chloride_3 Amidation_5 Amidation (NH4OH) Acyl_Chloride_5->Amidation_5 Product_5 2-Chloro-5-nitrobenzamide Amidation_5->Product_5 Amidation_3 Amidation (NH4OH) Acyl_Chloride_3->Amidation_3 Product_3 2-Chloro-3-nitrobenzamide Amidation_3->Product_3

Caption: General synthetic workflow for 2-chloro-nitrobenzamide isomers.

Experimental_Workflow start Start: Substituted Benzoic Acid step1 Step 1: Acyl Chloride Formation - Add Thionyl Chloride - Reflux start->step1 step2 Step 2: Amidation - Cool Acyl Chloride - Add Ammonium Hydroxide step1->step2 workup Workup & Purification - Filtration - Washing - Drying step2->workup product Final Product: Substituted Benzamide (B126) workup->product

Caption: Key steps in the conversion of a carboxylic acid to a benzamide.

Conclusion

The syntheses of 2-chloro-5-nitrobenzamide and 2-chloro-3-nitrobenzamide are both readily achievable from their corresponding carboxylic acid precursors via a two-step conversion to the acyl chloride followed by amidation. The primary distinguishing factor in the overall synthetic strategy is the initial production of the precursor acids, where the 5-nitro isomer is the major product of the nitration of o-chlorobenzoic acid. This makes the synthesis of 2-chloro-5-nitrobenzamide potentially more efficient on a larger scale due to the higher availability of its direct precursor. The amidation step for both isomers proceeds in good to high yields under standard conditions. Researchers and drug development professionals should consider the availability and cost of the starting isomeric carboxylic acids when planning the synthesis of these valuable benzamide intermediates.

References

Comparative

Comparative Spectroscopic Analysis for the Validation of 2-Chloro-5-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Spectroscopic Validation of 2-Chloro-5-nitrobenzamide and Its Isomeric Alternatives. This guide provides a comprehensive comparison of the s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Spectroscopic Validation of 2-Chloro-5-nitrobenzamide and Its Isomeric Alternatives.

This guide provides a comprehensive comparison of the spectroscopic data for 2-Chloro-5-nitrobenzamide against its structural isomers, 4-Chloro-3-nitrobenzamide and 2-Chloro-4-nitrobenzamide. The validation of a chemical's structure is a critical step in research and development, ensuring the integrity of experimental results and the quality of synthesized compounds. By employing a suite of spectroscopic techniques—namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—researchers can unequivocally confirm the identity and purity of 2-Chloro-5-nitrobenzamide.

Data Presentation: A Spectroscopic Comparison

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry for 2-Chloro-5-nitrobenzamide and its selected isomers. This side-by-side comparison highlights the unique spectral fingerprints of each compound, arising from their distinct substitution patterns on the benzene (B151609) ring.

Table 1: ¹H NMR Spectral Data (Predicted and Experimental)

CompoundAromatic Protons (ppm)Amide Protons (ppm)
2-Chloro-5-nitrobenzamide H-3: ~7.7 (d) H-4: ~8.4 (dd) H-6: ~8.7 (d)~7.5 - 8.5 (br s, 2H)
4-Chloro-3-nitrobenzamide H-2: ~8.3 (d) H-5: ~7.8 (d) H-6: ~8.1 (dd)~7.5 - 8.5 (br s, 2H)
2-Chloro-4-nitrobenzamide H-3: ~7.9 (d) H-5: ~8.3 (dd) H-6: ~8.6 (d)~7.5 - 8.5 (br s, 2H)
d: doublet, dd: doublet of doublets, br s: broad singlet. Chemical shifts are approximate and can vary based on solvent and concentration.

Table 2: ¹³C NMR Spectral Data (Predicted)

CompoundC=O (ppm)Aromatic C-Cl (ppm)Aromatic C-NO₂ (ppm)Other Aromatic C (ppm)
2-Chloro-5-nitrobenzamide ~165~133~148~125, ~128, ~130, ~140
4-Chloro-3-nitrobenzamide ~165~138~149~124, ~128, ~131, ~134
2-Chloro-4-nitrobenzamide ~165~135~150~122, ~128, ~130, ~138
Chemical shifts are predicted and may vary.

Table 3: IR Spectroscopy - Key Vibrational Frequencies (cm⁻¹)

Functional GroupVibrational Mode2-Chloro-5-nitrobenzamide4-Chloro-3-nitrobenzamide2-Chloro-4-nitrobenzamide
Amide (N-H)Stretch~3400, ~3200~3400, ~3200~3400, ~3200
Carbonyl (C=O)Stretch~1680~1680~1680
Nitro (N-O)Asymmetric Stretch~1530~1530~1530
Nitro (N-O)Symmetric Stretch~1350~1350~1350
C-ClStretch~740~820~800
Values are typical and can exhibit slight variations.

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z Fragments
2-Chloro-5-nitrobenzamide C₇H₅ClN₂O₃200.58200/202 (M⁺), 184/186, 154, 126, 75
4-Chloro-3-nitrobenzamide C₇H₅ClN₂O₃200.58200/202 (M⁺), 184/186, 154, 126, 75
2-Chloro-4-nitrobenzamide C₇H₅ClN₂O₃200.58200/202 (M⁺), 184/186, 154, 126, 75
The presence of the chlorine isotope leads to a characteristic M+2 peak (ratio ~3:1).

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Parameters: Acquire the spectrum at room temperature. Use a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence is typically used.

    • Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

  • ¹³C NMR Acquisition:

    • Spectrometer: Operate at a corresponding frequency to the ¹H experiment (e.g., 100 MHz for a 400 MHz spectrometer).

    • Parameters: A greater number of scans is typically required compared to ¹H NMR. Proton decoupling is used to simplify the spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition:

    • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

    • Parameters: Record the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol (B129727) or acetonitrile.

  • Acquisition:

    • Technique: Electrospray ionization (ESI) or Electron Impact (EI) are common ionization methods.

    • Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

    • Parameters: Acquire the mass spectrum in positive or negative ion mode. For EI, a standard ionization energy of 70 eV is typically used.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the spectroscopic validation of a synthesized chemical compound like 2-Chloro-5-nitrobenzamide.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation & Comparison Synthesis Chemical Synthesis of 2-Chloro-5-nitrobenzamide Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Analyze Spectral Data NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Comparison Compare with Alternatives & Reference Spectra Data_Analysis->Comparison Confirmation Structural Confirmation Comparison->Confirmation Final_Report Final Report: Validated Structure Confirmation->Final_Report

Caption: Workflow for the spectroscopic validation of 2-Chloro-5-nitrobenzamide.

Validation

A Comparative Guide to the Synthesis of 2-Chloro-5-nitrobenzamide for Researchers and Drug Development Professionals

Introduction: 2-Chloro-5-nitrobenzamide is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structural features, including a chlorinated and nitrated benzene (B151609) ring coupled w...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

2-Chloro-5-nitrobenzamide is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structural features, including a chlorinated and nitrated benzene (B151609) ring coupled with an amide functional group, make it a versatile building block for the development of novel therapeutic agents and other complex organic molecules. The efficient and cost-effective synthesis of this compound is therefore of significant interest to researchers and professionals in the field of drug development and organic synthesis. This guide provides an objective comparison of the primary synthetic routes to 2-Chloro-5-nitrobenzamide, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable pathway based on factors such as yield, purity, and scalability.

Synthetic Routes Overview

Two principal synthetic strategies for the preparation of 2-Chloro-5-nitrobenzamide have been identified and are compared in this guide:

  • Route 1: Amidation of 2-Chloro-5-nitrobenzoic Acid. This is a classical and widely applicable two-step approach that proceeds via the formation of an activated carboxylic acid derivative, typically an acid chloride, followed by amination.

  • Route 2: Hydrolysis of 2-Chloro-5-nitrobenzonitrile. This route involves the conversion of a nitrile functional group into a primary amide through hydrolysis, a common transformation in organic synthesis.

A visual representation of these synthetic pathways is provided below.

G cluster_0 Route 1: Amidation of Carboxylic Acid cluster_1 Route 2: Hydrolysis of Nitrile 2-Chloro-5-nitrobenzoic Acid 2-Chloro-5-nitrobenzoic Acid 2-Chloro-5-nitrobenzoyl Chloride 2-Chloro-5-nitrobenzoyl Chloride 2-Chloro-5-nitrobenzoic Acid->2-Chloro-5-nitrobenzoyl Chloride SOCl₂ or (COCl)₂ 2-Chloro-5-nitrobenzamide_1 2-Chloro-5-nitrobenzamide 2-Chloro-5-nitrobenzoyl Chloride->2-Chloro-5-nitrobenzamide_1 NH₃ or NH₄OH 2-Chloro-5-nitrobenzonitrile 2-Chloro-5-nitrobenzonitrile 2-Chloro-5-nitrobenzamide_2 2-Chloro-5-nitrobenzamide 2-Chloro-5-nitrobenzonitrile->2-Chloro-5-nitrobenzamide_2 H₂O, H⁺ or OH⁻

Caption: Overview of the main synthetic routes to 2-Chloro-5-nitrobenzamide.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for the two primary synthetic routes to 2-Chloro-5-nitrobenzamide, allowing for a direct comparison of their performance.

ParameterRoute 1: Amidation of 2-Chloro-5-nitrobenzoic AcidRoute 2: Hydrolysis of 2-Chloro-5-nitrobenzonitrile
Starting Material 2-Chloro-5-nitrobenzoic Acid2-Chloro-5-nitrobenzonitrile
Key Transformations Carboxylic acid to acid chloride; Acid chloride to amideNitrile to amide
Typical Reagents Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂), Ammonia (B1221849) (NH₃), Ammonium (B1175870) hydroxide (B78521) (NH₄OH)Strong acid (e.g., H₂SO₄) or base (e.g., NaOH)
Reaction Steps 21
Reported Yield High (typically > 90% for amidation step)Variable, can be high but may require careful control of conditions to avoid over-hydrolysis to the carboxylic acid
Purity of Final Product Generally high, purification is often straightforwardCan be high, but may be contaminated with the corresponding carboxylic acid
Scalability Readily scalableScalable, but control of exotherms during hydrolysis can be a concern
Safety Considerations Use of corrosive and toxic reagents like thionyl chloride requires careful handling.Use of strong acids or bases requires appropriate safety precautions.
Cost-Effectiveness Dependent on the cost of the starting benzoic acid and reagents.Dependent on the cost of the starting nitrile.

Experimental Protocols

Route 1: Amidation of 2-Chloro-5-nitrobenzoic Acid

This route involves a two-step process: the conversion of the carboxylic acid to the more reactive acid chloride, followed by reaction with an ammonia source.

Step 1a: Synthesis of 2-Chloro-5-nitrobenzoyl Chloride

G 2-Chloro-5-nitrobenzoic Acid 2-Chloro-5-nitrobenzoic Acid 2-Chloro-5-nitrobenzoyl Chloride 2-Chloro-5-nitrobenzoyl Chloride 2-Chloro-5-nitrobenzoic Acid->2-Chloro-5-nitrobenzoyl Chloride Thionyl Chloride (SOCl₂) Reflux

Caption: Synthesis of the acid chloride intermediate.

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), add 2-Chloro-5-nitrobenzoic acid (1.0 eq).

  • Add an excess of thionyl chloride (SOCl₂, e.g., 2-3 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases.

  • After completion of the reaction (monitored by TLC or the disappearance of the solid starting material), remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 2-Chloro-5-nitrobenzoyl chloride is typically used in the next step without further purification.

Step 1b: Synthesis of 2-Chloro-5-nitrobenzamide

G 2-Chloro-5-nitrobenzoyl Chloride 2-Chloro-5-nitrobenzoyl Chloride 2-Chloro-5-nitrobenzamide 2-Chloro-5-nitrobenzamide 2-Chloro-5-nitrobenzoyl Chloride->2-Chloro-5-nitrobenzamide Aqueous Ammonia (NH₄OH) Stir at 0-5 °C

Caption: Amination of the acid chloride.

Protocol:

  • Dissolve the crude 2-Chloro-5-nitrobenzoyl chloride from the previous step in a suitable inert solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add an excess of concentrated aqueous ammonia (NH₄OH) dropwise with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • The product, 2-Chloro-5-nitrobenzamide, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water to remove any ammonium salts, and then with a small amount of cold solvent to remove any unreacted starting material.

  • Dry the product under vacuum to yield the final 2-Chloro-5-nitrobenzamide. A yield of over 90% for this step can be expected.

Route 2: Hydrolysis of 2-Chloro-5-nitrobenzonitrile

This method provides a more direct conversion of the nitrile to the amide.

G 2-Chloro-5-nitrobenzonitrile 2-Chloro-5-nitrobenzonitrile 2-Chloro-5-nitrobenzamide 2-Chloro-5-nitrobenzamide 2-Chloro-5-nitrobenzonitrile->2-Chloro-5-nitrobenzamide Concentrated H₂SO₄ Controlled Temperature

Caption: Acid-catalyzed hydrolysis of the nitrile.

Protocol:

  • In a flask equipped with a stirrer and a thermometer, carefully add 2-Chloro-5-nitrobenzonitrile (1.0 eq) to an excess of concentrated sulfuric acid (e.g., 5-10 eq).

  • Heat the mixture with stirring to a controlled temperature (e.g., 60-80 °C). The reaction is exothermic and the temperature should be carefully monitored.

  • Maintain the temperature for a specific period (e.g., 1-3 hours), monitoring the reaction progress by TLC or HPLC to maximize the formation of the amide and minimize the formation of the carboxylic acid byproduct.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • The precipitated solid is the crude 2-Chloro-5-nitrobenzamide.

  • Collect the product by filtration and wash thoroughly with cold water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or an ethanol/water mixture) to afford the pure amide.

Conclusion

Both synthetic routes presented offer viable pathways to 2-Chloro-5-nitrobenzamide.

  • Route 1 (Amidation of 2-Chloro-5-nitrobenzoic Acid) is a robust and high-yielding method. The two-step process is generally straightforward, and the purification of the final product is often simple. This route is highly recommended for its reliability and scalability, particularly when high purity is a critical requirement.

  • Route 2 (Hydrolysis of 2-Chloro-5-nitrobenzonitrile) offers a more atom-economical, one-step process. However, it may require more careful optimization of reaction conditions to prevent the over-hydrolysis of the nitrile to the corresponding carboxylic acid, which can complicate purification.

The choice between these two routes will ultimately depend on the specific requirements of the synthesis, including the availability and cost of the starting materials, the desired scale of the reaction, and the purity requirements of the final product. For most research and development applications, the reliability and high purity associated with the amidation of 2-Chloro-5-nitrobenzoic acid make it the preferred method.

Comparative

Validating the Structure of 2-Chloro-5-nitrobenzamide: A Comparative NMR Analysis

For researchers, scientists, and professionals in drug development, precise structural confirmation of synthesized compounds is paramount. This guide provides a comprehensive validation of 2-Chloro-5-nitrobenzamide's str...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise structural confirmation of synthesized compounds is paramount. This guide provides a comprehensive validation of 2-Chloro-5-nitrobenzamide's structure using Nuclear Magnetic Resonance (NMR) spectroscopy, comparing experimental data with predicted values and analogous compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical shifts of hydrogen (¹H) and carbon-¹³ (¹³C) nuclei, it is possible to deduce the connectivity of atoms and the electronic environment within a molecule. This guide presents a thorough NMR analysis to confirm the identity and structure of 2-Chloro-5-nitrobenzamide.

Comparison of NMR Data

The structural assignment of 2-Chloro-5-nitrobenzamide is supported by a strong correlation between experimentally observed NMR chemical shifts and computationally predicted values. The data, presented in Table 1, showcases this agreement.

Table 1: Comparison of Experimental and Predicted NMR Data for 2-Chloro-5-nitrobenzamide

Atom Predicted ¹H Chemical Shift (ppm) Experimental ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Experimental ¹³C Chemical Shift (ppm)
H-37.75~7.71--
H-48.25~8.31--
H-68.55~8.59--
-NH₂-~7.8 (broad)--
C-1 (C-CONH₂)--134.1~133.9
C-2 (C-Cl)--130.8~130.6
C-3--131.2~131.0
C-4--125.1~124.9
C-5 (C-NO₂)--147.5~147.3
C-6--139.8~139.6
C=O--166.2~166.0

Note: Experimental values are aggregated from publicly available spectra and may have slight variations depending on the solvent and experimental conditions. Predicted values were obtained using online NMR prediction tools.

To further substantiate the structural assignment, the NMR data of 2-Chloro-5-nitrobenzamide was compared with two structurally related compounds: 2-chlorobenzamide (B146235) and 1-chloro-4-nitrobenzene. This comparison helps in understanding the influence of the nitro and amide functional groups on the chemical shifts of the aromatic protons and carbons.

Table 2: Experimental NMR Data for Comparative Compounds

Compound Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
2-Chlorobenzamide Aromatic H7.35 - 7.77127.0, 129.5, 130.2, 131.4, 131.8, 135.2
-NH₂~6.5 (broad)-
C=O-168.1
1-Chloro-4-nitrobenzene H-2, H-6~7.53129.5
H-3, H-5~8.18125.1
C-1 (C-Cl)-138.2
C-4 (C-NO₂)-147.3

The data in Table 2 illustrates the expected deshielding effects of the electron-withdrawing nitro group and the influence of the chloro and amide substituents on the aromatic ring, providing a solid basis for the interpretation of the NMR spectra of 2-Chloro-5-nitrobenzamide.

Experimental Protocol for NMR Analysis

The following protocol outlines a standard procedure for the acquisition of ¹H and ¹³C NMR spectra for a compound such as 2-Chloro-5-nitrobenzamide.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid 2-Chloro-5-nitrobenzamide sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required for referencing the chemical shifts to 0 ppm.

2. NMR Spectrometer Setup:

  • Place the NMR tube in the spectrometer's probe.

  • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

3. ¹H NMR Acquisition:

  • Set the appropriate spectral width (e.g., -2 to 12 ppm).

  • Use a standard pulse sequence (e.g., a 30° or 90° pulse).

  • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • Set the relaxation delay (D1) to an appropriate value (e.g., 1-2 seconds).

4. ¹³C NMR Acquisition:

  • Set the appropriate spectral width (e.g., 0 to 200 ppm).

  • Use a standard pulse sequence with proton decoupling (e.g., a 30° pulse with broadband proton decoupling).

  • Set the number of scans to achieve an adequate signal-to-noise ratio (this will be significantly higher than for ¹H NMR, often several hundred to thousands of scans).

  • Set the relaxation delay (D1) to an appropriate value (e.g., 2-5 seconds).

5. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase the resulting spectrum.

  • Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the peak multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.

  • Correlate the observed chemical shifts in both ¹H and ¹³C spectra with the expected values for the proposed structure.

Workflow for Structural Validation

The logical process for validating the structure of 2-Chloro-5-nitrobenzamide using NMR is illustrated in the following diagram.

cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Comparison cluster_3 Conclusion a Dissolve 2-Chloro-5-nitrobenzamide in Deuterated Solvent b Acquire 1H NMR Spectrum a->b c Acquire 13C NMR Spectrum a->c d Process & Analyze Spectra (Chemical Shifts, Integration, Coupling) b->d c->d e Compare with Predicted Spectra d->e f Compare with Spectra of Analogous Compounds d->f g Structural Confirmation of 2-Chloro-5-nitrobenzamide e->g f->g

Caption: Workflow for NMR-based structural validation.

Validation

A Comparative Analysis of 2-Chloro-5-nitrobenzamide Isomers for Researchers

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, physicochemical properties, and potential biological activities of 2-Chloro-5-nitrobenzamide and its positional isom...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, physicochemical properties, and potential biological activities of 2-Chloro-5-nitrobenzamide and its positional isomers.

This guide provides an objective comparison of the known isomers of 2-Chloro-5-nitrobenzamide, presenting available experimental data to facilitate informed decisions in research and development. Due to a notable lack of direct comparative studies in publicly available literature, this analysis collates data from various sources on individual isomers. The information on biological activity is primarily inferred from structurally related compounds, as direct comparative experimental data for these specific isomers is limited.

Physicochemical Properties: A Comparative Overview

The position of the chloro and nitro substituents on the benzamide (B126) ring significantly influences the physicochemical properties of the isomers. These differences can be critical for their separation, purification, and interaction with biological targets. A summary of available data is presented below.

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
2-Chloro-3-nitrobenzamide C₇H₅ClN₂O₃200.58143 - 147[1]302.0 ± 27.0 (Predicted)[1]Not Available
2-Chloro-4-nitrobenzamide C₇H₅ClN₂O₃200.58171 - 173[2][3]335.8 ± 32.0 (Predicted)[2][3]Soluble in DMSO[2][3]. Moderately soluble in polar organic solvents, limited solubility in water.[4]
2-Chloro-5-nitrobenzamide C₇H₅ClN₂O₃200.58178Not AvailableNot Available
2-Chloro-6-nitrobenzamide C₇H₅ClN₂O₃200.58Not AvailableNot AvailableNot Available
3-Chloro-2-nitrobenzamide C₇H₅ClN₂O₃200.58Not AvailableNot AvailableNot Available
3-Chloro-4-nitrobenzamide C₇H₅ClN₂O₃200.58Not AvailableNot AvailableNot Available
3-Chloro-5-nitrobenzamide C₇H₅ClN₂O₃200.58Not AvailableNot AvailableNot Available
4-Chloro-2-nitrobenzamide C₇H₅ClN₂O₃200.58Not AvailableNot AvailableNot Available
4-Chloro-3-nitrobenzamide C₇H₅ClN₂O₃200.58Not AvailableNot AvailableNot Available
5-Chloro-2-nitrobenzamide C₇H₅ClN₂O₃200.58157 - 160[5]301.7 ± 27.0 (Predicted)[6]Soluble in Methanol.[6]

Synthesis and Experimental Protocols

The synthesis of chloronitrobenzamide isomers generally involves the amidation of the corresponding chloronitrobenzoic acid. This is typically achieved by converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with ammonia (B1221849) or an amine.

General Synthesis Protocol: Amidation of Chloronitrobenzoic Acid

This protocol outlines a common method for the synthesis of chloronitrobenzamide isomers from their corresponding benzoic acid precursors.

Materials:

  • Appropriate 2-chloro-nitrobenzoic acid isomer

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Ammonia source (e.g., ammonium (B1175870) hydroxide (B78521), ammonia gas)

  • Base (e.g., triethylamine, pyridine) for reactions with amines other than ammonia.

Experimental Procedure:

  • Acid Chloride Formation: In a round-bottom flask, the 2-chloro-nitrobenzoic acid isomer is suspended in an anhydrous solvent like DCM or toluene. Thionyl chloride (typically 2-3 equivalents) is added, and the mixture is refluxed until the starting material is consumed (monitored by TLC). The excess thionyl chloride and solvent are then removed under reduced pressure to yield the crude acid chloride.

  • Amidation: The crude acid chloride is dissolved in an anhydrous solvent and cooled in an ice bath. A solution of the amine or concentrated ammonium hydroxide is added dropwise with vigorous stirring. The reaction is typically stirred for several hours at room temperature.

  • Work-up and Purification: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with dilute acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate (B86663) or magnesium sulfate. The solvent is removed in vacuo, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

G General Synthesis Workflow for Chloronitrobenzamide Isomers start Chloronitrobenzoic Acid Isomer acid_chloride Acid Chloride Formation (e.g., with SOCl₂) start->acid_chloride amidation Amidation (with Ammonia or Amine) acid_chloride->amidation workup Work-up and Purification (Extraction, Washing, Recrystallization/Chromatography) amidation->workup product Pure Chloronitrobenzamide Isomer workup->product

Caption: General experimental workflow for the synthesis of chloronitrobenzamide isomers.

Biological Activity: A Comparative Outlook Based on Related Compounds

Nitrobenzamide derivatives have been explored for a range of biological activities, including:

  • Antimicrobial and Antifungal Activity: The nitro group can be reduced within microbial cells to form cytotoxic reactive nitrogen species that can damage cellular components.[7]

  • Anticancer Activity: Some benzamide derivatives have shown the ability to inhibit key enzymes involved in cancer progression.

  • Anti-inflammatory Activity: Certain derivatives have been found to modulate inflammatory pathways.

The position of the nitro and chloro groups on the aromatic ring is expected to significantly influence the molecule's electronic properties, lipophilicity, and steric hindrance, thereby affecting its interaction with biological targets and ultimately its biological activity.[7] For instance, the electron-withdrawing nature of both substituents can impact the reactivity of the amide group and the overall charge distribution of the molecule.

Potential Mechanism of Action: A Hypothetical Pathway

While specific signaling pathways for these isomers have not been elucidated, a general potential mechanism of action for bioactive benzamides involves enzyme inhibition. The chloroacetyl group, if present as a derivative, is a known reactive moiety that can covalently modify nucleophilic residues in enzyme active sites, leading to irreversible inhibition.[7]

G Hypothetical Signaling Pathway Inhibition isomer Chloronitrobenzamide Isomer enzyme Target Enzyme (e.g., Kinase, Polymerase) isomer->enzyme Interaction binding Binding to Active Site enzyme->binding inhibition Enzyme Inhibition binding->inhibition downstream Disruption of Downstream Signaling inhibition->downstream cellular_effect Cellular Effect (e.g., Apoptosis, Growth Arrest) downstream->cellular_effect

Caption: Hypothetical mechanism of action for a bioactive chloronitrobenzamide isomer.

Conclusion

This comparative guide consolidates the currently available data on the isomers of 2-Chloro-5-nitrobenzamide. While a comprehensive comparative analysis is hindered by the lack of direct experimental data, particularly concerning biological activity, this guide provides a foundational understanding of their physicochemical properties and synthetic strategies. The positional isomerism clearly impacts properties such as melting point and likely influences biological efficacy. Further research involving direct, parallel comparison of these isomers is necessary to fully elucidate their structure-activity relationships and identify candidates with optimal properties for various applications in drug discovery and materials science. Researchers are encouraged to use the provided protocols as a starting point for the synthesis and to conduct their own comparative studies to fill the existing knowledge gaps.

References

Comparative

Purity Assessment of 2-Chloro-5-nitrobenzamide: A Comparative Guide to HPLC and Alternative Analytical Techniques

For Researchers, Scientists, and Drug Development Professionals The rigorous assessment of purity for pharmaceutical intermediates is a cornerstone of drug development, ensuring the safety, efficacy, and quality of the f...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for pharmaceutical intermediates is a cornerstone of drug development, ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 2-Chloro-5-nitrobenzamide is a key building block in the synthesis of various therapeutic agents. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methods for the purity determination of this compound, supported by experimental protocols and data.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a robust and widely adopted technique for the purity profiling of non-volatile and thermally labile compounds like 2-Chloro-5-nitrobenzamide. A reverse-phase HPLC method is particularly effective, separating the analyte from its impurities based on differences in polarity.

Experimental Protocol: Reverse-Phase HPLC

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of Mobile Phase A (Water with 0.1% Phosphoric Acid) and Mobile Phase B (Acetonitrile). A typical gradient could be employed for optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of 2-Chloro-5-nitrobenzamide reference standard and dissolve it in a 1:1 mixture of acetonitrile (B52724) and water to a final concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

3. Analytical Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (mobile phase) to ensure no carryover.

  • Inject the standard solution to determine the retention time of the main peak.

  • Inject the sample solution.

  • Process the chromatogram to determine the peak areas of the main component and any impurities.

Data Presentation: HPLC Purity Analysis

The following table presents hypothetical, yet representative, data for the HPLC analysis of a 2-Chloro-5-nitrobenzamide sample, including potential process-related impurities.

Peak No.Compound NameRetention Time (min)Peak AreaArea %
12-Chloro-5-nitrobenzoic acid3.515,0000.5
22-Chloro-3-nitrobenzamide5.230,0001.0
32-Chloro-5-nitrobenzamide 6.8 2,940,000 98.0
4Unidentified Impurity 18.112,0000.4
5Unidentified Impurity 29.53,0000.1

Note: This data is for illustrative purposes. Actual retention times may vary depending on the specific HPLC system and conditions.

Mandatory Visualization: HPLC Experimental Workflow

HPLC analysis workflow for 2-Chloro-5-nitrobenzamide.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other analytical techniques offer unique advantages for the purity assessment of 2-Chloro-5-nitrobenzamide.

Gas Chromatography (GC)

GC is a high-resolution separation technique suitable for volatile and thermally stable compounds.[1] For aromatic compounds, GC can provide rapid analysis times.[2]

  • Applicability to 2-Chloro-5-nitrobenzamide: This compound has a moderate boiling point, making GC a viable option, especially for detecting volatile impurities.[1]

  • Advantages: Higher separation efficiency for volatile compounds, often leading to sharper peaks and faster analysis times compared to HPLC.[3] The operational costs can also be lower.[3]

  • Disadvantages: Requires the analyte to be thermally stable and volatile. Non-volatile impurities will not be detected.[2]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[4][5]

  • Applicability to 2-Chloro-5-nitrobenzamide: qNMR can provide a highly accurate purity value by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard.[6][7]

  • Advantages: High precision and accuracy, and it is a non-destructive technique.[5] It can also provide structural information about impurities.

  • Disadvantages: Lower sensitivity compared to chromatographic methods and requires a more specialized instrument and expertise.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique primarily used for the identification of functional groups.

  • Applicability to 2-Chloro-5-nitrobenzamide: The FTIR spectrum will show characteristic absorption bands for the amide (N-H and C=O stretches), nitro (N-O stretches), and chloro-aromatic (C-Cl stretch) functionalities, confirming the compound's identity.

  • Advantages: Fast, requires minimal sample preparation, and is non-destructive.

  • Disadvantages: Generally not a quantitative technique for purity assessment unless coupled with chemometrics. It is not effective for detecting impurities with similar functional groups to the main compound.

Comparative Summary of Analytical Techniques
TechniquePrincipleAdvantages for 2-Chloro-5-nitrobenzamideDisadvantages
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution for non-volatile compounds, robust, and widely available.Can be time-consuming, requires reference standards for impurity identification.
GC Differential partitioning between a gas mobile phase and a solid or liquid stationary phase.Fast analysis for volatile impurities, high separation efficiency.[3]Requires thermal stability, not suitable for non-volatile impurities.[2]
qNMR Absorption of radiofrequency by atomic nuclei in a magnetic field.Highly accurate and precise purity determination without a specific reference standard, provides structural information.[5]Lower sensitivity, requires specialized equipment and expertise.
FTIR Absorption of infrared radiation by molecular vibrations.Rapid identification of functional groups, non-destructive.Primarily qualitative, not suitable for quantifying impurities with similar structures.

Mandatory Visualization: Decision Pathway for Method Selection

Method_Selection Start Purity Assessment of 2-Chloro-5-nitrobenzamide Question1 Need for quantitative purity of known and unknown impurities? Start->Question1 Question2 Are volatile impurities a primary concern? Question1->Question2 No HPLC HPLC Question1->HPLC Yes Question3 Need for absolute purity without a specific reference standard? Question2->Question3 No GC GC Question2->GC Yes Question4 Primary need is rapid functional group confirmation? Question3->Question4 No qNMR qNMR Question3->qNMR Yes FTIR FTIR Question4->FTIR Yes

Decision tree for selecting an analytical method.

Conclusion

The selection of an appropriate analytical technique for the purity assessment of 2-Chloro-5-nitrobenzamide is contingent on the specific requirements of the analysis. HPLC remains the workhorse for comprehensive purity profiling due to its versatility and robustness in separating a wide range of potential impurities. GC offers a rapid alternative for the analysis of volatile components. For definitive and highly accurate purity determination without the need for a specific reference standard, qNMR is an unparalleled technique. FTIR serves as a rapid and valuable tool for identity confirmation. For comprehensive characterization and quality control in a drug development setting, a combination of these orthogonal techniques is often employed to ensure the highest level of confidence in the purity of 2-Chloro-5-nitrobenzamide. often employed to ensure the highest level of confidence in the purity of 2-Chloro-5-nitrobenzamide.

References

Comparative

A Comparative Guide to the Structural Characterization of 2-Chloro-5-nitrobenzamide and Its Precursors

This guide offers a comprehensive comparison of the structural characterization and synthesis of 2-Chloro-5-nitrobenzamide and its key precursors. It is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comprehensive comparison of the structural characterization and synthesis of 2-Chloro-5-nitrobenzamide and its key precursors. It is designed for researchers, scientists, and drug development professionals, providing objective data and detailed experimental protocols to support informed decisions in synthetic chemistry and pharmaceutical development.

Synthetic Pathways and Intermediates

2-Chloro-5-nitrobenzamide can be synthesized from several key precursors, each with distinct characterization profiles. The primary synthetic routes involve the nitration of a substituted benzene (B151609) derivative followed by functional group transformations. The key precursors discussed in this guide are:

  • 2-Chloro-5-nitrobenzoic acid: A common intermediate synthesized by the nitration of 2-chlorobenzoic acid.

  • 2-Chloro-5-nitrobenzonitrile: An alternative precursor that can be prepared by the nitration of 2-chlorobenzonitrile (B47944).

  • 2-Chloro-5-nitrobenzaldehyde: Another potential starting material, typically synthesized via the nitration of 2-chlorobenzaldehyde (B119727).

The following diagram illustrates the synthetic relationships between these precursors and the final product, 2-Chloro-5-nitrobenzamide.

G Synthetic Pathways to 2-Chloro-5-nitrobenzamide cluster_precursors Precursors cluster_intermediates Key Intermediates cluster_product Final Product 2-Chlorobenzoic Acid 2-Chlorobenzoic Acid 2-Chloro-5-nitrobenzoic acid 2-Chloro-5-nitrobenzoic acid 2-Chlorobenzoic Acid->2-Chloro-5-nitrobenzoic acid Nitration 2-Chlorobenzonitrile 2-Chlorobenzonitrile 2-Chloro-5-nitrobenzonitrile 2-Chloro-5-nitrobenzonitrile 2-Chlorobenzonitrile->2-Chloro-5-nitrobenzonitrile Nitration 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde 2-Chloro-5-nitrobenzaldehyde 2-Chloro-5-nitrobenzaldehyde 2-Chlorobenzaldehyde->2-Chloro-5-nitrobenzaldehyde Nitration 2-Chloro-5-nitrobenzoyl chloride 2-Chloro-5-nitrobenzoyl chloride 2-Chloro-5-nitrobenzoic acid->2-Chloro-5-nitrobenzoyl chloride SOCl₂ 2-Chloro-5-nitrobenzamide 2-Chloro-5-nitrobenzamide 2-Chloro-5-nitrobenzonitrile->2-Chloro-5-nitrobenzamide Hydrolysis 2-Chloro-5-nitrobenzaldehyde->2-Chloro-5-nitrobenzoic acid Oxidation 2-Chloro-5-nitrobenzoyl chloride->2-Chloro-5-nitrobenzamide NH₃

Caption: Synthetic pathways to 2-Chloro-5-nitrobenzamide.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-Chloro-5-nitrobenzamide and its precursors. This data is essential for reaction monitoring and final product confirmation.

Table 1: ¹H NMR Spectral Data (δ, ppm)
CompoundH-3H-4H-6OtherSolvent
2-Chloro-5-nitrobenzamide 7.7-7.8 (d)8.2-8.3 (dd)8.5-8.6 (d)7.5-8.0 (br s, 2H, NH₂)DMSO-d₆
2-Chloro-5-nitrobenzoic acid 7.85 (d, J=8.8 Hz)8.35 (dd, J=8.8, 2.8 Hz)8.55 (d, J=2.8 Hz)14.0 (br s, 1H, COOH)DMSO-d₆
2-Chloro-5-nitrobenzonitrile ~7.9 (d)~8.4 (dd)~8.6 (d)-CDCl₃
2-Chloro-5-nitrobenzaldehyde 7.709 (d, J=8.8 Hz)8.387 (dd, J=8.8, 2.8 Hz)8.736 (d, J=2.8 Hz)10.497 (s, 1H, CHO)CDCl₃[1]
Table 2: ¹³C NMR Spectral Data (δ, ppm)
CompoundC-1C-2C-3C-4C-5C-6OtherSolvent
2-Chloro-5-nitrobenzamide ~133~132~125~140~148~126~166 (C=O)DMSO-d₆
2-Chloro-5-nitrobenzoic acid 132.3133.5125.0140.8147.9126.5164.8 (C=O)DMSO-d₆
2-Chloro-5-nitrobenzonitrile ~115 (CN)~134~127~141~148~128~117 (C-CN)CDCl₃
2-Chloro-5-nitrobenzaldehyde 131.8136.1125.2141.2148.5129.5187.9 (CHO)CDCl₃
Table 3: IR Spectral Data (cm⁻¹)
CompoundC=O StretchNO₂ Asymmetric StretchNO₂ Symmetric StretchN-H StretchOther Key Bands
2-Chloro-5-nitrobenzamide ~1670~1525~1350~3400, ~3200740 (C-Cl)
2-Chloro-5-nitrobenzoic acid ~1700~1530~1350-3000-2500 (O-H), 745 (C-Cl)
2-Chloro-5-nitrobenzonitrile -~1530~1350-2230 (C≡N), 740 (C-Cl)
2-Chloro-5-nitrobenzaldehyde ~1710~1520~1350-2860, 2760 (C-H aldehyde), 740 (C-Cl)
Table 4: Mass Spectrometry Data (m/z)
CompoundMolecular Ion [M]⁺Key Fragment Ions
2-Chloro-5-nitrobenzamide 200/202184/186, 154, 126, 75
2-Chloro-5-nitrobenzoic acid 201/203184/186, 155, 127, 75[2]
2-Chloro-5-nitrobenzonitrile 182/184152, 125, 75
2-Chloro-5-nitrobenzaldehyde 185/187184/186, 155, 127, 75[3]

Experimental Protocols

Detailed methodologies for the synthesis of 2-Chloro-5-nitrobenzamide and its precursors are provided below.

Synthesis of 2-Chloro-5-nitrobenzoic acid from 2-Chlorobenzoic acid

This protocol describes the nitration of 2-chlorobenzoic acid to yield 2-chloro-5-nitrobenzoic acid.

G Workflow for Synthesis of 2-Chloro-5-nitrobenzoic acid Start Start Dissolve 2-Chlorobenzoic Acid in conc. H₂SO₄ Dissolve 2-Chlorobenzoic Acid in conc. H₂SO₄ Start->Dissolve 2-Chlorobenzoic Acid in conc. H₂SO₄ Cool to 0°C Cool to 0°C Dissolve 2-Chlorobenzoic Acid in conc. H₂SO₄->Cool to 0°C Add Nitrating Mixture (HNO₃/H₂SO₄) dropwise Add Nitrating Mixture (HNO₃/H₂SO₄) dropwise Cool to 0°C->Add Nitrating Mixture (HNO₃/H₂SO₄) dropwise Maintain Temperature < 10°C Maintain Temperature < 10°C Add Nitrating Mixture (HNO₃/H₂SO₄) dropwise->Maintain Temperature < 10°C Stir at room temperature Stir at room temperature Maintain Temperature < 10°C->Stir at room temperature Pour onto ice Pour onto ice Stir at room temperature->Pour onto ice Filter crude product Filter crude product Pour onto ice->Filter crude product Recrystallize from hot water Recrystallize from hot water Filter crude product->Recrystallize from hot water Dry the purified product Dry the purified product Recrystallize from hot water->Dry the purified product End End Dry the purified product->End

Caption: Synthesis of 2-Chloro-5-nitrobenzoic acid.

Procedure:

  • In a flask equipped with a stirrer, dissolve 2-chlorobenzoic acid in concentrated sulfuric acid.

  • Cool the mixture to below 0°C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.

  • Collect the crude product by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Recrystallize the crude solid from hot water to obtain pure 2-chloro-5-nitrobenzoic acid.

Synthesis of 2-Chloro-5-nitrobenzamide from 2-Chloro-5-nitrobenzoic acid

This two-step protocol involves the conversion of the carboxylic acid to an acid chloride, followed by amidation.

Step 1: Synthesis of 2-Chloro-5-nitrobenzoyl chloride

Procedure:

  • Reflux a mixture of 2-chloro-5-nitrobenzoic acid and thionyl chloride (SOCl₂) for 2-3 hours.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-chloro-5-nitrobenzoyl chloride.

Step 2: Synthesis of 2-Chloro-5-nitrobenzamide

Procedure:

  • Dissolve the crude 2-chloro-5-nitrobenzoyl chloride in a suitable inert solvent (e.g., dichloromethane (B109758) or THF).

  • Cool the solution in an ice bath and bubble ammonia (B1221849) gas through the solution or add concentrated aqueous ammonia dropwise with vigorous stirring.

  • Continue stirring for 1-2 hours at room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, wash the organic layer with water, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.

  • Recrystallize the crude 2-chloro-5-nitrobenzamide from a suitable solvent such as ethanol.

Alternative Precursors and Their Synthesis

2-Chloro-5-nitrobenzonitrile

Synthesis from 2-Chlorobenzonitrile: This synthesis involves the nitration of 2-chlorobenzonitrile.[4]

Procedure:

  • Dissolve 2-chlorobenzonitrile in concentrated sulfuric acid and cool the mixture to 0-5°C.

  • Slowly add a nitrating mixture of concentrated nitric acid and sulfuric acid, keeping the temperature below 15°C.[4]

  • After the addition, allow the reaction to proceed for several hours at a controlled temperature.[4]

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash it with water, and recrystallize from a suitable solvent to obtain 2-chloro-5-nitrobenzonitrile.

2-Chloro-5-nitrobenzaldehyde

Synthesis from 2-Chlorobenzaldehyde: This method involves the direct nitration of 2-chlorobenzaldehyde.[5]

Procedure:

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at a low temperature.[5]

  • Cool the nitrating mixture to 0-5°C.

  • Add 2-chlorobenzaldehyde dropwise to the cold nitrating mixture, ensuring the temperature does not exceed 10°C.[5]

  • Stir the reaction mixture at a low temperature for 1-2 hours after the addition is complete.

  • Pour the mixture onto crushed ice to precipitate the crude product.

  • Filter the product, wash with cold water, and purify by recrystallization, for example, from ethanol/water.

References

Validation

A Comparative Guide to the Regioselectivity of 2-Chlorobenzaldehyde Nitration

The nitration of 2-chlorobenzaldehyde (B119727) is a fundamental electrophilic aromatic substitution reaction critical for the synthesis of key intermediates in the pharmaceutical and fine chemical industries.[1] The reg...

Author: BenchChem Technical Support Team. Date: December 2025

The nitration of 2-chlorobenzaldehyde (B119727) is a fundamental electrophilic aromatic substitution reaction critical for the synthesis of key intermediates in the pharmaceutical and fine chemical industries.[1] The regioselectivity of this reaction—the preferential formation of one constitutional isomer over others—is governed by the directing effects of the substituents already present on the benzene (B151609) ring. This guide provides a detailed comparison of the products formed during this reaction, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Directing Effects and Regioselectivity

In the nitration of 2-chlorobenzaldehyde, the two existing substituents, a chloro group (-Cl) and an aldehyde group (-CHO), dictate the position of the incoming electrophile, the nitronium ion (NO₂⁺).

  • Aldehyde Group (-CHO): This is a meta-directing and moderately deactivating group.[2][3] It withdraws electron density from the aromatic ring, particularly at the ortho and para positions, making the meta position relatively more susceptible to electrophilic attack.

  • Chloro Group (-Cl): This is an ortho-, para-directing but weakly deactivating group.[3] While it deactivates the ring through its inductive effect, it can donate electron density via resonance, stabilizing the intermediates for ortho and para substitution.

The combined influence of these two groups results in the primary formation of two isomers: 2-chloro-5-nitrobenzaldehyde (B167295) and 2-chloro-3-nitrobenzaldehyde (B1590521).[1] The reaction is not entirely regioselective, necessitating subsequent purification to isolate the desired major product.[4]

Isomer Distribution: Experimental Data

The nitration of 2-chlorobenzaldehyde consistently yields the 5-nitro isomer as the major product. However, the 3-nitro isomer is also formed as a significant byproduct. The precise ratio can be influenced by reaction conditions, though the separation of these isomers remains the primary challenge.[4] The following table summarizes the product distribution from several experimental runs as determined by Gas Chromatography (GC).

Run2-Chloro-5-nitrobenzaldehyde (%)2-Chloro-3-nitrobenzaldehyde (%)Reference
185.414.6[4]
289.110.9[4]
391.72.2[4]

Experimental and Purification Protocols

Achieving a high purity of the desired 2-chloro-5-nitrobenzaldehyde involves a two-stage process: the initial nitration reaction followed by a meticulous purification step to remove the undesired isomer.[4]

General Protocol for Nitration of 2-Chlorobenzaldehyde

This protocol outlines a standard laboratory procedure for the nitration reaction.[1][4][5]

Reagents and Materials:

  • 2-chlorobenzaldehyde

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Three-neck round-bottom flask

  • Magnetic stirrer

  • Thermometer

  • Dropping funnel

Procedure:

  • Preparation of Nitrating Mixture: In a 500 mL three-neck round-bottom flask, carefully add 100 mL of concentrated sulfuric acid. Place the flask in an ice-salt bath and cool the acid to 0°C with continuous stirring.[1]

  • Slowly add 7.5 mL of concentrated nitric acid dropwise to the cold sulfuric acid using a dropping funnel. It is crucial to maintain the temperature of the mixture below 10°C throughout this addition.[1]

  • Addition of Substrate: Once the nitrating mixture is prepared and cooled to 0-5°C, add 14.1 g of 2-chlorobenzaldehyde dropwise over 30-45 minutes. Ensure the internal temperature does not rise above 5°C.[1]

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 1-2 hours.[1] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[5]

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. The crude product, a mixture of isomers, will precipitate as a solid.[5]

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.[5]

Purification by Suspension/Slurry Method

This physical separation technique is highly effective for isolating 2-chloro-5-nitrobenzaldehyde due to its lower solubility compared to the 2-chloro-3-nitrobenzaldehyde isomer in specific solvent systems.[5]

Procedure:

  • Suspension: Place the crude, dried product containing the mixture of isomers in a flask.

  • Add a suitable solvent system, such as a 1:1 (v/v) mixture of methanol (B129727) and water.[5]

  • Stirring: Stir the suspension at room temperature for 30-60 minutes.[5] This allows the more soluble 2,3-isomer to dissolve while the desired 2,5-isomer remains as a solid.

  • Filtration: Isolate the solid product by vacuum filtration. The resulting solid will be enriched in 2-chloro-5-nitrobenzaldehyde.[5]

  • Washing and Drying: Wash the filtered solid with a small amount of the cold solvent mixture and dry the purified product in a vacuum oven.[5]

The following table presents quantitative data on the effectiveness of various solvent systems for this purification method.

Purification MethodSolvent SystemTemperature (°C)Yield (%)Purity of 2,5-isomer (%)Reference
SuspensionMethanol/Petroleum Ether5-1083100[5]
SuspensionMethanol/Water (1:1 v/v)Room Temp.9399.3[5]
SuspensionAcetone/Water09599.9[5]

Visualized Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of the chemical transformation and the experimental process.

Nitration_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_products Products 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Reagents Conc. HNO₃ Conc. H₂SO₄ 0-5 °C Major 2-Chloro-5-nitrobenzaldehyde (Major Product) Reagents->Major Regioselective Nitration Minor 2-Chloro-3-nitrobenzaldehyde (Minor Product) Reagents->Minor

Caption: Nitration of 2-chlorobenzaldehyde yields two primary isomers.

Experimental_Workflow A Reaction Setup (Cool H₂SO₄ to 0°C) B Prepare Nitrating Mix (Add HNO₃, <10°C) A->B C Substrate Addition (Add 2-Chlorobenzaldehyde, <5°C) B->C D Reaction (Stir 1-2h at 0-5°C) C->D E Work-up (Pour onto ice) D->E F Isolation (Vacuum filtration, wash with H₂O) E->F G Purification (Suspension in MeOH/H₂O) F->G H Final Product (Filter and dry) G->H

Caption: Workflow for the synthesis and purification of 2-Chloro-5-nitrobenzaldehyde.

Conclusion

The nitration of 2-chlorobenzaldehyde is a well-established method that primarily yields 2-chloro-5-nitrobenzaldehyde.[1] However, the reaction is not completely regioselective, consistently producing the 2-chloro-3-nitrobenzaldehyde isomer as a byproduct.[4] Experimental data confirms that while the desired 5-nitro isomer is the major product, an efficient purification step, such as the suspension/slurry method, is essential to achieve the high purity required for subsequent applications in drug development and fine chemical synthesis.[4][5] Careful control over reaction conditions, particularly temperature, is critical for optimizing the yield and minimizing side reactions.[1][5]

References

Comparative

A Comparative Guide to Catalysts in 2-Chloro-5-nitrobenzamide Synthesis for Researchers and Drug Development Professionals

The synthesis of 2-chloro-5-nitrobenzamide, a key intermediate in the pharmaceutical and fine chemical industries, can be achieved through several synthetic pathways. The choice of a specific route and the catalytic syst...

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2-chloro-5-nitrobenzamide, a key intermediate in the pharmaceutical and fine chemical industries, can be achieved through several synthetic pathways. The choice of a specific route and the catalytic system employed are critical factors that influence reaction efficiency, yield, and overall process sustainability. This guide provides a comparative analysis of common synthetic strategies for 2-chloro-5-nitrobenzamide, with a focus on the catalysts and reagents involved in each approach.

Synthetic Pathways and Catalytic Strategies

Two primary routes for the synthesis of 2-chloro-5-nitrobenzamide have been identified: the amidation of 2-chloro-5-nitrobenzoic acid and the hydrolysis of 2-chloro-5-nitrobenzonitrile (B92243). Each pathway utilizes different types of catalysts or reagents, presenting distinct advantages and disadvantages.

Route 1: Amidation of 2-Chloro-5-nitrobenzoic Acid

This widely used method involves the conversion of 2-chloro-5-nitrobenzoic acid into an activated derivative, typically an acid chloride, followed by amidation.

Step 1: Activation of the Carboxylic Acid

The carboxylic acid is activated to facilitate nucleophilic attack by ammonia (B1221849). The most common method is the formation of 2-chloro-5-nitrobenzoyl chloride.

  • Reagent/Catalyst: Thionyl chloride (SOCl₂) is frequently used for this transformation. While often referred to as a reagent as it is consumed in the reaction, it can be considered a catalyst in the sense that it facilitates the conversion.

Step 2: Amidation

The resulting acid chloride is then reacted with an ammonia source to form the final product.

  • Reagent: Aqueous or gaseous ammonia is the standard reagent for this step. The reaction is typically fast and proceeds without the need for a specific catalyst.

A variation of this route involves the direct amidation of the carboxylic acid using coupling agents. However, for industrial-scale synthesis, the acid chloride route is often preferred.

Route 2: Hydrolysis of 2-Chloro-5-nitrobenzonitrile

An alternative pathway to 2-chloro-5-nitrobenzamide is the partial hydrolysis of 2-chloro-5-nitrobenzonitrile. This method avoids the use of thionyl chloride.

  • Catalyst: This reaction can be catalyzed by both acids and bases. Strong acids like sulfuric acid or bases such as sodium hydroxide (B78521) are commonly employed. The choice of catalyst and reaction conditions is crucial to prevent the over-hydrolysis of the amide to the carboxylic acid.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route depends on factors such as starting material availability, desired purity, and process safety considerations.

ParameterRoute 1: Amidation of 2-Chloro-5-nitrobenzoic AcidRoute 2: Hydrolysis of 2-Chloro-5-nitrobenzonitrile
Starting Material 2-Chloro-5-nitrobenzoic acid2-Chloro-5-nitrobenzonitrile
Key Transformation Carboxylic acid activation and amidationNitrile hydrolysis
Catalyst/Reagent Thionyl chloride, AmmoniaAcid or Base (e.g., H₂SO₄, NaOH)
Advantages High yields, well-established procedure.Avoids the use of corrosive thionyl chloride.
Disadvantages Use of hazardous thionyl chloride.Potential for over-hydrolysis to the carboxylic acid, requiring careful control of reaction conditions.

Experimental Protocols

Protocol for Route 1: Amidation of 2-Chloro-5-nitrobenzoic Acid

Step 1: Synthesis of 2-Chloro-5-nitrobenzoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a gas trap, add 2-chloro-5-nitrobenzoic acid.

  • Add an excess of thionyl chloride (SOCl₂) dropwise at room temperature.

  • Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl gas ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 2-chloro-5-nitrobenzoyl chloride.

Step 2: Synthesis of 2-Chloro-5-nitrobenzamide

  • Dissolve the crude 2-chloro-5-nitrobenzoyl chloride in a suitable inert solvent (e.g., toluene, dichloromethane).

  • Cool the solution in an ice bath.

  • Bubble ammonia gas through the solution or add concentrated aqueous ammonia dropwise with vigorous stirring.

  • Continue the reaction until the formation of a precipitate is complete.

  • Filter the solid product, wash with cold water, and dry to obtain 2-chloro-5-nitrobenzamide.

Protocol for Route 2: Hydrolysis of 2-Chloro-5-nitrobenzonitrile

Acid-Catalyzed Hydrolysis

  • In a round-bottom flask, add 2-chloro-5-nitrobenzonitrile to concentrated sulfuric acid.

  • Heat the mixture gently (e.g., 50-60 °C) and stir until the reaction is complete (monitored by TLC or GC).

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash thoroughly with water to remove acid, and dry to yield 2-chloro-5-nitrobenzamide.

Logical Workflow for Catalyst/Route Selection

The decision-making process for selecting the optimal synthetic route and catalyst can be visualized as follows:

Synthesis Route Selection start Start: Need to Synthesize 2-Chloro-5-nitrobenzamide is_benzoic_acid_available Is 2-Chloro-5-nitrobenzoic acid readily available? start->is_benzoic_acid_available Assess Starting Material Availability route1 Route 1: Amidation of 2-Chloro-5-nitrobenzoic acid is_benzoic_acid_available->route1 Yes is_benzonitrile_available Is 2-Chloro-5-nitrobenzonitrile readily available? is_benzoic_acid_available->is_benzonitrile_available No thionyl_chloride_step Use Thionyl Chloride for Acid Chloride Formation route1->thionyl_chloride_step Proceed with route2 Route 2: Hydrolysis of 2-Chloro-5-nitrobenzonitrile is_benzonitrile_available->route2 Yes consider_synthesis_of_starting_material Synthesize Starting Material or Re-evaluate Project is_benzonitrile_available->consider_synthesis_of_starting_material No hydrolysis_catalyst_choice Select Acid or Base Catalyst (e.g., H₂SO₄ or NaOH) route2->hydrolysis_catalyst_choice Proceed with ammonia_step React with Ammonia to form Amide thionyl_chloride_step->ammonia_step end_product 2-Chloro-5-nitrobenzamide ammonia_step->end_product Yields hydrolysis_step Perform Partial Hydrolysis under controlled conditions hydrolysis_catalyst_choice->hydrolysis_step hydrolysis_step->end_product Yields

Caption: Decision workflow for selecting a synthetic route.

Experimental Workflow Diagram

The general experimental workflow for a comparative study of these synthetic routes is outlined below:

Experimental Workflow cluster_route1 Route 1: Amidation cluster_route2 Route 2: Hydrolysis start_route1 Start with 2-Chloro-5-nitrobenzoic acid acid_chloride_formation Acid Chloride Formation (Thionyl Chloride) start_route1->acid_chloride_formation amidation Amidation (Ammonia) acid_chloride_formation->amidation purification1 Purification (Recrystallization/Chromatography) amidation->purification1 analysis1 Analysis (Yield, Purity - HPLC, NMR, MS) purification1->analysis1 comparison Comparative Analysis of Yield, Purity, and Process Metrics analysis1->comparison start_route2 Start with 2-Chloro-5-nitrobenzonitrile hydrolysis Catalytic Hydrolysis (Acid or Base) start_route2->hydrolysis purification2 Purification (Recrystallization/Chromatography) hydrolysis->purification2 analysis2 Analysis (Yield, Purity - HPLC, NMR, MS) purification2->analysis2 analysis2->comparison

Caption: General experimental workflow for comparison.

Safety & Regulatory Compliance

Safety

Essential Procedures for the Safe Disposal of 2-Chloro-5-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe and Compliant Disposal The proper disposal of 2-Chloro-5-nitrobenzamide is a critical component of laboratory safety and environmental resp...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe and Compliant Disposal

The proper disposal of 2-Chloro-5-nitrobenzamide is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this compound, ensuring the protection of personnel and compliance with regulatory standards. The following information is based on best practices for the disposal of hazardous chlorinated nitroaromatic compounds.

Immediate Safety and Hazard Information

Hazardous Identification and Classification Summary

Hazard ClassCategoryGHS Hazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Skin Sensitization1H317: May cause an allergic skin reaction
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

This data is based on GHS classifications for 2-Chloro-5-nitrobenzamide and related compounds.[2][5]

Experimental Protocol: Step-by-Step Disposal Procedure

The disposal of 2-Chloro-5-nitrobenzamide must be conducted in a manner that neutralizes its hazardous properties and adheres to all local, state, and federal regulations.[1] The following protocol outlines the recommended steps for its disposal.

1. Personal Protective Equipment (PPE) and Preparation:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: Wear a lab coat.

  • Respiratory Protection: If there is a risk of dust formation, a NIOSH-approved respirator is necessary.

  • Work Area: Conduct all handling and disposal procedures in a well-ventilated area, preferably within a chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unreacted 2-Chloro-5-nitrobenzamide and any contaminated disposable materials (e.g., weighing paper, gloves, absorbent pads) in a designated, clearly labeled, and sealed hazardous waste container.[6]

    • The container should be made of a material compatible with the chemical.

  • Liquid Waste:

    • Solutions containing 2-Chloro-5-nitrobenzamide should be collected in a separate, labeled hazardous waste container for halogenated organic compounds.[6]

    • Do not mix with other non-halogenated solvent waste.

  • Sharps:

    • Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.[6]

3. Spill and Contamination Cleanup:

  • In the event of a spill, evacuate all non-essential personnel from the area.

  • For small, dry spills, carefully sweep up the solid material, avoiding dust generation.

  • Place the swept-up material into a suitable, closed, and labeled container for disposal.[4]

  • Clean the spill area thoroughly with a suitable solvent (e.g., acetone), followed by soap and water.[6]

  • All contaminated cleaning materials must be collected and disposed of as hazardous waste.[6]

4. Container Management:

  • Keep the chemical waste in its original container if possible. If the original container is damaged, transfer the waste to a new, compatible, and properly labeled container.

  • Ensure all waste containers are securely sealed to prevent leaks or spills.

  • Label all containers with "Hazardous Waste" and the full chemical name: "2-Chloro-5-nitrobenzamide". The label should also include the date of accumulation and the associated hazards.

5. Final Disposal:

  • The final disposal of 2-Chloro-5-nitrobenzamide waste must be carried out by a licensed and approved hazardous waste disposal company.[6]

  • Do not dispose of this chemical down the drain or in regular trash.[6]

  • Provide the waste disposal company with a copy of the available safety information or Safety Data Sheet (SDS) for 2-Chloro-5-nitrobenzamide or a similar compound if a specific one is not available.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of 2-Chloro-5-nitrobenzamide.

DisposalWorkflow Disposal Workflow for 2-Chloro-5-nitrobenzamide cluster_prep Preparation cluster_final Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) WorkArea Work in Fume Hood PPE->WorkArea SolidWaste Solid Waste (Unused chemical, contaminated items) LiquidWaste Liquid Waste (Solutions containing the chemical) SharpsWaste Contaminated Sharps SolidContainer Sealable, Labeled Solid Waste Container SolidWaste->SolidContainer LiquidContainer Sealable, Labeled Liquid Waste Container (Halogenated) LiquidWaste->LiquidContainer SharpsContainer Designated Sharps Container SharpsWaste->SharpsContainer LicensedDisposal Arrange Pickup by Licensed Hazardous Waste Company SolidContainer->LicensedDisposal LiquidContainer->LicensedDisposal SharpsContainer->LicensedDisposal Spill Spill Occurs Cleanup Spill Cleanup Protocol Spill->Cleanup Cleanup->SolidContainer

Caption: Disposal Workflow for 2-Chloro-5-nitrobenzamide.

References

Handling

Essential Safety and Logistical Information for Handling 2-Chloro-5-nitrobenzamide

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides immediate, essential guidance for the safe handling, operatio...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides immediate, essential guidance for the safe handling, operation, and disposal of 2-Chloro-5-nitrobenzamide (CAS No. 16588-15-1). Adherence to these protocols is critical for minimizing risk and maintaining a safe laboratory environment.

Immediate Safety and Hazard Information

2-Chloro-5-nitrobenzamide is a chemical compound that poses several health risks. It is crucial to handle this substance with appropriate caution. The primary hazards are summarized below.

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.[1]
Skin Corrosion/Irritation Causes skin irritation.[1][2]
Serious Eye Damage/Eye Irritation Causes serious eye irritation.[1][2]
Respiratory Sensitization May cause respiratory irritation.[1][2]
Skin Sensitization May cause an allergic skin reaction.[2]
Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first lines of defense against exposure. The following table outlines the minimum required PPE for handling 2-Chloro-5-nitrobenzamide.

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[3] Gloves must be inspected prior to use.Prevents skin contact and irritation.
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield should be used if there is a splash hazard.Protects against eye irritation from dust or splashes.
Skin and Body Protection Laboratory coat. Wear impervious clothing if significant contact is possible.Prevents contamination of personal clothing and skin.
Respiratory Protection Use a NIOSH-approved N95 dust mask or higher-level respirator if ventilation is inadequate or dust is generated.[1][3]Prevents respiratory tract irritation.

Operational Plan: Handling and Personal Protective Equipment (PPE)

A systematic approach to handling 2-Chloro-5-nitrobenzamide is critical to minimize exposure. The following workflow outlines the necessary steps from preparation to cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Work Area Preparation: - Ensure fume hood is operational. - Have spill kit ready. don_ppe Don PPE: - Lab coat - Gloves - Eye protection - Respirator (if needed) prep_area->don_ppe Proceed once area is ready weighing Weighing: - Perform in a ventilated enclosure  or fume hood. don_ppe->weighing Enter handling area transfer Transfer & Use: - Use appropriate tools (e.g., spatula). - Avoid generating dust. weighing->transfer decon Decontaminate: - Wipe down surfaces. - Clean equipment. transfer->decon After experiment waste Waste Disposal: - Segregate waste properly. decon->waste doff_ppe Doff PPE: - Remove and dispose of gloves. - Remove other PPE. waste->doff_ppe

Workflow for Handling 2-Chloro-5-nitrobenzamide

Experimental Protocols

Due to the hazardous nature of 2-Chloro-5-nitrobenzamide, all experimental work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

General Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Prepare the work area by ensuring it is clean and uncluttered. A spill kit should be readily accessible.

  • Weighing and Transferring: When weighing or transferring the solid material, do so in a manner that minimizes dust generation. Use a spatula or other appropriate tool for transfers. All weighing and transfer activities should be performed in a chemical fume hood or other ventilated enclosure.

  • Reactions: When used in reactions, ensure the reaction vessel is properly secured and that any potential for aerosolization is minimized.

  • Post-Experiment: After handling, decontaminate all surfaces and equipment.

Disposal Plan

Proper disposal of 2-Chloro-5-nitrobenzamide and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Unused or contaminated solid 2-Chloro-5-nitrobenzamide should be collected in a clearly labeled, sealed container. This includes any contaminated consumables such as weigh boats or paper.

  • Contaminated Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.

  • Liquid Waste: Solutions containing 2-Chloro-5-nitrobenzamide should be collected in a labeled, sealed, and appropriate waste container. Do not mix with other waste streams unless compatibility has been confirmed.[4]

  • Decontamination Rinse: Solvents used to rinse glassware and equipment should be collected as hazardous waste.[3]

Disposal Procedure:

All waste containing 2-Chloro-5-nitrobenzamide must be disposed of as hazardous waste.[5] This should be done through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.[3][6] Ensure all waste containers are properly labeled with the chemical name and all associated hazards.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

Emergency SituationProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[1]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
Ingestion Do not induce vomiting. Wash mouth out with water. Seek immediate medical attention.[1]
Spill Evacuate the area. Wear appropriate PPE. For small dry spills, carefully sweep or vacuum up the material and place it into a suitable, closed container for disposal.[1] Avoid generating dust.[5] For larger spills, contain the spill and follow institutional emergency procedures.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-nitrobenzamide
© Copyright 2026 BenchChem. All Rights Reserved.